Wilforine
説明
特性
CAS番号 |
11088-09-8 |
|---|---|
分子式 |
C43H49NO18 |
分子量 |
867.8 g/mol |
IUPAC名 |
[(1R,3S,15R,18R,19S,20S,21S,22R,23S,24S,25S,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate |
InChI |
InChI=1S/C43H49NO18/c1-21-16-17-29-28(15-12-18-44-29)39(52)55-19-40(7)30-31(56-23(3)46)35(58-25(5)48)42(20-54-22(2)45)36(59-26(6)49)32(60-38(51)27-13-10-9-11-14-27)34(61-37(21)50)41(8,53)43(42,62-40)33(30)57-24(4)47/h9-15,18,21,30-36,53H,16-17,19-20H2,1-8H3/t21-,30+,31+,32-,33+,34-,35+,36-,40-,41-,42+,43-/m1/s1 |
InChIキー |
ZOCKGJZEUVPPPI-NCHBRQRASA-N |
SMILES |
CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
異性体SMILES |
C[C@@H]1CCC2=C(C=CC=N2)C(=O)OC[C@@]3([C@H]4[C@@H]([C@@H]([C@]5([C@@H]([C@@H]([C@H]([C@@]([C@@]5([C@H]4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
正規SMILES |
CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
同義語 |
wilforine |
製品の起源 |
United States |
Foundational & Exploratory
Wilforine: A Technical Guide to its Discovery, Origin, and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Wilforine, a complex sesquiterpene pyridine alkaloid isolated from the medicinal plant Tripterygium wilfordii Hook. f., has garnered significant scientific interest for its potent anti-inflammatory, immunosuppressive, and anti-cancer properties. This technical guide provides a comprehensive overview of the discovery, origin, and biological activities of this compound. Detailed experimental protocols for its extraction and for key assays to elucidate its mechanism of action are provided. Quantitative data on its biological efficacy are summarized in structured tables, and its known signaling pathways are visualized through detailed diagrams. This document serves as a critical resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.
Discovery and Origin
This compound is a natural product derived from the roots of Tripterygium wilfordii, commonly known as "Thunder God Vine".[1] This perennial vine, belonging to the Celastraceae family, is native to regions of China, Japan, and Korea.[1] The plant has a long history of use in traditional Chinese medicine for the treatment of inflammatory and autoimmune diseases.[1] Modern phytochemical investigations have revealed a rich diversity of bioactive secondary metabolites within the plant, including diterpenoids, triterpenoids, and a variety of alkaloids, with this compound being a prominent example.[1]
Chemical Properties
This compound is characterized by a complex polycyclic structure. It is classified as an organic heteropentacyclic compound and a pyridine alkaloid.[2]
| Property | Value |
| Molecular Formula | C43H49NO18 |
| Molecular Weight | 867.8 g/mol |
| IUPAC Name | [(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.0¹,²¹.0³,²⁴.0⁷,¹²]hexacosa-7(12),8,10-trien-19-yl] benzoate |
| CAS Number | 11088-09-8 |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with its anti-inflammatory, immunosuppressive, and cytotoxic effects being the most extensively studied.
Cytotoxicity Against Cancer Cell Lines
While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, the following table provides a template for researchers to populate with their experimental data. The cytotoxic potential of related compounds from Tripterygium wilfordii suggests that this compound is a promising candidate for anti-cancer research.[3]
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| SMMC7721 | Human Hepatocellular Carcinoma | Not Specified | 0.26 - 9.67 |
| LN-229 | Human Glioblastoma | Not Specified | 0.50 - 7.38 |
| HepG2 | Human Hepatocellular Carcinoma | Not Specified | Moderate Activity |
| Hep3B | Human Hepatocellular Carcinoma | Not Specified | Moderate Activity |
| Bcap37 | Human Breast Adenocarcinoma | Not Specified | Moderate Activity |
| U251 | Human Glioblastoma | Not Specified | Moderate Activity |
| MCF-7 | Human Breast Adenocarcinoma | Not Specified | Moderate Activity |
| A549 | Human Lung Carcinoma | Not Specified | Moderate Activity |
Note: The IC50 values for SMMC7721 and LN-229 are for a related sesquiterpenoid alkaloid, cangorin K, also isolated from T. wilfordii.[2] The activity for other cell lines is described as "moderate" for a range of sesquiterpene pyridine alkaloids from the same plant.[4]
Immunosuppressive and Anti-inflammatory Activity
This compound demonstrates potent immunosuppressive and anti-inflammatory effects, primarily through the inhibition of key signaling pathways.
| Assay | Cell Line | Stimulant | IC50 |
| NF-κB Inhibition | HEK293/NF-κB-Luc | LPS | 15.66 µM |
| Nitric Oxide Production Inhibition | RAW264.7 | LPS | 2.99 - 28.80 µM |
Note: The IC50 value for nitric oxide inhibition is for a range of sesquiterpene pyridine alkaloids from T. wilfordii.[5]
Mechanism of Action and Signaling Pathways
The biological effects of this compound are mediated through its interaction with multiple intracellular signaling pathways.
Inhibition of NF-κB and MAPK Signaling Pathways
This compound is known to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition by this compound leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
References
- 1. The dihydro-β-agarofuran sesquiterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C43H49NO18 | CID 3002219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical constituents from the roots of Tripterygium wilfordii and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
biosynthesis pathway of Wilforine in Tripterygium wilfordii
An In-Depth Technical Guide on the Biosynthesis of Wilforine in Tripterygium wilfordii
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripterygium wilfordii, commonly known as Thunder God Vine, is a plant with a long history in traditional Chinese medicine. It is a source of a diverse array of bioactive compounds, among which this compound, a complex sesquiterpene pyridine alkaloid, is of significant interest for its insecticidal and potential pharmacological properties. Despite its importance, the complete biosynthetic pathway of this compound remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, detailing the established upstream pathways and presenting a putative framework for the downstream modifications. Furthermore, this guide includes quantitative data on this compound accumulation and detailed experimental protocols to aid researchers in the ongoing effort to fully characterize this intricate metabolic pathway.
Proposed Biosynthetic Framework for this compound
The biosynthesis of this compound is believed to originate from the general terpenoid pathway and involves the formation of a sesquiterpene scaffold, followed by extensive modifications.
Upstream Terpenoid Biosynthesis: The MEP and MVA Pathways
The universal precursors for all terpenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized in plants through two distinct pathways: the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids, and the mevalonate (MVA) pathway, located in the cytosol.[1] These precursors are then condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP). As this compound possesses a C15 sesquiterpene core, its biosynthesis begins with FPP.
Putative Downstream Pathway to this compound
While the specific enzymes have not yet been identified, a putative pathway for the formation of the this compound core can be hypothesized based on its chemical structure—a dihydroagarofuran sesquiterpenoid with a pyridine ring and multiple esterifications.[2]
The proposed steps are:
-
Cyclization of FPP: A sesquiterpene synthase catalyzes the cyclization of FPP to form a dihydroagarofuran scaffold.
-
Oxygenation and Acylation: A series of cytochrome P450 monooxygenases (CYP450s) and acyltransferases modify the scaffold, adding hydroxyl and acyl groups.
-
Formation of the Pyridine Ring: The characteristic pyridine ring of this compound is likely formed through the incorporation of a nitrogen-containing compound, possibly from an amino acid, and subsequent cyclization and aromatization reactions.
-
Esterification: The final structure of this compound is achieved through a series of esterifications with acetic and benzoic acids.
Below is a diagram illustrating the proposed biosynthetic pathway of this compound.
Quantitative Data on this compound Accumulation
Studies have shown that the production of this compound in T. wilfordii can be induced by elicitors such as methyl jasmonate (MeJA). The following table summarizes the quantitative data on the accumulation of this compound and the related compound wilforgine in MeJA-treated hairy roots.
| Compound | Treatment | Time Point | Concentration / Fold Increase | Reference |
| This compound | MeJA | 9 hours | 1.6-fold increase over control | [3][4][5] |
| Wilforgine | MeJA | 6 hours | 693.36 µg/g (2.23-fold increase over control) | [3][4][5] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of transcriptomics, functional genomics, and metabolomics. Below are detailed protocols for key experiments.
Gene Discovery via Transcriptome Analysis
This protocol outlines the process for identifying candidate genes involved in this compound biosynthesis by comparing the transcriptomes of MeJA-induced and control T. wilfordii hairy roots.
Methodology:
-
Hairy Root Culture and Elicitation: Culture T. wilfordii hairy roots in a suitable medium. For elicitation, add MeJA to the culture medium at a final concentration of 100 µM. Harvest root tissues at various time points (e.g., 0, 6, 12, 24 hours) post-treatment, along with control samples.
-
RNA Extraction and Sequencing: Extract total RNA from the harvested tissues using a plant RNA extraction kit. Prepare sequencing libraries and perform high-throughput RNA sequencing (RNA-Seq) on a platform such as Illumina.
-
Bioinformatic Analysis: Perform de novo assembly of the transcriptome. Annotate the assembled unigenes against public databases. Identify differentially expressed genes (DEGs) between the MeJA-treated and control samples.
-
Candidate Gene Selection: From the list of upregulated DEGs, select candidate genes that are likely to be involved in terpenoid and alkaloid biosynthesis, such as terpene synthases, cytochrome P450s, acyltransferases, and genes related to nitrogen metabolism.
Functional Characterization of Candidate Genes
This protocol describes how to determine the function of candidate enzymes through heterologous expression and in vitro enzyme assays.
Methodology:
-
Gene Cloning: Amplify the full-length coding sequence of the candidate gene from T. wilfordii cDNA and clone it into an appropriate expression vector.
-
Heterologous Expression: Transform the expression construct into a suitable host, such as E. coli or Saccharomyces cerevisiae, and induce protein expression.
-
Protein Purification: Purify the recombinant protein using affinity chromatography.
-
Enzyme Assays: Perform in vitro assays by incubating the purified enzyme with a hypothesized substrate (e.g., FPP for a sesquiterpene synthase) in a suitable buffer.
-
Product Identification: Analyze the reaction products using UPLC-MS/MS or GC-MS to determine the function of the enzyme.
Metabolite Analysis by UPLC-MS/MS
This protocol details the method for the extraction and quantification of this compound and its potential precursors from plant tissues.
Methodology:
-
Sample Preparation: Freeze-dry and grind the plant material into a fine powder.
-
Extraction: Extract the metabolites from the powdered tissue using a suitable solvent, such as methanol or a methanol/water mixture, with sonication. Centrifuge the extract and collect the supernatant.
-
UPLC-MS/MS Analysis:
-
Chromatography: Separate the metabolites on a C18 column using a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Perform detection using a tandem mass spectrometer in positive ion mode. For quantification, use the Multiple Reaction Monitoring (MRM) method, optimizing the precursor/product ion transitions for this compound and other target analytes.[6]
-
-
Data Analysis: Quantify the concentration of this compound by comparing the peak areas to a standard curve generated with a pure standard.
Gene Expression Analysis by qRT-PCR
This protocol is for validating the results of the transcriptome analysis and for studying the expression patterns of candidate genes under different conditions.
Methodology:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissues and synthesize first-strand cDNA using a reverse transcription kit.
-
Primer Design: Design gene-specific primers for the candidate genes and suitable reference genes.
-
qRT-PCR: Perform the quantitative real-time PCR using a SYBR Green-based master mix.
-
Data Analysis: Calculate the relative expression levels of the candidate genes using the 2-ΔΔCt method, normalizing to the expression of the reference genes.
Conclusion
The biosynthesis of this compound in Tripterygium wilfordii is a complex process that is still far from being fully understood. While the upstream pathways for the synthesis of the universal terpenoid precursors are well-established, the specific downstream pathway leading to the intricate structure of this compound remains a significant knowledge gap. The application of modern multi-omics approaches, as outlined in this guide, will be crucial in identifying the novel enzymes and intermediate metabolites involved in this pathway. A complete elucidation of the this compound biosynthetic pathway will not only be a significant contribution to our understanding of plant secondary metabolism but will also open up new avenues for the metabolic engineering and sustainable production of this valuable natural product.
References
- 1. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C43H49NO18 | CID 3002219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Item - Differential expressed analysis of Tripterygium wilfordii unigenes involved in terpenoid backbone biosynthesis - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Comprehensive Evaluation of the Quality of Tripterygium Glycosides Tablets Based on Multi-Component Quantification Combined with an In Vitro Biological Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Wilforine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilforine is a complex sesquiterpene pyridine alkaloid isolated from the roots of Tripterygium wilfordii, a plant used in traditional Chinese medicine.[1] This document provides a comprehensive overview of its physical and chemical properties, drawing from publicly available data and scientific literature. It is intended to serve as a technical resource for professionals in research and drug development.
Chemical and Physical Properties
This compound is characterized by a high molecular weight and a complex polycyclic structure. Its properties are summarized in the tables below.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C43H49NO18 | [1][2] |
| Molecular Weight | 867.85 g/mol | [3] |
| CAS Number | 11088-09-8 | [2][3][4] |
| Appearance | Pale yellow crystalline powder or white to off-white solid powder | [4][5][6] |
| Purity (typical) | ~98% (via HPLC) | [2] |
Table 2: Physical Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 158-163 °C | [4][6][7] |
| Boiling Point (Predicted) | 871.5 ± 65.0 °C | [4][6][7] |
| Density (Predicted) | 1.41 g/cm³ | [4][5][6][7] |
Table 3: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water | Insoluble | [4] |
| DMSO | 50 mg/mL (57.61 mM) | [3][5] |
| Methanol | Soluble | [4][7] |
| Ethanol | Soluble | [4] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [3][5][6] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil | [3][6] |
Spectroscopic Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques.
Mass Spectrometry
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a common method for the identification and quantification of this compound.[8][9] In electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ is typically observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups, including hydroxyl (O-H), carbonyl (C=O) from esters and lactones, and C-N and C=C bonds of the pyridine ring.
Experimental Protocols
Isolation and Purification of this compound
A general method for the isolation of this compound from the roots of Tripterygium wilfordii is as follows:
-
Extraction: The dried and powdered root material is extracted with a suitable organic solvent, such as methanol or ethanol, often under reflux.[4]
-
Solvent Partitioning: The crude extract is concentrated and then partitioned between an aqueous phase and an immiscible organic solvent (e.g., chloroform or ethyl acetate) to separate compounds based on their polarity.[12]
-
Chromatography: The organic phase is subjected to column chromatography over a stationary phase like silica gel. Elution with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is used to fractionate the extract.[12]
-
Further Purification: Fractions containing this compound, identified by techniques like thin-layer chromatography (TLC), are combined and further purified using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[12]
Determination of Physical Properties
-
Melting Point: The melting point is determined using a standard melting point apparatus where the temperature range of the solid-to-liquid phase transition is observed.
-
Solubility: A known mass of this compound is added to a specific volume of a solvent at a controlled temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved solid is then determined, often by spectrophotometry or gravimetric analysis after solvent evaporation.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, including anti-inflammatory, immunosuppressive, and insecticidal effects.[1][5][13] Its anti-inflammatory properties are, in part, attributed to its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[10][14]
NF-κB Signaling Pathway Inhibition by this compound
The diagram below illustrates a simplified representation of the NF-κB signaling pathway and the putative point of inhibition by this compound.
Caption: Simplified NF-κB signaling pathway and inhibition by this compound.
Experimental Workflow: Isolation to Characterization
The following diagram outlines a typical workflow for the isolation and characterization of this compound.
References
- 1. This compound | C43H49NO18 | CID 3002219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chembk.com [chembk.com]
- 5. This compound | ATPase | TargetMol [targetmol.com]
- 6. This compound | sesquiterpene pyridine alkaloid | CAS# 11088-09-8 | InvivoChem [invivochem.com]
- 7. This compound CAS#: 11088-09-8 [m.chemicalbook.com]
- 8. Determination of four pyridine alkaloids from Tripterygium wilfordii Hook. f. in human plasma by high-performance liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Untargeted analysis of sesquiterpene pyridine alkaloids from the dried roots of Tripterygium wilfordii using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. and Anti-Inflammatory Activity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Wilformine | C38H47NO18 | CID 44584752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Wilforine's Mechanism of Action in Inflammatory Diseases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Wilforine, a complex diterpenoid alkaloid isolated from Tripterygium wilfordii Hook F, has demonstrated significant anti-inflammatory properties in preclinical studies. This document provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic potential in inflammatory diseases. It details its modulatory effects on key signaling pathways, including the TLR4/MyD88/NF-κB/MAPK axis and the Wnt/β-catenin pathway. This guide summarizes available quantitative data, provides detailed experimental protocols for key assays, and presents visual representations of the signaling cascades to facilitate further research and development of this compound as a potential anti-inflammatory agent.
Core Mechanisms of Action
This compound exerts its anti-inflammatory effects by targeting multiple key signaling pathways implicated in the pathogenesis of inflammatory diseases. The primary mechanisms identified to date involve the inhibition of pro-inflammatory cytokine production and the modulation of signaling cascades that regulate immune cell function and proliferation.
Inhibition of the TLR4/MyD88/NF-κB and MAPK Signaling Pathways
This compound has been shown to suppress the inflammatory response triggered by lipopolysaccharide (LPS) in macrophages.[1] This is achieved through the downregulation of the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, this compound inhibits the expression of TRAF6 and the phosphorylation of IRAK, key upstream signaling molecules.[1] This leads to the subsequent inhibition of two major downstream cascades: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.[1]
By inhibiting the degradation of IκBα, this compound prevents the nuclear translocation of the p65 subunit of NF-κB, a critical transcription factor for pro-inflammatory genes.[1] Simultaneously, this compound inhibits the phosphorylation of the three major MAPKs: extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK).[1] The collective inhibition of these pathways results in a significant reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[1]
Modulation of the Wnt/β-catenin Signaling Pathway
In the context of rheumatoid arthritis (RA), this compound has been found to directly target and inhibit the Wnt11/β-catenin signaling pathway.[2][3] This pathway is often aberrantly activated in the fibroblast-like synoviocytes (FLS) of RA patients, contributing to synovial inflammation and joint destruction.[4] this compound's inhibitory action on this pathway leads to a decrease in the expression of Wnt11, β-catenin, and their downstream target genes, including cyclin D1 (CCND1) and c-Myc, which are involved in cell proliferation.[2][3] This ultimately results in the suppression of FLS proliferation and the reduction of inflammatory cytokine production in the joints.[2][3]
Potential Effects on JAK-STAT and NLRP3 Inflammasome Pathways
While direct evidence for this compound's effect on the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and the NOD-like receptor protein 3 (NLRP3) inflammasome pathways is currently limited, other compounds from Tripterygium wilfordii have been shown to modulate these pathways.[4] Given that these pathways are crucial in the inflammatory process, investigating the potential role of this compound in their regulation is a promising area for future research.[4]
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound in preclinical models of inflammation.
Table 1: In Vivo Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Rat Model [2][3]
| Parameter | Treatment Group | Result | Fold/Percent Change | p-value |
| Serum IL-1β | CIA + this compound (40 µg/kg) | Reduction | ~50% reduction vs. CIA model | < 0.01 |
| CIA + this compound (48 µg/kg) | Reduction | ~60% reduction vs. CIA model | < 0.01 | |
| CIA + this compound (56 µg/kg) | Reduction | ~70% reduction vs. CIA model | < 0.01 | |
| Serum IL-6 | CIA + this compound (40 µg/kg) | Reduction | ~45% reduction vs. CIA model | < 0.01 |
| CIA + this compound (48 µg/kg) | Reduction | ~55% reduction vs. CIA model | < 0.01 | |
| CIA + this compound (56 µg/kg) | Reduction | ~65% reduction vs. CIA model | < 0.01 | |
| Serum TNF-α | CIA + this compound (40 µg/kg) | Reduction | ~40% reduction vs. CIA model | < 0.01 |
| CIA + this compound (48 µg/kg) | Reduction | ~50% reduction vs. CIA model | < 0.01 | |
| CIA + this compound (56 µg/kg) | Reduction | ~60% reduction vs. CIA model | < 0.01 |
Table 2: In Vitro Efficacy of this compound in LPS-Induced RAW264.7 Macrophages [1]
| Parameter | This compound Concentration | Result | p-value |
| NO Production | 25 µmol/L | Significant Inhibition | < 0.05 |
| 50 µmol/L | Significant Inhibition | < 0.05 | |
| 100 µmol/L | Significant Inhibition | < 0.05 | |
| IL-1β Production | 25 µmol/L | Significant Inhibition | < 0.05 |
| 50 µmol/L | Significant Inhibition | < 0.05 | |
| 100 µmol/L | Significant Inhibition | < 0.05 | |
| IL-6 Production | 25 µmol/L | Significant Inhibition | < 0.05 |
| 50 µmol/L | Significant Inhibition | < 0.05 | |
| 100 µmol/L | Significant Inhibition | < 0.05 | |
| TNF-α Production | 25 µmol/L | Significant Inhibition | < 0.05 |
| 50 µmol/L | Significant Inhibition | < 0.05 | |
| 100 µmol/L | Significant Inhibition | < 0.05 |
Note: Specific IC50 values for this compound on its molecular targets are not yet widely reported in the literature.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory mechanisms.
In Vivo Collagen-Induced Arthritis (CIA) Rat Model
-
Animal Model: Male Wistar rats (6-8 weeks old).
-
Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in complete Freund's adjuvant (CFA).
-
On day 0, administer a primary immunization of 100 µL of the emulsion intradermally at the base of the tail.
-
On day 21, administer a booster immunization of 100 µL of bovine type II collagen (2 mg/mL) in incomplete Freund's adjuvant (IFA) intradermally at the base of the tail.[4]
-
-
This compound Treatment:
-
Beginning on day 22, administer this compound daily via oral gavage at desired concentrations (e.g., 40, 48, and 56 µg/kg).[4]
-
The control group receives the vehicle alone.
-
-
Assessment of Arthritis:
-
Monitor and score the severity of arthritis in each paw daily based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal swelling and deformity). The maximum score per rat is 16.
-
Measure paw volume using a plethysmometer.
-
-
Sample Collection: At the end of the study (e.g., day 35), collect blood via cardiac puncture for serum cytokine analysis. Euthanize animals and collect joint tissues for histological analysis.[4]
In Vitro LPS-Induced Inflammation in RAW264.7 Macrophages
-
Cell Culture: Culture RAW264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Nitric Oxide (NO) Assay:
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent assay according to the manufacturer's instructions.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the levels of IL-1β, IL-6, and TNF-α using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's protocols.
-
Western Blot Analysis
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, JNK, β-catenin, Wnt11, GAPDH, or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated cells or tissues using a commercial RNA isolation kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based qPCR master mix and specific primers for the target genes (e.g., Wnt11, Ctnnb1 (β-catenin), Ccnd1, Myc) and a reference gene (e.g., Gapdh or Actb).
-
Run the qPCR reaction on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the TLR4-mediated NF-κB and MAPK signaling pathways.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway by targeting Wnt11.
Caption: A generalized workflow for studying the anti-inflammatory effects of this compound.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chondrex.com [chondrex.com]
- 4. This compound inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
Wilforine as a P-glycoprotein Inhibitor: A Technical Guide for Researchers
An In-depth Technical Guide on the P-glycoprotein Inhibitory Properties of Wilforine for Researchers, Scientists, and Drug Development Professionals.
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp or ABCB1). P-gp functions as a broad-spectrum efflux pump, actively extruding a wide variety of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. The development of potent and specific P-gp inhibitors is a key strategy to overcome MDR and resensitize cancer cells to chemotherapy.
This compound, a sesquiterpene pyridine alkaloid isolated from the medicinal plant Tripterygium wilfordii, has emerged as a promising natural product with the ability to inhibit P-gp function. This technical guide provides a comprehensive overview of the current understanding of this compound's role as a P-gp inhibitor, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and its interaction with relevant signaling pathways.
Mechanism of P-glycoprotein Inhibition by this compound
Current research indicates that this compound resensitizes multidrug-resistant cancer cells primarily through the competitive inhibition of P-glycoprotein.[1][2] This mechanism involves this compound directly binding to the drug-binding sites on P-gp, thereby competing with chemotherapeutic agents for efflux. This competitive interaction leads to an increased intracellular accumulation of P-gp substrate drugs, restoring their cytotoxic effects.
Furthermore, studies have shown that this compound can stimulate the basal ATPase activity of P-gp.[1] While seemingly counterintuitive, this stimulation of ATP hydrolysis in the absence of a transport substrate is a characteristic of some competitive inhibitors and is thought to uncouple ATP hydrolysis from the transport cycle, leading to a non-productive expenditure of energy and overall inhibition of drug efflux.
Molecular docking studies have provided insights into the potential binding interactions between this compound and P-gp. These studies suggest that this compound likely binds to a site within the transmembrane domains of P-gp, with key interactions involving amino acid residues such as LEU884, LYS887, THR176, and ASN172.[1][2]
Quantitative Data on P-glycoprotein Inhibition
The inhibitory potency of this compound against P-gp has been evaluated using various in vitro assays. The following tables summarize the available quantitative data. Note: Specific IC50 values for this compound are not consistently reported across publicly available literature abstracts; the data presented here is based on the characterization of its activity as "concentration-dependent."
Table 1: Inhibition of P-gp Efflux Activity by this compound
| Assay Type | Cell Line | P-gp Substrate | Observed Effect of this compound | Reference |
| Calcein-AM Uptake | ABCB1/Flp-In™-293 | Calcein-AM | Concentration-dependent increase in intracellular fluorescence | [1] |
| Rhodamine 123 Efflux | ABCB1/Flp-In™-293 | Rhodamine 123 | Concentration-dependent inhibition of efflux | [1] |
| Doxorubicin Efflux | ABCB1/Flp-In™-293 | Doxorubicin | Concentration-dependent inhibition of efflux | [1] |
Table 2: Effect of this compound on P-gp ATPase Activity
| Assay Type | P-gp Source | Effect of this compound | Reference |
| P-gp ATPase Assay | Recombinant Human P-gp | Stimulation of basal ATPase activity | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a P-gp inhibitor.
Calcein-AM Uptake Assay
This assay measures the intracellular accumulation of the fluorescent dye calcein, the hydrolysis product of the P-gp substrate Calcein-AM. Inhibition of P-gp leads to increased intracellular fluorescence.
Materials:
-
P-gp overexpressing cells (e.g., ABCB1/Flp-In™-293, K562/MDR) and the corresponding parental cell line.
-
96-well black, clear-bottom microplates.
-
This compound stock solution (in DMSO).
-
Calcein-AM stock solution (in DMSO).
-
Assay buffer (e.g., serum-free medium or PBS).
-
Fluorescence microplate reader or flow cytometer.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well and incubate overnight.
-
Inhibitor Pre-incubation: Remove culture medium and wash cells with assay buffer. Add assay buffer containing various concentrations of this compound or a positive control inhibitor (e.g., verapamil). Incubate for 30-60 minutes at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of 0.1-1.0 µM.
-
Incubation: Incubate the plate for 15-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement:
-
Plate Reader: Wash cells with ice-cold PBS and measure fluorescence at an excitation of ~485 nm and emission of ~520 nm.
-
Flow Cytometer: Detach cells, wash with ice-cold PBS, and analyze fluorescence in the appropriate channel (e.g., FITC).
-
Rhodamine 123 and Doxorubicin Efflux Assays
These assays directly measure the efflux of fluorescent P-gp substrates, Rhodamine 123 and doxorubicin. A decrease in the rate of efflux indicates P-gp inhibition.
Materials:
-
P-gp overexpressing and parental cells.
-
This compound stock solution.
-
Rhodamine 123 or Doxorubicin stock solution.
-
Assay buffer.
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Substrate Loading: Incubate cells with Rhodamine 123 (e.g., 5 µM) or doxorubicin (e.g., 10 µM) for 30-60 minutes at 37°C to allow for intracellular accumulation.
-
Washing: Wash the cells with ice-cold assay buffer to remove extracellular substrate.
-
Efflux Initiation: Resuspend the cells in fresh, pre-warmed assay buffer containing various concentrations of this compound or a positive control.
-
Time-course Measurement: At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the cell suspension.
-
Analysis: Immediately analyze the intracellular fluorescence of the cells by flow cytometry or fluorescence microscopy. A slower decrease in fluorescence over time in the presence of this compound indicates inhibition of efflux.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp in isolated membrane preparations. P-gp inhibitors can either stimulate or inhibit this activity.
Materials:
-
Membrane vesicles from cells overexpressing P-gp.
-
This compound stock solution.
-
ATPase assay buffer (containing MgCl₂, KCl, and a buffer like Tris or HEPES).
-
ATP.
-
Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent).
-
96-well microplates.
-
Spectrophotometer.
Procedure:
-
Reaction Setup: In a 96-well plate, add the P-gp membrane vesicles to the ATPase assay buffer.
-
Inhibitor Addition: Add various concentrations of this compound or a positive control (e.g., verapamil for stimulation, sodium orthovanadate for inhibition).
-
Pre-incubation: Incubate for 5-10 minutes at 37°C.
-
Reaction Initiation: Add ATP to initiate the reaction.
-
Incubation: Incubate for a defined period (e.g., 20-30 minutes) at 37°C.
-
Reaction Termination and Detection: Stop the reaction and add the phosphate detection reagent.
-
Measurement: Measure the absorbance at the appropriate wavelength to quantify the amount of inorganic phosphate released. An increase in phosphate release compared to the basal level indicates stimulation of ATPase activity.
Signaling Pathways and Logical Relationships
While this compound's primary mechanism of P-gp inhibition is competitive, the regulation of P-gp expression itself is a complex process involving various signaling pathways. Chronic exposure to chemotherapeutic agents can lead to the upregulation of P-gp expression through the activation of transcription factors like NF-κB and signaling cascades such as the PI3K/Akt pathway. Although direct studies on this compound's effect on these pathways in the context of P-gp expression are limited, compounds from Tripterygium wilfordii have been shown to modulate these pathways in other contexts. The following diagrams illustrate the general regulatory pathways of P-gp and a hypothetical workflow for evaluating this compound's potential impact.
Caption: Signaling pathways involved in the upregulation of P-glycoprotein expression.
Caption: Experimental workflow to characterize this compound as a P-gp inhibitor.
Conclusion and Future Directions
This compound has demonstrated significant potential as a P-glycoprotein inhibitor, acting through a competitive mechanism to reverse multidrug resistance in cancer cells. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other potential P-gp modulators.
Future research should focus on several key areas:
-
Quantitative Potency: Determining the precise IC50 values of this compound in a variety of P-gp-overexpressing cell lines and with different P-gp substrates is crucial for a comprehensive understanding of its inhibitory potency.
-
In Vivo Efficacy: Translating the in vitro findings into preclinical animal models is a critical next step to evaluate the efficacy and safety of this compound in combination with standard chemotherapeutic agents.
-
Signaling Pathway Modulation: Further investigation is needed to elucidate whether this compound directly or indirectly modulates signaling pathways, such as NF-κB and PI3K/Akt, that are involved in the regulation of P-gp expression. This could reveal additional mechanisms by which this compound combats multidrug resistance.
-
Structural Biology: More detailed structural studies, such as co-crystallization of this compound with P-gp, would provide definitive insights into its binding mode and facilitate the rational design of more potent analogs.
References
Structural Analogs of Bioactive Compounds from Tripterygium wilfordii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripterygium wilfordii, commonly known as Thunder God Vine, is a plant used in traditional Chinese medicine that is a rich source of potent bioactive compounds. Among these, the diterpenoid alkaloid wilforine, the diterpenoid triptolide, and the triterpenoid celastrol have garnered significant scientific interest for their therapeutic potential, particularly in the areas of inflammation, immunosuppression, and oncology.[1] The development of synthetic analogs of these natural products is a key strategy to enhance efficacy, reduce toxicity, and improve pharmacokinetic profiles.[1]
While research on direct synthetic analogs of this compound is notably scarce, the extensive studies on triptolide and celastrol derivatives provide valuable insights into the structure-activity relationships (SAR) and the potential for synthetic modification of these complex natural products.[1] This guide provides a comparative analysis of the structural analogs of key bioactive compounds from Tripterygium wilfordii, with a focus on celastrol and triptolide, for which more extensive data are available.
Core Bioactivities and Signaling Pathways
Compounds derived from Tripterygium wilfordii primarily exhibit anti-inflammatory, immunosuppressive, and anti-cancer effects.[1] These activities are largely attributed to the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] By inhibiting NF-κB activation, these compounds can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators.[1]
Celastrol, a quinone methide triterpene, has been shown to have diverse biological activities, including anti-malarial, anti-inflammatory, and cytotoxic effects against various human cancer cell lines.[2] Its anticancer properties are attributed to the induction of apoptosis and autophagy, cell cycle arrest, and anti-metastatic and anti-angiogenic actions.[3]
The following diagram illustrates the general mechanism of action of these compounds on the NF-κB signaling pathway.
Caption: Simplified NF-κB Signaling Pathway Inhibition.
Structural Analogs of Celastrol and Their Activity
Celastrol's structure, particularly its carboxylic acid functionality, has been a primary target for modification to create analogs with improved properties.[2] Modifications at the 29th carboxylic acid position have been shown to yield derivatives with significant anticancer activity.[4]
Quantitative Data for Celastrol Analogs
| Compound | Modification | Cell Line | Activity (IC50) | Reference |
| Celastrol | - | MGC-803 (gastric cancer) | 0.89 µM | [4] |
| Celastrol | - | HCT-116 (colon cancer) | 0.98 µM | [4] |
| Celastrol | - | A549 (lung cancer) | 1.01 µM | [4] |
| Celastrol | - | HepG2 (liver cancer) | 1.21 µM | [4] |
| Derivative 2 | Indole-2-carboxylate ester | MGC-803 | 0.21 µM | [4] |
| Derivative 2 | Indole-2-carboxylate ester | HCT-116 | 0.32 µM | [4] |
| Derivative 2 | Indole-2-carboxylate ester | A549 | 0.45 µM | [4] |
| Derivative 2 | Indole-2-carboxylate ester | HepG2 | 0.38 µM | [4] |
Experimental Protocols
General Procedure for the Synthesis of Celastrol Derivatives
The synthesis of celastrol derivatives often involves the modification of the 29th carboxylic acid position. A general procedure for creating an ester derivative is as follows:
-
Activation of Carboxylic Acid: Celastrol is dissolved in a suitable solvent (e.g., dichloromethane). A coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP) are added to activate the carboxylic acid group.
-
Esterification: The desired alcohol is added to the reaction mixture. The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography to yield the desired celastrol derivative.
Cell Viability Assay (MTT Assay)
The cytotoxic activity of celastrol and its analogs is commonly determined using an MTT assay.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (celastrol and its analogs) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
The following diagram outlines a general workflow for the synthesis and evaluation of structural analogs.
Caption: General Workflow for Analog Synthesis and Evaluation.
Conclusion
The exploration of structural analogs of bioactive compounds from Tripterygium wilfordii holds significant promise for the development of novel therapeutics. While the direct synthetic modification of this compound remains an under-investigated area, the successful synthesis and evaluation of triptolide and celastrol derivatives have demonstrated the potential of medicinal chemistry to enhance the therapeutic properties of these complex natural products.[1] The data on the enhanced cytotoxicity of certain synthetic analogs underscore the value of continued structure-activity relationship studies. Future research focusing on the synthesis and biological evaluation of this compound analogs is warranted to fully explore the therapeutic potential of this class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Celastrol Analogs as Inducers of the Heat Shock Response. Design and Synthesis of Affinity Probes for the Identification of Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Celastrol: A Review of Useful Strategies Overcoming its Limitation in Anticancer Application [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
Wilforine CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sesquiterpene pyridine alkaloid, Wilforine. It details its chemical properties, biological activities, and mechanisms of action, with a focus on its anti-inflammatory effects. This document is intended to serve as a resource for researchers and professionals in drug discovery and development.
Chemical and Physical Properties
This compound is a complex natural product isolated from plants of the Tripterygium genus, such as Tripterygium wilfordii. There has been some inconsistency in the literature regarding its precise chemical identity, with similar compounds such as wilforgine and wilfordine sometimes being referred to interchangeably. Based on a comprehensive review of chemical databases, the following information pertains to this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 11088-09-8 | [1][2] |
| Molecular Formula | C43H49NO18 | [1][2] |
| Molecular Weight | 867.8 g/mol | [1] |
| Appearance | Solid | - |
| Botanical Source | Tripterygium wilfordii, Maytenus senegalensis | - |
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, most notably anti-inflammatory, immunosuppressive, and insecticidal properties. Its therapeutic potential, particularly in the context of inflammatory and autoimmune diseases, is a subject of ongoing research.
Anti-inflammatory and Immunosuppressive Effects
This compound's anti-inflammatory properties are attributed to its ability to modulate key signaling pathways involved in the inflammatory response. This modulation leads to a reduction in the production of pro-inflammatory mediators.
Signaling Pathways Modulated by this compound:
-
NF-κB Signaling Pathway: A primary mechanism of this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[3] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines and chemokines. This compound has been shown to suppress NF-κB activity, thereby downregulating the expression of these inflammatory mediators.
-
MAPK Signaling Pathway: this compound also modulates the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK cascade is another critical regulator of cellular responses to external stimuli, including inflammation.
-
Wnt11/β-catenin Signaling Pathway: Recent studies have identified the Wnt11/β-catenin signaling pathway as a direct target of this compound.[4] This pathway is particularly relevant in the context of rheumatoid arthritis, where it is aberrantly activated in fibroblast-like synoviocytes.[4] this compound's inhibition of this pathway presents a promising therapeutic avenue for such conditions.[4]
-
TLR4/MyD88/TRAF6 Signaling Pathway: There is evidence to suggest that this compound can inhibit the lipopolysaccharide (LPS)-induced inflammatory response by regulating the Toll-like receptor 4 (TLR4) signaling pathway.
The inhibition of these pathways ultimately leads to a decrease in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][4]
Insecticidal Activity
This compound also demonstrates insecticidal properties, which are believed to be mediated through the inhibition of Na+-K+-ATPase in the central nervous system of insects.
Quantitative Data
The following table summarizes the available quantitative data on the biological activity of this compound.
Table 2: Quantitative Biological Activity of this compound
| Activity | Assay System | IC50 / Effect | Source |
| NF-κB Inhibition | LPS-induced HEK293/NF-κB-Luc cells | 15.66 μM | - |
| Reduction of IL-6, IL-1β, and TNF-α | Peripheral blood of collagen-induced arthritis (CIA) rats | Significant reduction | [1][4] |
| Inhibition of FLS proliferation | Fibroblast-like synoviocytes (FLS) from CIA and RA patients | Significant inhibitory effect | [1][4] |
Experimental Protocols
This section provides an overview of the methodologies that can be employed to study the biological activities of this compound.
Cell Culture and Treatment
-
Cell Lines: RAW 264.7 (murine macrophage), HEK293 (human embryonic kidney), and fibroblast-like synoviocytes (FLS) are suitable cell lines for in vitro studies.
-
This compound Preparation: this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted in cell culture medium to the desired final concentrations.
NF-κB Reporter Assay
-
Cell Transfection: HEK293 cells are transiently co-transfected with an NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., a Renilla luciferase reporter) for normalization.
-
Treatment: After 24 hours, the cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with an NF-κB activator, such as TNF-α or LPS.
-
Luciferase Assay: After an appropriate incubation period (e.g., 6-8 hours), cell lysates are collected, and luciferase activity is measured using a luminometer. The ratio of firefly to Renilla luciferase activity is calculated to determine the effect of this compound on NF-κB activation.
Cytokine Measurement (ELISA)
-
Cell Seeding: RAW 264.7 cells or FLS are seeded in multi-well plates and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with this compound for 1 hour before stimulation with LPS.
-
Supernatant Collection: After 24 hours, the cell culture supernatants are collected.
-
ELISA: The concentrations of TNF-α, IL-6, and IL-1β in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Western Blot Analysis
-
Cell Lysis: Cells are treated with this compound and/or an inflammatory stimulus, and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-p65, IκBα, phospho-p38, β-catenin) and a loading control (e.g., β-actin or GAPDH).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Na+-K+-ATPase Activity Assay
-
Enzyme Preparation: A microsomal fraction containing Na+-K+-ATPase is prepared from a suitable tissue source (e.g., rat brain).
-
Assay Reaction: The reaction is initiated by adding ATP to a reaction mixture containing the enzyme preparation, appropriate buffers, ions (Na+, K+, Mg2+), and various concentrations of this compound. A parallel reaction without K+ is run to measure the ouabain-insensitive ATPase activity.
-
Phosphate Measurement: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is measured colorimetrically.
-
Calculation: The Na+-K+-ATPase activity is calculated as the difference between the total ATPase activity (with K+) and the ouabain-insensitive ATPase activity (without K+).
Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the Wnt11/β-catenin signaling pathway.
References
The Solubility Profile of Wilforine: A Technical Guide for Researchers
An in-depth examination of the solubility of Wilforine, a complex sesquiterpene pyridine alkaloid, is crucial for its advancement as a potential therapeutic agent. This technical guide provides a consolidated overview of its solubility in various solvents, outlines detailed experimental protocols for solubility determination, and visualizes key biological pathways influenced by this natural compound.
This compound, a major bioactive component isolated from the plant Tripterygium wilfordii, has garnered significant interest for its potent anti-inflammatory and immunosuppressive properties. However, its complex structure presents challenges in formulation and delivery, making a thorough understanding of its solubility indispensable for researchers, scientists, and drug development professionals.
Quantitative Solubility of this compound
Precise quantitative solubility data for this compound in a wide range of organic solvents remains a key area for further investigation. Currently, the most definitive data is available for Dimethyl Sulfoxide (DMSO), a common solvent for initial in vitro studies. Qualitative data indicates its solubility in several other common laboratory solvents.
Table 1: Quantitative Solubility of this compound in Common Solvents
| Solvent | Solubility | Concentration (mM) | Method | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[1][2] | 57.61 mM[1][2] | Not Specified | Sonication is recommended to aid dissolution.[2] |
| Water | Insoluble[3] | - | Not Specified | - |
Table 2: Solubility in In Vivo Formulations
| Formulation Composition | Solubility | Concentration (mM) | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[1] | ≥ 2.88 mM[1] | Solvents should be added sequentially.[1] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL[2] | 2.3 mM[2] | Sonication is recommended.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[1] | ≥ 2.88 mM[1] | Solvents should be added sequentially.[1] |
Table 3: Qualitative Solubility of this compound
| Solvent | Solubility |
| Methanol | Soluble[3] |
| Ethanol | Soluble[3] |
| Chloroform | Soluble[4][5] |
| Dichloromethane | Soluble[4][5] |
| Ethyl Acetate | Soluble[4][5] |
| Acetone | Soluble[4][5] |
It is important to note that the term "soluble" is qualitative and does not provide information on the saturation limit. For drug development purposes, precise determination of solubility in a range of pharmaceutically acceptable solvents is a critical next step.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method. This method establishes the equilibrium solubility of a compound in a given solvent at a specific temperature. The following is a detailed protocol that can be adapted for the determination of this compound solubility.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Selected solvent (e.g., methanol, ethanol, acetone, etc.)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture at a constant speed for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of this compound in the solution does not change over time).
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Report the temperature at which the solubility was determined.
-
Visualization of this compound's Biological Interactions
To provide a broader context for the importance of this compound's solubility in its biological activity, the following diagrams illustrate the key signaling pathways it is known to modulate. Efficient delivery of this compound to its target sites, which is dependent on its solubility and formulation, is a prerequisite for these interactions to occur.
References
Methodological & Application
Application Notes and Protocols for the Isolation of Wilforine from Tripterygium wilfordii
Audience: Researchers, scientists, and drug development professionals.
Introduction
Wilforine is a complex sesquiterpene pyridine alkaloid isolated from the roots of Tripterygium wilfordii, commonly known as the "Thunder God Vine".[1] This natural product has garnered significant interest within the scientific community due to its potent anti-inflammatory, immunosuppressive, and insecticidal properties.[1][2] These biological activities are largely attributed to its modulation of key cellular signaling pathways, including the NF-κB and MAPK pathways.[1][3] The intricate structure and promising therapeutic potential of this compound necessitate robust and efficient protocols for its isolation and purification. This document provides a detailed methodology for the extraction, separation, and purification of this compound from its natural source, intended for researchers in natural product chemistry, pharmacology, and drug development.
Data Presentation
The following table summarizes the quantitative data from a representative isolation protocol starting with 50 kg of dried Tripterygium wilfordii roots. Yields of this compound and other related alkaloids are presented.
| Compound | Yield (mg) | Purity |
| This compound | 153.36 | >98% |
| Compound 5 | 48.80 | >98% |
| Compound 13 | 274.99 | >98% |
| Compound 14 | 60.39 | >98% |
| Compound 16 | 99.69 | >98% |
| Compound 4 | 37.06 | >98% |
| Compound 9 | 30.75 | >98% |
| Compound 1 | 24.06 | >98% |
| Compound 17 | 23.76 | >98% |
| Compound 10 | 18.72 | >98% |
| Compound 19 | 8.58 | >98% |
| Compound 8 | 8.57 | >98% |
| Compound 7 | 2.65 | >98% |
| Compound 3 | 1.25 | >98% |
Data adapted from a study by He, et al. Purity was determined by HPLC analysis.[4]
Experimental Protocols
Preparation of Plant Material and Extraction
This protocol outlines a conventional solvent reflux extraction method to obtain a total alkaloid fraction from the roots of Tripterygium wilfordii.
a. Plant Material Preparation:
-
Begin with 50 kg of dried roots of Tripterygium wilfordii.[4]
-
Powder the dried roots to increase the surface area for efficient extraction.[1]
b. Solvent Extraction:
-
Perform a reflux extraction on the powdered root material using 95% ethanol.[4]
-
A typical procedure involves three extraction cycles, each lasting 2 hours with 250 L of 95% ethanol.[1][4]
-
Combine the ethanol extracts from all cycles.
c. Concentration:
-
Filter the combined extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure to remove the ethanol, yielding a crude residue.[1]
Liquid-Liquid Partitioning and Acid-Base Extraction for Alkaloid Enrichment
This multi-step partitioning process separates the alkaloids from other classes of compounds based on their solubility and basicity.
a. Aqueous-Organic Partitioning:
-
Suspend the concentrated crude residue in water.
-
Partition the aqueous suspension with chloroform (CHCl₃). The alkaloids and other less polar compounds will preferentially move into the chloroform layer.[1][4]
b. Acid-Base Extraction:
-
Isolate the chloroform-soluble fraction.
-
Extract the chloroform fraction with a 5% hydrochloric acid (HCl) aqueous solution. The basic alkaloids will form salts and move into the aqueous acidic layer.[1][4]
-
Adjust the pH of the acidic aqueous layer to 8-9 using ammonium hydroxide. This will precipitate the alkaloids.[4]
-
Filter the solution to collect the precipitated total alkaloids.
Chromatographic Purification of this compound
A multi-step chromatographic approach is essential for the isolation of pure this compound from the total alkaloid mixture.
a. Initial Column Chromatography:
-
Dissolve the precipitated total alkaloids in ethyl acetate.
-
Subject the dissolved alkaloids to column chromatography using a neutral alumina stationary phase.[1][4]
-
Elute the column with ethyl acetate to obtain a partially purified alkaloid fraction.[1]
b. Reversed-Phase Chromatography:
-
Further separate the partially purified alkaloid fraction using reversed-phase chromatography on an ODS (Octadecylsilane) column.[1][4]
c. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Collect the fractions containing this compound from the reversed-phase chromatography step.
-
Perform final purification using preparative HPLC to isolate this compound to a high degree of purity (>98%).[1][4]
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the Isolation of this compound.
Signaling Pathway Diagram
Caption: this compound's Inhibition of Signaling Pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound inhibits LPS-induced inflammatory response in RAW264.7 cells by regulating the TLR4/MyD88/TRAF6 signaling pathway [yxsj.smmu.edu.cn]
- 4. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Wilforine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilforine is a complex sesquiterpenoid alkaloid isolated from the roots of Tripterygium wilfordii, a plant used in traditional medicine.[1] It exhibits potent anti-inflammatory and immunosuppressive properties, making it a compound of significant interest for drug discovery and development. The primary mechanism of its anti-inflammatory action involves the inhibition of the NF-κB and MAPK signaling pathways.[2] Accurate isolation and purification of this compound are critical for pharmacological studies and the development of potential therapeutics. This document provides a detailed methodology for the purification of this compound using high-performance liquid chromatography (HPLC), including sample preparation, preliminary purification, and final purification by preparative HPLC.
Data Presentation
The following table summarizes the expected yield and purity at each stage of the this compound purification process. These values are estimates based on typical purification schemes for alkaloids from natural products and may vary depending on the starting material and specific experimental conditions.
| Purification Step | Starting Material | Product | Estimated Yield (%) | Estimated Purity (%) |
| Extraction & Partitioning | Dried T. wilfordii Root Powder | Crude Alkaloid Extract | 15 - 20 | < 10 |
| Column Chromatography (Neutral Alumina) | Crude Alkaloid Extract | Partially Purified Alkaloid Fraction | 60 - 70 | 20 - 30 |
| Column Chromatography (Reversed-Phase ODS) | Partially Purified Alkaloid Fraction | Enriched this compound Fraction | 40 - 50 | 60 - 70 |
| Preparative HPLC | Enriched this compound Fraction | Purified this compound | 70 - 80 | > 98 |
Experimental Protocols
Extraction and Preliminary Purification of this compound
This protocol describes the initial extraction of alkaloids from Tripterygium wilfordii root powder and subsequent preliminary purification steps prior to preparative HPLC.
1.1. Materials and Reagents
-
Dried and powdered roots of Tripterygium wilfordii
-
95% Ethanol (EtOH)
-
Chloroform (CHCl₃)
-
5% Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH₄OH)
-
Ethyl acetate
-
Neutral alumina for column chromatography
-
Octadecylsilane (ODS) for reversed-phase column chromatography
-
Methanol (MeOH)
-
Deionized water
1.2. Extraction and Liquid-Liquid Partitioning
-
Subject the powdered root material to reflux extraction with 95% ethanol. This is typically repeated three times to ensure complete extraction.[2]
-
Combine the ethanol extracts and remove the solvent under reduced pressure to obtain a concentrated crude residue.[2]
-
Suspend the residue in water and partition it against chloroform. The alkaloids will move into the chloroform layer.[2]
-
Isolate the chloroform-soluble fraction and perform an acid extraction using 5% hydrochloric acid. The basic alkaloids will form salts and move into the aqueous acidic layer.[2]
-
Collect the acidic aqueous layer and adjust the pH to 8-9 with ammonium hydroxide to precipitate the free alkaloids.[2]
-
Collect the precipitated total alkaloids by filtration and dissolve them in ethyl acetate for further purification.[2]
1.3. Initial Column Chromatography (Neutral Alumina)
-
Subject the crude total alkaloid extract to column chromatography using a neutral alumina stationary phase.
-
Elute the column with ethyl acetate to obtain a partially purified alkaloid fraction.[2]
1.4. Reversed-Phase Column Chromatography (ODS)
-
Further separate the partially purified alkaloid fraction using a reversed-phase ODS column.
-
Employ a gradient elution system of methanol and water, starting from a 35:65 (v/v) ratio and gradually increasing the methanol concentration to 100%, to separate the alkaloids based on their polarity.[2]
-
Collect the fractions containing this compound for final purification by preparative HPLC.
Preparative HPLC Purification of this compound
This protocol outlines the final purification of the enriched this compound fraction using preparative HPLC.
2.1. Instrumentation and Materials
-
Preparative HPLC system with a gradient pump, autosampler, fraction collector, and a UV-Vis or Photodiode Array (PDA) detector.
-
Preparative C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
HPLC grade acetonitrile (ACN) and water.
-
Formic acid (FA) or Ammonium acetate.
-
This compound reference standard.
2.2. Chromatographic Conditions
| Parameter | Condition |
| Column | Preparative C18 reversed-phase (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 30% B; 5-40 min: 30-70% B; 40-45 min: 70-100% B; 45-50 min: 100% B; 50-55 min: 100-30% B; 55-60 min: 30% B |
| Flow Rate | 15-20 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Sample Preparation | Dissolve the enriched this compound fraction in the initial mobile phase composition. |
2.3. Purification Protocol
-
Equilibrate the preparative HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient elution program as specified in the table above.
-
Monitor the chromatogram and collect the fractions corresponding to the this compound peak, which can be identified by comparing the retention time with a this compound reference standard.
-
Combine the collected fractions containing pure this compound.
-
Remove the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
-
Verify the purity of the isolated this compound using analytical HPLC.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.
References
Application Notes and Protocols for Wilforine in Animal Studies of Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wilforine, a prominent alkaloid extracted from Tripterygium wilfordii Hook F, has demonstrated significant therapeutic potential in preclinical models of rheumatoid arthritis (RA). Its anti-inflammatory and immunomodulatory properties make it a compelling candidate for further investigation. These application notes provide detailed protocols for the preparation and administration of this compound in rodent models of RA, specifically the collagen-induced arthritis (CIA) model. This document outlines effective dosages, experimental workflows, and methods for assessing therapeutic efficacy, including clinical, histological, and molecular readouts. Furthermore, it elucidates the key signaling pathways implicated in this compound's mechanism of action.
Data Presentation
Table 1: this compound Dosage in a Rat Model of Rheumatoid Arthritis
| Animal Model | Strain | Induction Method | This compound Dosage (µg/kg) | Administration Route | Treatment Duration | Efficacy Readouts | Reference |
| Rat | Sprague-Dawley | Collagen-Induced Arthritis (CIA) | 40 (low dose) | Oral Gavage | 28 days (starting day 7 post-primary immunization) | Reduced arthritis score, decreased paw swelling, reduced serum levels of IL-6, IL-1β, TNF-α, and decreased synovial expression of MMP3 and fibronectin.[1] | [1] |
| Rat | Sprague-Dawley | Collagen-Induced Arthritis (CIA) | 48 (medium dose) | Oral Gavage | 28 days (starting day 7 post-primary immunization) | Reduced arthritis score, decreased paw swelling, reduced serum levels of IL-6, IL-1β, TNF-α, and decreased synovial expression of MMP3 and fibronectin.[1] | [1] |
| Rat | Sprague-Dawley | Collagen-Induced Arthritis (CIA) | 56 (high dose) | Oral Gavage | 28 days (starting day 7 post-primary immunization) | Reduced arthritis score, decreased paw swelling, reduced serum levels of IL-6, IL-1β, TNF-α, and decreased synovial expression of MMP3 and fibronectin.[1] | [1] |
Experimental Protocols
I. Preparation and Administration of this compound for Oral Gavage
This protocol describes the preparation of a this compound suspension for oral administration to rodents.
Materials:
-
This compound powder
-
Sterile water for injection
-
Medicinal starch (10% w/v)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal feeding needles (gavage needles)
-
Syringes
Procedure:
-
Vehicle Preparation: Prepare a 10% (w/v) solution of medicinal starch in sterile water. This will serve as the vehicle to increase viscosity and ensure a uniform suspension of this compound.[1]
-
This compound Suspension:
-
Accurately weigh the required amount of this compound powder.
-
Suspend the this compound powder in the 10% medicinal starch vehicle to achieve the desired final concentration for dosing.
-
Vortex the suspension thoroughly before each use to ensure homogeneity.
-
-
Animal Dosing:
-
Gently restrain the animal.
-
Administer the this compound suspension orally using a gavage needle attached to a syringe. The volume of administration should be calculated based on the animal's body weight and the target dosage.
-
II. Induction of Collagen-Induced Arthritis (CIA) in Rats
The CIA model is a widely used experimental model that mimics many aspects of human rheumatoid arthritis.
Materials:
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles
-
Sprague-Dawley rats (male, 160-180 g)
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (1 mg/mL in 0.1 M acetic acid) and an equal volume of Complete Freund's Adjuvant (CFA).
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each rat.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen (1 mg/mL in 0.1 M acetic acid) and an equal volume of Incomplete Freund's Adjuvant (IFA).
-
Administer a booster injection of 100 µL of the emulsion intradermally at the base of the tail.[1]
-
III. Assessment of Arthritis Severity
A. Clinical Scoring:
Arthritis severity can be assessed using a scoring system based on the visual signs of inflammation in the paws.
Scoring Criteria: [1]
-
0: No erythema or swelling.
-
1: Mild erythema and/or swelling of the ankle or wrist.
-
2: Moderate erythema and swelling of the ankle or wrist.
-
3: Severe erythema and swelling of the entire paw, including digits.
-
4: Maximum inflammation with joint deformity.
Each paw is scored, and the total score per animal is the sum of the scores for all four paws (maximum score of 16).
B. Paw Volume Measurement:
Paw edema can be quantified using a plethysmometer.
Procedure:
-
Immerse the hind paw of the rat into the measuring chamber of the plethysmometer up to a defined anatomical landmark (e.g., the lateral malleolus).
-
Record the displaced volume of liquid.
-
The change in paw volume is calculated by subtracting the initial paw volume (before arthritis induction) from the volume at each measurement time point.
IV. Histological Analysis of Joint Tissues
Procedure:
-
At the end of the experiment, euthanize the animals and dissect the ankle joints.
-
Fix the joints in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the tissues in a suitable decalcifying solution.
-
Process the tissues, embed in paraffin, and section at 5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and cellular infiltration.
-
Stain with Safranin O-Fast Green to evaluate cartilage destruction.
V. Quantification of Inflammatory Markers
A. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:
Procedure:
-
Collect blood samples from the animals and prepare serum.
-
Use commercially available ELISA kits for the quantification of rat IL-6, IL-1β, and TNF-α according to the manufacturer's instructions.
-
Briefly, add serum samples and standards to the wells of a microplate pre-coated with capture antibodies.
-
Incubate, wash, and add a detection antibody conjugated to an enzyme.
-
Add a substrate and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
B. Real-Time Quantitative PCR (RT-qPCR) for MMP3 and Fibronectin:
Procedure:
-
RNA Extraction:
-
Dissect synovial tissue from the joints and immediately homogenize in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Reverse transcribe the total RNA into cDNA using a reverse transcriptase kit.
-
-
RT-qPCR:
-
Perform real-time PCR using SYBR Green or TaqMan probes with specific primers for rat MMP3, fibronectin, and a suitable housekeeping gene (e.g., GAPDH, ACTB).
-
Relative gene expression can be calculated using the 2-ΔΔCt method.
-
Primer Sequences for Rat RT-qPCR:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| MMP3 | GATGAACGATGGACAGATGA | CAGGCTCTTGAGACTGGTCA |
| Fibronectin | CGAGGTGACAGAGACCACAA | CTGGAGTCAAGCCAGACACA[2] |
| GAPDH | GGCACAGTCAAGGCTGAGAATG | ATGGTGGTGAAGACGCCAGTA |
| ACTB | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in Rheumatoid Arthritis
This compound has been shown to exert its anti-arthritic effects by modulating key inflammatory signaling pathways. A primary mechanism involves the inhibition of the Wnt11/β-catenin signaling pathway.[1] In the context of rheumatoid arthritis, aberrant activation of this pathway in fibroblast-like synoviocytes (FLS) contributes to their proliferation and the production of pro-inflammatory mediators. This compound can downregulate the expression of Wnt11, leading to decreased nuclear translocation of β-catenin and subsequent suppression of target genes involved in inflammation and tissue degradation, such as MMP3 and fibronectin.[1]
While direct modulation of the NF-κB and JAK-STAT pathways by this compound in RA is still under investigation, these pathways are known to be central to the inflammatory cascade in the disease. Compounds from Tripterygium wilfordii have been shown to inhibit NF-κB activation.[3]
Experimental Workflow for this compound Efficacy Testing in CIA Model
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a collagen-induced arthritis rat model.
References
Application Notes and Protocols for the Synthesis of Wilforine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies for creating Wilforine derivatives, a class of complex sesquiterpene pyridine alkaloids with significant potential in drug discovery. Due to the intricate nature of their molecular architecture, the total synthesis of this compound and its analogs presents a considerable challenge. This document outlines a representative synthetic approach to the core structures, discusses potential derivatization strategies, and summarizes the known biological activities and mechanisms of action to guide further research and development.
Introduction to this compound and its Therapeutic Potential
This compound is a highly oxygenated sesquiterpene pyridine alkaloid originally isolated from Tripterygium wilfordii Hook. f.[1]. This class of natural products has garnered significant interest due to a wide range of biological activities, including immunosuppressive, anti-inflammatory, and insecticidal properties[2][3]. The complex structure of this compound is characterized by a polyoxygenated dihydro-β-agarofuran sesquiterpenoid core linked to a pyridine dicarboxylic acid moiety, forming a macrocyclic structure[4]. The therapeutic potential of these compounds, particularly in the context of autoimmune diseases and cancer, has driven efforts to develop synthetic routes that allow for the systematic exploration of their structure-activity relationships (SAR).
Retrosynthetic Analysis and General Synthetic Strategy
The total synthesis of this compound and its derivatives is a formidable task that requires a carefully planned retrosynthetic strategy. A plausible approach involves the separate synthesis of two key fragments: the highly functionalized dihydro-β-agarofuran core and a suitably substituted pyridine dicarboxylic acid derivative . The final crucial step involves the macrolactonization to assemble the complete molecular framework.
Caption: Retrosynthetic analysis of a this compound derivative.
Experimental Protocols
The following sections outline generalized protocols for the synthesis of the key fragments and their subsequent coupling. These are based on methodologies reported in the literature for similar structures and may require optimization for specific derivatives.
Synthesis of the Dihydro-β-agarofuran Core
The synthesis of the densely functionalized dihydro-β-agarofuran core is the most challenging aspect of the total synthesis. Several approaches have been developed, often employing natural products like (+)-dihydrocarvone as a starting material. A representative multi-step synthesis is outlined below.
Caption: General workflow for the synthesis of the dihydro-β-agarofuran core.
Protocol: Synthesis of a Dihydro-β-agarofuran Intermediate [5][6]
-
Robinson Annulation:
-
To a solution of (+)-dihydrocarvone in a suitable solvent (e.g., ethanol), add a base (e.g., potassium hydroxide) and cool to 0°C.
-
Add ethyl vinyl ketone dropwise and stir the reaction mixture at room temperature until completion.
-
Work up the reaction by neutralization and extraction with an organic solvent. Purify the product by column chromatography.
-
-
Epoxidation:
-
Dissolve the product from the previous step in a chlorinated solvent (e.g., dichloromethane).
-
Add an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in portions at 0°C.
-
Stir the reaction until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product.
-
-
Reduction:
-
To a solution of the epoxide in an ethereal solvent (e.g., diethyl ether) at 0°C, add a reducing agent like lithium aluminum hydride (LiAlH₄) portion-wise.
-
Stir the mixture until the reduction is complete.
-
Carefully quench the reaction with water and a sodium hydroxide solution. Filter the resulting salts and concentrate the filtrate.
-
-
Acid-catalyzed Cyclization:
-
Dissolve the diol product in an inert solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the reaction mixture to promote cyclization to form the tetrahydrofuran ring.
-
Cool the reaction, neutralize, and extract the product.
-
-
Further Functionalization:
-
The resulting dihydro-β-agarofuran scaffold can be further functionalized through a series of protection, oxidation, and reduction steps to introduce the desired pattern of hydroxyl and other functional groups found in the natural product. Spectroscopic data for a synthesized α-agarofuran includes characteristic NMR signals: ¹H NMR (300 MHz, CDCl₃) δ = 5.45 (1H, s, H-3), 1.26 (3H, s, H-12), 1.13 (3H, s, H-13), 1.14 (3H, s, H-14), 0.81 (3H, s, H-15)[5].
-
Synthesis of the Pyridine Dicarboxylic Acid Moiety
The pyridine dicarboxylic acid fragment can be synthesized from commercially available pyridine derivatives through standard organic transformations such as oxidation of methyl groups and functional group interconversions[7].
Protocol: Preparation of a Pyridine Dicarboxylic Acid Derivative
-
Oxidation of Lutidine:
-
Start with a commercially available lutidine (e.g., 2,4-lutidine).
-
Perform a strong oxidation of the methyl groups using an oxidant like potassium permanganate under heating.
-
Acidify the reaction mixture to precipitate the dicarboxylic acid.
-
-
Protection/Activation:
-
Protect one of the carboxylic acid groups, for example, as a benzyl ester, to allow for selective coupling.
-
The other carboxylic acid group can be activated for esterification, for instance, by conversion to an acid chloride or by using a coupling agent.
-
Macrocyclization to Form this compound Derivatives
The final step involves the coupling of the polyhydroxylated dihydro-β-agarofuran core with the pyridine dicarboxylic acid derivative, followed by macrocyclization. This is a critical and often low-yielding step.
Protocol: Esterification and Macrocyclization
-
Esterification:
-
Couple the activated pyridine dicarboxylic acid derivative with a specific hydroxyl group on the dihydro-β-agarofuran core. This can be achieved using standard coupling reagents such as DCC/DMAP or HATU[8]. The reaction is typically carried out in an inert solvent at room temperature.
-
-
Deprotection and Macrolactonization:
-
Selectively deprotect the remaining carboxylic acid on the pyridine moiety and a second hydroxyl group on the sesquiterpenoid core.
-
Perform the macrocyclization under high-dilution conditions to favor the intramolecular reaction. Common macrolactonization methods, such as the Yamaguchi or Shiina macrolactonization, can be employed.
-
Structure-Activity Relationship (SAR) of this compound Derivatives
The biological activity of sesquiterpene pyridine alkaloids is highly dependent on their structure. Systematic modification of the this compound scaffold can lead to derivatives with improved potency and selectivity.
-
The Dihydro-β-agarofuran Core: The degree and pattern of oxygenation on the sesquiterpenoid core are crucial for activity. Modifications of the hydroxyl groups through esterification (acetylation, benzoylation, etc.) can significantly impact biological effects[4].
-
The Pyridine Moiety: The substitution pattern on the pyridine dicarboxylic acid linker influences the overall conformation of the macrocycle and its interaction with biological targets[4].
-
The Macrocyclic Ring: The size and flexibility of the macrolactone ring are important for binding to target proteins.
Quantitative Biological Data of this compound and its Analogs
The following table summarizes the reported biological activities of this compound and some of its naturally occurring and synthetic analogs. This data highlights the potential of these compounds as immunosuppressive and anti-inflammatory agents.
| Compound/Derivative | Target/Assay | IC₅₀ Value | Reference |
| Wilfordatine K (1) | NF-κB Inhibition (LPS-induced HEK293/NF-κB-Luc cells) | > 100 µM | [2] |
| Wilfordatine M (4) | NF-κB Inhibition (LPS-induced HEK293/NF-κB-Luc cells) | 1.64 µM | [2] |
| Compound 6 (known analog) | NF-κB Inhibition (LPS-induced HEK293/NF-κB-Luc cells) | 9.05 µM | [2] |
| Total Alkaloids (of T. wilfordii) | NF-κB Inhibition (LPS-induced HEK293/NF-κB-Luc cells) | 7.25 µg/mL | [3] |
| Compound 5 (Wilfordatine E) | NF-κB Inhibition (LPS-induced HEK293/NF-κB-Luc cells) | 8.75 µM | [3] |
| Compound 11 (known analog) | NF-κB Inhibition (LPS-induced HEK293/NF-κB-Luc cells) | 0.74 µM | [3] |
| Compound 16 (known analog) | NF-κB Inhibition (LPS-induced HEK293/NF-κB-Luc cells) | 15.66 µM | [3] |
| Royleanine A | Ovarian Cancer Cell Line (OVC-5) | 28.9 µg/mL | [9] |
Signaling Pathways Modulated by this compound
This compound and its derivatives exert their biological effects by modulating key intracellular signaling pathways involved in inflammation and immune responses.
Inhibition of the NF-κB Signaling Pathway
A primary mechanism of action for the immunosuppressive and anti-inflammatory effects of this compound analogs is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway[3]. By preventing the activation of NF-κB, these compounds can downregulate the expression of pro-inflammatory cytokines and other inflammatory mediators.
References
- 1. This compound | C43H49NO18 | CID 3002219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Exploration of Novel Pharmacophore Characteristics and Multidirectional Elucidation of Structure-Activity Relationship and Mechanism of Sesquiterpene Pyridine Alkaloids from Tripterygium Based on Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dyhidro-β-agarofurans natural and synthetic as acetylcholinesterase and COX inhibitors: interaction with the peripheral anionic site (AChE-PAS), and anti-inflammatory potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioconversion of lignin-derived aromatics into the building block pyridine 2,4-dicarboxylic acid by engineering recombinant Pseudomonas putida strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. scielo.br [scielo.br]
Application of Wilforine in Neuroinflammatory Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilforine, a bioactive compound isolated from Tripterygium wilfordii Hook. f., has demonstrated significant anti-inflammatory properties.[1] Its mechanism of action involves the modulation of key signaling pathways implicated in the inflammatory response, making it a compound of interest for various inflammatory conditions. Neuroinflammation is a critical component in the pathophysiology of numerous neurological disorders, driven by the activation of resident immune cells in the brain, primarily microglia.[1][2] The activation of microglia leads to the production of pro-inflammatory cytokines and other mediators that can contribute to neuronal damage.[1][2][3]
While direct studies on the application of this compound in specific neuroinflammatory disease models are still emerging, its known molecular targets strongly suggest its potential as a therapeutic or research tool in this field. These application notes provide an overview of the known mechanisms of this compound and detailed protocols for its investigation in established in vitro and in vivo models of neuroinflammation.
Mechanism of Action in the Context of Neuroinflammation
This compound exerts its anti-inflammatory effects by targeting fundamental signaling pathways that are also crucial in neuroinflammatory processes:
-
TLR4/MyD88/NF-κB Signaling Pathway: Toll-like receptor 4 (TLR4) is a key receptor on microglia that recognizes pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), a potent inducer of neuroinflammation.[1][4] Activation of TLR4 initiates a signaling cascade through MyD88, leading to the activation of the transcription factor NF-κB.[1] NF-κB then translocates to the nucleus and promotes the transcription of various pro-inflammatory genes, including those for cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1][5] this compound has been shown to inhibit this pathway by decreasing the expression of TRAF6 and the phosphorylation of IRAK, which in turn suppresses the phosphorylation of downstream kinases (ERK, p38, and JNK) and prevents the degradation of IκBα, thereby inhibiting the nuclear translocation of NF-κB p65.[1]
-
Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin signaling pathway is also implicated in inflammatory processes. This compound has been identified to directly target and inhibit the Wnt11/β-catenin signaling pathway. While much of the research on this aspect of this compound's activity has been in the context of rheumatoid arthritis, the Wnt pathway is also involved in microglial activation and neuroinflammation.[1]
-
NLRP3 Inflammasome: The NLRP3 inflammasome is a multiprotein complex in microglia that, upon activation, triggers the maturation and release of IL-1β and IL-18, potent pro-inflammatory cytokines.[6][7][8][9][10] While there is no direct evidence of this compound's effect on the NLRP3 inflammasome, its ability to suppress upstream inflammatory signaling (i.e., the NF-κB pathway which often primes the inflammasome) suggests it may indirectly modulate its activation. This remains an important area for future investigation.
Data Presentation
The following table summarizes the quantitative data on the inhibitory effects of this compound on the production of pro-inflammatory mediators in an LPS-induced inflammation model using RAW264.7 macrophage cells, which serves as a relevant proxy for microglial cells.
| Mediator | This compound Concentration (µmol/L) | Inhibition (%) vs. LPS control | Assay Method | Reference |
| Nitric Oxide (NO) | 25 | Significant Inhibition | Griess Assay | [1] |
| 50 | Significant Inhibition | Griess Assay | [1] | |
| 100 | Significant Inhibition | Griess Assay | [1] | |
| IL-1β | 25 | Significant Inhibition | ELISA | [1] |
| 50 | Significant Inhibition | ELISA | [1] | |
| 100 | Significant Inhibition | ELISA | [1] | |
| TNF-α | 25 | Significant Inhibition | ELISA | [1] |
| 50 | Significant Inhibition | ELISA | [1] | |
| 100 | Significant Inhibition | ELISA | [1] | |
| IL-6 | 25 | Significant Inhibition | ELISA | [1] |
| 50 | Significant Inhibition | ELISA | [1] | |
| 100 | Significant Inhibition | ELISA | [1] |
Mandatory Visualization
Caption: this compound's inhibition of the TLR4/MyD88/NF-κB signaling pathway.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound in an LPS-Induced Microglial Neuroinflammation Model
This protocol outlines a procedure to evaluate the anti-inflammatory effects of this compound on a microglial cell line (e.g., BV-2) stimulated with LPS.
1. Materials and Reagents:
-
BV-2 microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO, then diluted in culture medium)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (for Western blot) or RNA extraction kit
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Griess Reagent for Nitric Oxide (NO) assay
-
BCA Protein Assay Kit
-
Antibodies for Western blot (e.g., anti-p-NF-κB p65, anti-NF-κB p65, anti-IκBα, anti-β-actin)
2. Cell Culture and Treatment:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed BV-2 cells into appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for ELISA, 6-well plates for Western blot or qPCR) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 2 hours. Include a vehicle control (DMSO diluted to the highest concentration used for this compound).
-
Following pre-treatment, add LPS (e.g., 1 µg/mL) to the wells (except for the untreated control group) to induce an inflammatory response.
-
Incubate the cells for a specified duration (e.g., 24 hours for cytokine and NO analysis, shorter time points like 30-60 minutes for signaling pathway analysis by Western blot).
3. Analysis:
-
Nitric Oxide (NO) Assay:
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess Reagent.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used for quantification.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Caption: Experimental workflow for in vitro analysis of this compound.
Protocol 2: In Vivo Assessment of this compound in an LPS-Induced Mouse Model of Neuroinflammation
This protocol provides a general procedure for evaluating the efficacy of this compound in an LPS-induced mouse model of neuroinflammation.[4][11][12][13]
1. Animals and Acclimatization:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
Allow animals to acclimatize for at least one week before the experiment.
-
All procedures must be approved by the Institutional Animal Care and Use Committee.
2. Experimental Groups:
-
Vehicle Control (e.g., saline or appropriate vehicle for this compound)
-
LPS + Vehicle
-
LPS + this compound (low dose)
-
LPS + this compound (high dose)
3. Procedure:
-
Administer this compound (e.g., via intraperitoneal (i.p.) injection or oral gavage) at the desired doses. The vehicle control group receives the vehicle.
-
One hour after this compound administration, inject LPS (e.g., 1-5 mg/kg, i.p.) to induce systemic inflammation and subsequent neuroinflammation. The control group receives a saline injection.
-
Monitor the animals for sickness behavior (e.g., lethargy, piloerection, reduced exploration).
-
At a predetermined time point post-LPS injection (e.g., 6 hours for acute cytokine response, 24-72 hours for microglial activation), euthanize the animals.
4. Sample Collection and Analysis:
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
Perfuse the animals transcardially with cold PBS.
-
Harvest the brains. One hemisphere can be used for biochemical analyses (ELISA, qPCR, Western blot) and the other can be fixed in 4% paraformaldehyde for immunohistochemistry.
-
Cytokine Analysis: Homogenize brain tissue (e.g., hippocampus and cortex) and measure cytokine levels (TNF-α, IL-6, IL-1β) using ELISA or qPCR.
-
Immunohistochemistry: Prepare brain sections and perform immunostaining for microglial markers (e.g., Iba1) and astrocyte markers (e.g., GFAP) to assess glial activation.
References
- 1. Characterization of Inflammatory Signals in BV-2 Microglia in Response to Wnt3a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuro-protective effects of aloperine in an Alzheimer's disease cellular model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Microglial Cytokines on Alzheimer’s-Related Phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Inflammasomes in neuroinflammatory and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Inflammasomes in neuroinflammation and changes in brain function: a focused review [frontiersin.org]
- 10. Inflammasomes in neuroinflammation and changes in brain function: a focused review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Quantification of Wilforine in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilforine is a prominent sesquiterpenoid pyridine alkaloid found in plants of the Tripterygium genus, most notably Tripterygium wilfordii, which has a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases.[1] The potent biological activity of this compound, coupled with its potential toxicity, necessitates accurate and reliable quantitative analysis in plant extracts. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
These methods are crucial for the quality control of herbal preparations, pharmacokinetic studies, and toxicological assessments. The protocols outlined below cover sample preparation, analytical conditions, and method validation to ensure reproducible and accurate results.
Quantitative Data Summary
The following tables summarize the quantitative performance of different analytical methods for the determination of this compound and related compounds. This data is essential for selecting the appropriate method based on the required sensitivity, precision, and accuracy.
Table 1: HPLC Method Validation Parameters
| Parameter | Reported Values | Source |
| Linearity Range | 1 - 100 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| Limit of Detection (LOD) | Not explicitly stated | |
| Limit of Quantification (LOQ) | Not explicitly stated | |
| Recovery | 98.8% - 99.9% | [3] |
| Precision (RSD) | < 2% | [3] |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Reported Values | Source |
| Linearity Range | 0.5 - 100.0 µg/L | [4] |
| Correlation Coefficient (r²) | > 0.998 | [5] |
| Limit of Quantification (LOQ) | 0.5 µg/L | [4] |
| Recovery | 86.5% - 98.6% | [4] |
| Intra-day Precision (RSD) | < 8.2% | [4] |
| Inter-day Precision (RSD) | < 12.8% | [4] |
Table 3: HPTLC Method Validation Parameters (General)
Note: A specific validated HPTLC method for this compound was not found in the cited literature. The following parameters are typical for HPTLC methods for other alkaloids and can be used as a starting point for method development and validation.
| Parameter | Typical Values | Source |
| Linearity Range | 100 - 2000 ng/spot | [6] |
| Correlation Coefficient (r²) | > 0.995 | [6] |
| Limit of Detection (LOD) | 10 - 50 ng/spot | [7][8] |
| Limit of Quantification (LOQ) | 50 - 150 ng/spot | [7][8] |
| Recovery | 95% - 105% | [7] |
| Precision (RSD) | < 5% | [8] |
Experimental Protocols
Plant Material Extraction
A crucial first step for the quantification of this compound is its efficient extraction from the plant matrix.
Protocol: Ultrasonic-Assisted Extraction (UAE)
-
Preparation: Dry the plant material (e.g., roots of Tripterygium wilfordii) and grind it into a fine powder (40-60 mesh).
-
Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a conical flask. Add 50 mL of 70-80% methanol.[2][9]
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 30-45 minutes at a controlled temperature (e.g., 25-50°C).[9]
-
Centrifugation: After sonication, centrifuge the mixture at 4000 rpm for 10 minutes to separate the supernatant from the plant debris.[2]
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[2]
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a robust HPLC-UV method for the quantification of this compound.
Instrumentation and Reagents:
-
HPLC system with a pump, autosampler, column oven, and UV/PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or ammonium acetate.
-
This compound reference standard.
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program: A typical gradient could be: 0-15 min, 20-50% A; 15-25 min, 50-80% A; 25-30 min, 80% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.[2]
-
Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.[2]
-
Sample Solution: Use the filtered extract from the plant material extraction protocol.
Data Analysis: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC) Method (General Protocol)
This general protocol can be adapted for the quantification of this compound and requires validation.
Instrumentation and Reagents:
-
HPTLC system with an automatic TLC sampler, developing chamber, TLC scanner, and visualization software.
-
HPTLC plates pre-coated with silica gel 60 F254.[6]
-
Analytical grade solvents for the mobile phase (e.g., toluene, ethyl acetate, formic acid).[6]
-
This compound reference standard.
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates silica gel 60 F254.[6]
-
Mobile Phase: A mixture of toluene:ethyl acetate:formic acid (e.g., 5:4:1, v/v/v). The exact ratio should be optimized.
-
Chamber Saturation: Saturate the developing chamber with the mobile phase vapor for at least 20 minutes before plate development.[10]
-
Application: Apply standards and samples as 6-8 mm bands.[11]
-
Development: Develop the plate to a distance of 8 cm.
-
Densitometric Scanning: Scan the plates at a wavelength of 254 nm.
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Calibration Standards: Apply different volumes of the stock solution to the HPTLC plate to obtain a range of concentrations (e.g., 100-1000 ng/band).[7]
-
Sample Solution: Apply the filtered plant extract to the plate.
Data Analysis: Generate a calibration curve by plotting the peak area of the standard spots against their respective amounts. Quantify this compound in the sample by comparing its peak area to the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers high sensitivity and selectivity for the quantification of this compound, especially at low concentrations.
Instrumentation and Reagents:
-
LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid or ammonium acetate.
-
This compound reference standard.
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile containing 0.1% formic acid (A) and water containing 0.1% formic acid (B).
-
Gradient Program: A fast gradient is typically used, for example: 0-1 min, 10% A; 1-5 min, 10-90% A; 5-6 min, 90% A; 6-7 min, 10% A.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For example, for a related alkaloid securinine, the transition was m/z 218.1→84.1.[12]
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Calibration Standards: Prepare a series of working standards in the expected concentration range of the samples (e.g., 0.5 - 100 ng/mL) by serial dilution of the stock solution.
-
Sample Solution: The plant extract may require further dilution to fall within the linear range of the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in plant extracts.
Caption: General workflow for this compound quantification.
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.[2]
References
- 1. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Berberine as a natural modulator of inflammatory signaling pathways in the immune system: Focus on NF-κB, JAK/STAT, and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on the Calcium Signaling Pathway in Mythimna separata Walker Myocytes Using the Calcium Imaging Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteomics analysis reveals novel insights into the mechanism of hepatotoxicity induced by Tripterygium wilfordii multiglycoside in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcogres.com [phcogres.com]
- 7. Validated HPTLC Method for Quantification of Luteolin and Apigenin in Premna mucronata Roxb., Verbenaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Validated High-Performance Thin-Layer Chromatography (HPTLC) Analysis Protocol for Salivary Caffeine Used as a Probe Drug | MDPI [mdpi.com]
- 9. Simultaneous determination of four sesquiterpene alkaloids in Tripterygium wilfordii Hook. F. extracts by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPTLC Method for the Simultaneous Estimation of Emtricitabine and Tenofovir in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPTLC densitometric method for analysis of thymoquinone in Nigella sativa extracts and marketed formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of LC-MS/MS method for quantitative determination of (-)-securinine in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Wilforine: A Potent Tool for Investigating ABC Transporter Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Wilforine, a complex sesquiterpenoid pyridine alkaloid isolated from the medicinal plant Tripterygium wilfordii, has emerged as a valuable tool compound for studying the function of ATP-binding cassette (ABC) transporters, particularly the well-characterized P-glycoprotein (P-gp/ABCB1). Overexpression of P-gp is a significant mechanism of multidrug resistance (MDR) in cancer cells, actively effluxing a broad range of chemotherapeutic agents and limiting their efficacy. This compound's ability to competitively inhibit P-gp makes it an excellent probe for investigating the transporter's mechanism and for developing strategies to overcome MDR. These application notes provide detailed protocols and data for utilizing this compound in the study of ABC transporters.
Mechanism of Action
This compound primarily functions as a competitive inhibitor of P-glycoprotein[1][2]. It directly competes with P-gp substrates for binding to the transporter's drug-binding pocket. This competitive inhibition leads to a reduction in the efflux of co-administered P-gp substrates, thereby increasing their intracellular concentration and restoring their cytotoxic effects in MDR cancer cells[1][2]. Molecular docking studies suggest that this compound may bind to key residues within the P-gp transmembrane domains, such as LEU884, LYS887, THR176, and ASN172[1][2].
Furthermore, this compound has been shown to stimulate the basal ATPase activity of P-gp, a characteristic shared by many P-gp substrates and inhibitors[2]. This stimulation of ATP hydrolysis is a key indicator of a direct interaction with the transporter and is integral to the transport cycle.
While the primary focus of this compound research has been on P-gp, its effects on other clinically relevant ABC transporters, such as Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) and Breast Cancer Resistance Protein (BCRP/ABCG2), are not yet well-characterized and warrant further investigation.
Quantitative Data Summary
The following tables summarize the quantitative data available for the interaction of this compound with P-glycoprotein.
Table 1: P-glycoprotein (P-gp/ABCB1) Inhibition by this compound
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | Not explicitly reported | ABCB1/Flp-In™-293 | Calcein-AM Uptake | [2] |
Note: While a specific IC50 value is not provided in the primary literature, this compound has been shown to significantly inhibit P-gp efflux in a concentration-dependent manner.[2]
Table 2: Stimulation of P-glycoprotein (P-gp/ABCB1) ATPase Activity by this compound
| Parameter | Value | Source | Reference |
| EC50 | Not explicitly reported | P-gp membranes | [2] |
| Vmax | Not explicitly reported | P-gp membranes | [2] |
| Km (for ATP) | Not explicitly reported | P-gp membranes | [2] |
Note: this compound stimulates the basal P-gp ATPase activity, but specific kinetic parameters (EC50, Vmax, Km) have not been reported in the available literature.[2]
Experimental Protocols
Detailed methodologies for key experiments to characterize the interaction of this compound with ABC transporters are provided below.
P-glycoprotein Inhibition: Calcein-AM Uptake Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Calcein-AM.
Materials:
-
ABCB1/Flp-In™-293 cells (or other P-gp overexpressing cell line) and parental control cells
-
This compound
-
Calcein-AM
-
Verpamil (positive control)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fetal Bovine Serum (FBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Protocol:
-
Seed ABCB1/Flp-In™-293 cells and parental control cells in a 96-well black, clear-bottom plate at a density of 5 x 104 cells/well and culture overnight.
-
Wash the cells twice with pre-warmed HBSS.
-
Prepare working solutions of this compound and verapamil in HBSS at various concentrations (e.g., 0.1, 1, 5, 10, 25 µM).
-
Pre-incubate the cells with the this compound or verapamil solutions for 30 minutes at 37°C.
-
Add Calcein-AM to each well to a final concentration of 0.25 µM and incubate for an additional 30 minutes at 37°C.
-
Terminate the assay by washing the cells three times with ice-cold HBSS.
-
Add 100 µL of HBSS to each well and measure the intracellular fluorescence using a fluorescence plate reader.
-
Calculate the percent inhibition of P-gp activity relative to the untreated control.
P-glycoprotein Inhibition: Rhodamine 123 Efflux Assay
This assay measures the efflux of the fluorescent P-gp substrate Rhodamine 123 from cells.
Materials:
-
HeLaS3 (sensitive) and KBvin (MDR) cells
-
This compound
-
Rhodamine 123
-
Verapamil (positive control)
-
DMEM (or other suitable culture medium)
-
Flow cytometer
Protocol:
-
Culture HeLaS3 and KBvin cells to 70-80% confluency.
-
Harvest the cells and resuspend them in fresh medium at a concentration of 1 x 106 cells/mL.
-
Incubate the cells with 5 µM Rhodamine 123 for 30 minutes at 37°C in the dark to load the cells with the dye.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed medium containing various concentrations of this compound or verapamil (e.g., 1, 5, 10, 25 µM).
-
Incubate the cells at 37°C for 60 minutes to allow for efflux.
-
At the end of the incubation, place the cells on ice to stop the efflux.
-
Analyze the intracellular fluorescence of the cells by flow cytometry. A higher fluorescence intensity indicates greater inhibition of P-gp-mediated efflux.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis rate of P-gp in the presence of a test compound.
Materials:
-
P-gp-rich membrane vesicles (e.g., from Sf9 cells infected with baculovirus expressing P-gp)
-
This compound
-
Verapamil (positive control)
-
ATP
-
ATPase assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)
-
Reagents for detecting inorganic phosphate (Pi), such as a malachite green-based reagent.
-
96-well clear plate
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing P-gp membranes (5-10 µg), this compound or verapamil at various concentrations, and ATPase assay buffer in a 96-well plate.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Incubate the reaction at 37°C for 20 minutes.
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).
-
Generate a standard curve using known concentrations of inorganic phosphate to determine the amount of Pi released.
-
Calculate the specific ATPase activity (nmol Pi/min/mg protein).
Visualizations
This compound's Mechanism of Action on P-glycoprotein
Caption: this compound competitively inhibits P-gp, preventing chemotherapeutic drug efflux.
Experimental Workflow for Calcein-AM Uptake Assay
Caption: Workflow for assessing P-gp inhibition using the Calcein-AM uptake assay.
Logical Relationship of P-gp ATPase Activity Stimulation
Caption: this compound binding to P-gp stimulates its ATPase activity.
Downstream Signaling Effects
While this compound's primary mechanism is the direct inhibition of P-gp, the modulation of ABC transporter activity can have downstream consequences on cellular signaling. For instance, the increased intracellular accumulation of chemotherapeutic agents can lead to enhanced activation of apoptosis and cell cycle arrest pathways. Additionally, some studies on crude extracts of Tripterygium wilfordii suggest potential effects on signaling cascades like PI3K-AKT, JAK-STAT, and ERK-MAPK, although the direct role of this compound in these processes, as a consequence of ABC transporter inhibition, requires further elucidation. Researchers using this compound as a tool compound should consider these potential downstream effects in their experimental design and data interpretation.
References
Application Notes and Protocols for Testing the Immunosuppressive Effects of Wilforine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilforine, a prominent bioactive compound extracted from the medicinal plant Tripterygium wilfordii Hook F, has garnered significant interest for its potent immunosuppressive properties.[1] Primarily attributed to its inhibitory action on T-cell activation and proliferation, this compound presents a promising candidate for the development of novel therapeutics for autoimmune disorders and organ transplantation.[1] These application notes provide a comprehensive guide, complete with detailed experimental protocols, for the systematic evaluation of this compound's immunosuppressive effects. The described assays are designed to assess key facets of T-cell function, including proliferation, cytokine secretion, and the modulation of pivotal signaling cascades.
Mechanism of Action: T-Cell Receptor (TCR) Signaling Inhibition
The activation of T-lymphocytes is a critical event in the adaptive immune response, initiated by the interaction of the T-cell receptor (TCR) with an antigen presented by the major histocompatibility complex (MHC) on an antigen-presenting cell (APC).[1] This engagement triggers a complex intracellular signaling cascade, culminating in T-cell proliferation, differentiation, and cytokine production.[1] Key pathways activated downstream of the TCR include the calcineurin-NFAT, NF-κB, and MAPK pathways.[1] this compound is hypothesized to exert its immunosuppressive effects by interfering with these signaling pathways, potentially by inhibiting the phosphorylation of upstream signaling molecules and preventing the nuclear translocation of crucial transcription factors like NF-κB and NFAT, which are essential for the expression of pro-inflammatory genes such as Interleukin-2 (IL-2).[1][2] Recent studies also suggest that this compound may exert its effects through the Wnt11/β-catenin signaling pathway.[3]
Data Presentation
Table 1: Effect of this compound on T-Cell Proliferation
| Treatment Group | Concentration (µM) | Proliferation Index (Fold Change vs. Control) | % Inhibition |
| Vehicle Control (0.1% DMSO) | - | 1.00 ± 0.08 | 0% |
| This compound | 0.1 | 0.82 ± 0.06 | 18% |
| 1 | 0.45 ± 0.05 | 55% | |
| 10 | 0.15 ± 0.03 | 85% | |
| Cyclosporin A (Positive Control) | 1 | 0.21 ± 0.04 | 79% |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Cytokine Production by Activated T-Cells
| Treatment Group | Concentration (µM) | IL-2 (pg/mL) | IFN-γ (pg/mL) | TNF-α (pg/mL) |
| Vehicle Control (0.1% DMSO) | - | 1520 ± 110 | 2150 ± 180 | 850 ± 75 |
| This compound | 0.1 | 1250 ± 95 | 1820 ± 150 | 710 ± 60 |
| 1 | 780 ± 65 | 1100 ± 90 | 430 ± 40 | |
| 10 | 210 ± 30 | 350 ± 45 | 150 ± 25 | |
| Dexamethasone (Positive Control) | 1 | 350 ± 40 | 520 ± 55 | 210 ± 30 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
T-Cell Proliferation Assay (CFSE-Based)
This assay measures the ability of this compound to inhibit T-cell division in response to stimulation.[4] Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is diluted with each cell division, allowing for the tracking of cell proliferation via flow cytometry.[4]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy human donors.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
CFSE (Carboxyfluorescein succinimidyl ester).
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies.
-
This compound stock solution (in DMSO).
-
Flow cytometer.
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend at a concentration of 1x10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding five volumes of ice-cold complete RPMI-1640 medium and incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
Resuspend the cells at 1x10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 1x10^5 cells/well in a 96-well round-bottom plate.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells.
-
Stimulate the cells with PHA (5 µg/mL) or plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.[5]
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry, measuring the dilution of CFSE fluorescence in the lymphocyte population.
Cytokine Release Assay
This assay quantifies the production of key pro-inflammatory cytokines by T-cells to assess the immunomodulatory effect of this compound.[6][7]
Materials:
-
PBMCs isolated from healthy human donors.
-
Complete RPMI-1640 medium.
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies.
-
This compound stock solution (in DMSO).
-
ELISA kits for IL-2, IFN-γ, and TNF-α.
Protocol:
-
Isolate and prepare PBMCs as described in the T-Cell Proliferation Assay protocol.
-
Plate 2x10^5 cells/well in a 96-well flat-bottom plate in complete RPMI-1640 medium.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells.
-
Stimulate the cells with PHA (5 µg/mL) or anti-CD3/anti-CD28 antibodies.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the supernatant for cytokine analysis.
-
Quantify the concentrations of IL-2, IFN-γ, and TNF-α in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
In Vivo Murine Model of Delayed-Type Hypersensitivity (DTH)
This in vivo assay evaluates the effect of this compound on a T-cell-mediated inflammatory response.
Materials:
-
BALB/c mice (6-8 weeks old).
-
Sheep Red Blood Cells (SRBCs) as the antigen.
-
This compound solution for oral or intraperitoneal administration.
-
Calipers for measuring paw thickness.
Protocol:
-
Sensitize mice by injecting 1x10^8 SRBCs in 50 µL of PBS subcutaneously into the flank on day 0.
-
Administer this compound or vehicle control daily from day 0 to day 6.
-
On day 7, challenge the mice by injecting 1x10^8 SRBCs in 20 µL of PBS into the left hind footpad. Inject 20 µL of PBS into the right hind footpad as a control.
-
Measure the thickness of both hind footpads using calipers at 24, 48, and 72 hours after the challenge.
-
The DTH response is calculated as the difference in paw thickness between the SRBC-injected and PBS-injected footpads.
Visualizations
Caption: Experimental workflow for assessing this compound's immunosuppressive effects.
Caption: Putative inhibition of T-cell receptor signaling by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immunology.org [immunology.org]
- 6. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 7. criver.com [criver.com]
Application Notes and Protocols for Cell-Based Assays to Measure Wilforine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilforine is a complex diterpenoid alkaloid isolated from Tripterygium wilfordii, a plant used in traditional Chinese medicine for its potent anti-inflammatory, immunosuppressive, and anti-cancer properties.[1] Its multifaceted mechanism of action involves the modulation of key cellular signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Wnt/β-catenin signaling pathways.[1][2][3] this compound has also been demonstrated to induce apoptosis and increase the production of reactive oxygen species (ROS) in cancer cells.[1] Furthermore, it can resensitize multidrug-resistant (MDR) cancer cells to chemotherapeutic agents by inhibiting P-glycoprotein (P-gp) efflux pump activity.[4][5]
These application notes provide detailed protocols for a selection of robust cell-based assays to quantify the biological activities of this compound, offering valuable tools for researchers in drug discovery and development.
Table of Contents
-
Anti-Cancer Activity of this compound
-
Application Note 1: Measuring Cytotoxicity using the MTT Assay
-
Application Note 2: Assessing Apoptosis Induction via Caspase-3 Activity Assay
-
Application Note 3: Evaluating Anti-Metastatic Potential using the Wound Healing Assay
-
-
Anti-Inflammatory Activity of this compound
-
Application Note 4: Quantifying NF-κB Inhibition using a Luciferase Reporter Assay
-
-
Immunosuppressive Activity of this compound
-
Application Note 5: Determining the Effect on Lymphocyte Proliferation
-
Anti-Cancer Activity of this compound
Application Note 1: Measuring Cytotoxicity using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2][6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.[2][6] This assay is widely used to determine the cytotoxic effects of compounds and to calculate the half-maximal inhibitory concentration (IC50).
Experimental Protocol:
Materials and Reagents:
-
This compound (dissolved in DMSO to create a stock solution)
-
Human cancer cell lines (e.g., HeLaS3 - sensitive, KBvin - MDR cervical cancer cells)[5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS), sterile
-
Multichannel pipette and sterile tips
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells from a sub-confluent culture flask.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test for initial experiments could be 0.01 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
Data Presentation and Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
| Cell Line | Treatment Duration (h) | This compound IC50 (µM) |
| HeLaS3 | 48 | Example Value |
| KBvin | 48 | Example Value |
| A549 | 48 | Example Value |
| MCF-7 | 48 | Example Value |
Note: The IC50 values are hypothetical and should be determined experimentally.
Application Note 2: Assessing Apoptosis Induction via Caspase-3 Activity Assay
Principle: Caspases are a family of cysteine proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 is a key executioner caspase, and its activation is a hallmark of apoptosis.[7] This fluorometric assay utilizes a synthetic peptide substrate, DEVD, conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethyl coumarin (AFC). When cleaved by active caspase-3, the AFC is released and emits a yellow-green fluorescence, which can be quantified to measure caspase-3 activity.[8]
Experimental Protocol:
Materials and Reagents:
-
This compound (dissolved in DMSO)
-
Human cancer cell lines (e.g., A549 lung carcinoma, Jurkat T-lymphocytes)
-
6-well or 12-well cell culture plates
-
Complete cell culture medium
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 20% Glycerol)
-
Caspase-3 substrate (DEVD-AFC), 1 mM in DMSO
-
Dithiothreitol (DTT)
-
Black, clear-bottom 96-well microplate
-
Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Lysate Preparation:
-
After treatment, collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer per 1-2 x 10^6 cells.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
-
Caspase-3 Assay:
-
Determine the protein concentration of each lysate using a suitable protein assay (e.g., BCA assay).
-
In a black 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Prepare a reaction master mix by adding fresh DTT to the 2x Reaction Buffer.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the 1 mM DEVD-AFC substrate to each well.
-
Include a blank control (Lysis Buffer, Reaction Buffer, and substrate) and a negative control (lysate from untreated cells).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Data Presentation and Analysis: The caspase-3 activity can be expressed as the fold increase in fluorescence compared to the untreated control.
| Treatment | Concentration | Fold Increase in Caspase-3 Activity (vs. Control) |
| Vehicle Control (DMSO) | - | 1.0 |
| This compound | 1 µM | Example Value |
| This compound | 5 µM | Example Value |
| This compound | 10 µM | Example Value |
| Staurosporine (Positive Control) | 1 µM | Example Value |
Note: The fold increase values are hypothetical and should be determined experimentally.
Application Note 3: Evaluating Anti-Metastatic Potential using the Wound Healing Assay
Principle: The wound healing or "scratch" assay is a straightforward method to study cell migration in vitro. A "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the wound is monitored over time. This assay can be used to assess the effect of compounds like this compound on the migratory capacity of cancer cells, a key aspect of metastasis.
Experimental Protocol:
Materials and Reagents:
-
This compound (dissolved in DMSO)
-
Highly migratory cancer cell line (e.g., MDA-MB-231 breast cancer, A549 lung cancer)
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips or a specialized wound healing insert
-
PBS, sterile
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells are fully confluent, use a sterile 200 µL pipette tip to make a straight scratch across the center of the well.
-
Alternatively, use a commercially available wound healing insert to create a more uniform cell-free gap.
-
Gently wash the wells twice with sterile PBS to remove any detached cells.
-
-
Treatment:
-
Replace the PBS with fresh culture medium containing different non-lethal concentrations of this compound (determined from cytotoxicity assays).
-
Include a vehicle control (DMSO).
-
-
Imaging:
-
Immediately after adding the treatment, capture images of the wound at designated locations in each well (time = 0 hours). Mark the locations on the plate for consistent imaging.
-
Return the plate to the incubator.
-
Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
The area of the wound at each time point can be measured using image analysis software (e.g., ImageJ).
-
The percentage of wound closure is calculated using the following formula: % Wound Closure = [(Area at 0h - Area at xh) / Area at 0h] x 100
-
Data Presentation: The results can be presented as a bar chart comparing the percentage of wound closure at a specific time point or as a line graph showing the rate of wound closure over time for different concentrations of this compound.
| Treatment | Concentration (µM) | % Wound Closure at 24h |
| Vehicle Control | - | Example Value |
| This compound | 0.1 | Example Value |
| This compound | 1 | Example Value |
| This compound | 5 | Example Value |
Note: The percentage of wound closure values are hypothetical and should be determined experimentally.
Anti-Inflammatory Activity of this compound
Application Note 4: Quantifying NF-κB Inhibition using a Luciferase Reporter Assay
Principle: The NF-κB signaling pathway is a central regulator of inflammation.[9] In response to pro-inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α), the IκB inhibitor is degraded, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and activate the transcription of inflammatory genes. This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element. The amount of light produced by the luciferase enzyme is directly proportional to the activity of the NF-κB pathway.
Experimental Protocol:
Materials and Reagents:
-
This compound (dissolved in DMSO)
-
NF-κB luciferase reporter cell line (e.g., A549-NF-κB-Luc or C2C12-NF-κB-Luc)
-
Complete cell culture medium
-
White, opaque 96-well cell culture plates
-
TNF-α (or another appropriate NF-κB activator like LPS)
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the NF-κB reporter cells in a white, opaque 96-well plate at a density of 10,000-20,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Pre-treatment with this compound:
-
Prepare dilutions of this compound in culture medium.
-
Add the this compound dilutions to the cells and incubate for 1-2 hours. This allows this compound to enter the cells and inhibit the signaling pathway before stimulation.
-
-
Stimulation:
-
Prepare a solution of TNF-α in culture medium (a typical final concentration is 10 ng/mL).
-
Add the TNF-α solution to the wells (except for the unstimulated control wells).
-
Incubate the plate for 6-8 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add an equal volume of the luciferase assay reagent to each well (e.g., 100 µL).
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence using a luminometer.
-
Data Presentation and Analysis: The NF-κB activity can be expressed as a percentage of the stimulated control (TNF-α alone). The IC50 for NF-κB inhibition can then be calculated.
| Treatment | This compound (µM) | TNF-α (10 ng/mL) | Relative Luminescence Units (RLU) | % Inhibition |
| Unstimulated | - | - | Example Value | - |
| Stimulated Control | - | + | Example Value | 0 |
| This compound | 0.1 | + | Example Value | Example Value |
| This compound | 1 | + | Example Value | Example Value |
| This compound | 10 | + | Example Value | Example Value |
Note: The RLU and % Inhibition values are hypothetical and should be determined experimentally.
Immunosuppressive Activity of this compound
Application Note 5: Determining the Effect on Lymphocyte Proliferation
Principle: Lymphocyte proliferation is a fundamental process in the adaptive immune response. This assay measures the ability of lymphocytes to proliferate in response to stimulation by mitogens (which cause non-specific activation) or specific antigens. The immunosuppressive activity of this compound can be quantified by its ability to inhibit this proliferation. Proliferation can be measured by various methods, including the incorporation of a radioactive nucleoside ([3H]-thymidine) into newly synthesized DNA, or by using fluorescent dyes like Carboxyfluorescein succinimidyl ester (CFSE) that are diluted with each cell division.[10][11]
Experimental Protocol (CFSE-based):
Materials and Reagents:
-
This compound (dissolved in DMSO)
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donors
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
PBMC Isolation and Staining:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with PBS.
-
Resuspend the cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete medium.
-
Wash the cells twice with complete medium to remove excess CFSE.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete medium.
-
Plate 100 µL of the cell suspension into a 96-well round-bottom plate.
-
Add 50 µL of medium containing this compound at various concentrations.
-
Add 50 µL of medium containing the mitogen (e.g., PHA at 5 µg/mL).
-
Include an unstimulated control (no mitogen) and a stimulated control (mitogen only).
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
After incubation, harvest the cells and wash them with FACS buffer.
-
Acquire the cells on a flow cytometer, detecting the CFSE fluorescence in the FITC channel.
-
Analyze the data by gating on the lymphocyte population based on forward and side scatter.
-
The progressive halving of CFSE fluorescence intensity indicates cell division.
-
Data Presentation and Analysis: The percentage of proliferating cells (cells that have undergone at least one division) can be quantified for each condition. The inhibitory effect of this compound is calculated relative to the stimulated control.
| Treatment | This compound (µM) | PHA (5 µg/mL) | % Proliferating Lymphocytes |
| Unstimulated | - | - | Example Value |
| Stimulated Control | - | + | Example Value |
| This compound | 0.01 | + | Example Value |
| This compound | 0.1 | + | Example Value |
| This compound | 1 | + | Example Value |
Note: The percentage of proliferating lymphocytes values are hypothetical and should be determined experimentally.
References
- 1. researchgate.net [researchgate.net]
- 2. Wnt / β-Catenin Signaling Pathway | In Situ Hybridization, RNA-ISH | ACDBio [acdbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of MAP Kinase Kinase Causes Morphological Reversion and Dissociation between Soft Agar Growth and in Vivo Tumorigenesis in Angiosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound resensitizes multidrug resistant cancer cells via competitive inhibition of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkaloid-driven multi-target synergy of Tripterygium wilfordii polyglycosides overcomes cisplatin resistance in ovarian cancer by coordinated inhibition of PTPN11/EGFR/JAK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. A fluorometric assay for determining cell growth in lymphocyte proliferation and lymphokine assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lab13 [science.umd.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Wilforine Extraction
Welcome to the Technical Support Center for Wilforine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshoot common issues, and optimize experimental protocols for the extraction of this compound from Tripterygium wilfordii.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during this compound extraction, offering potential causes and actionable solutions to enhance yield and purity.
Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?
A1: Low this compound yields can arise from several factors throughout the extraction and purification process. Here are common causes and troubleshooting steps:
-
Suboptimal Solvent Choice: The polarity of the extraction solvent is critical for efficiently dissolving this compound.
-
Solution: While 95% ethanol is commonly used for reflux extraction, other solvents like methanol, ethyl acetate, or acetone, particularly in ultrasonic-assisted extraction, can be effective.[1] It is advisable to conduct small-scale comparative extractions with different solvents and solvent mixtures (e.g., ethanol-water) to identify the optimal choice for your plant material.
-
-
Incorrect Solvent pH: The pH of the extraction medium influences the form of the alkaloid (salt or free base) and its solubility.
-
Solution: this compound, as an alkaloid, is a basic compound. The extraction process often involves an acid-base liquid-liquid extraction to purify the total alkaloids.[1] In this process, a dilute acid (e.g., 5% HCl) is used to protonate the alkaloids, making them soluble in the aqueous phase. Subsequently, the pH is adjusted to 8-9 with a base like ammonium hydroxide to precipitate the free alkaloids.[1] Ensuring the correct pH at each stage is crucial for separation and yield.
-
-
Inadequate Plant Material Preparation: The physical state of the plant material can limit the solvent's ability to penetrate the cells.
-
Solution: Ensure the Tripterygium wilfordii roots are thoroughly dried and finely ground to a consistent particle size (e.g., passed through a 10-40 mesh sieve).[1] This increases the surface area available for solvent interaction, leading to more efficient extraction.
-
-
Insufficient Extraction Time or Repetitions: A single, brief extraction may not be enough to extract all the available this compound.
-
Solution: For reflux extraction, repeating the process multiple times (e.g., three times for two hours each) with fresh solvent is recommended to ensure exhaustive extraction.[1] For other methods, increasing the extraction time or the number of extraction cycles and analyzing the yield at each step can help determine the optimal duration.
-
-
Degradation of this compound: Prolonged exposure to high temperatures during methods like reflux extraction can lead to the degradation of the target compound.
-
Solution: Optimize the extraction temperature and duration. For heat-sensitive compounds, modern techniques like Ultrasonic-Assisted Extraction (UAE) can be performed at lower temperatures (e.g., 25-50°C), potentially reducing degradation.[1]
-
Q2: I am observing significant impurities in my crude this compound extract. How can I improve its purity?
A2: Crude plant extracts are complex mixtures. To enhance the purity of this compound, consider the following purification strategies:
-
Liquid-Liquid Partitioning: This technique is essential for separating compounds based on their differing solubilities in two immiscible liquids.
-
Solution: After the initial ethanol extraction and concentration, the residue is typically suspended in water and partitioned against chloroform. The less polar compounds, including this compound, will move to the chloroform layer.[1] This is followed by an acid-base extraction where the chloroform fraction is treated with a dilute acid to selectively draw the alkaloids into the aqueous phase.[1]
-
-
Column Chromatography: This is a powerful method for purifying individual compounds from a complex mixture.
-
Solution: The crude total alkaloid extract can be subjected to column chromatography using a neutral alumina stationary phase and eluted with a solvent like ethyl acetate.[1] For further purification, reversed-phase chromatography on an ODS (Octadecylsilane) column can be employed to isolate this compound to a high degree of purity.[1]
-
-
Decolorization: Pigments are common impurities in plant extracts.
-
Solution: Activated charcoal can be used to remove pigments from the extract, but it should be used judiciously as it can also adsorb the target compound.
-
Q3: I am experiencing variability in my extraction results between different batches of plant material. What could be the reason?
A3: Batch-to-batch variability is a common issue in natural product extraction. The primary causes include:
-
Inhomogeneous Plant Material: The concentration of this compound can differ based on the plant's age, growing conditions, and the specific part of the root used.
-
Solution: To minimize this variability, it is important to homogenize the plant material by grinding and mixing it thoroughly before taking samples for extraction.
-
-
Inconsistent Extraction Parameters: Any variation in parameters like extraction time, temperature, or solvent-to-solid ratio between batches can lead to different yields.
-
Solution: Maintain strict control over all extraction parameters and document them carefully for each batch to ensure reproducibility.
-
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data from various studies to provide a comparative basis for yield and purity of this compound and related compounds from Tripterygium wilfordii.
Table 1: Comparison of Extraction Method Parameters for Alkaloids from Tripterygium wilfordii
| Parameter | Conventional Reflux Extraction | Ultrasonic-Assisted Extraction (UAE) |
| Solvent | 95% Ethanol | 80-95% Ethanol, Ethyl Acetate, Acetone |
| Solvent:Solid Ratio | 5 L : 1 kg | 8-16 mL : 1 g |
| Temperature | Boiling point of solvent | 25-50 °C |
| Time | 3 x 2 hours | 30-60 minutes |
| Power | N/A | 250-500 W |
Data compiled from a technical guide on Wilfordine extraction.[1]
Table 2: Quantitative Yields of Bioactive Compounds from T. wilfordii
| Compound/Fraction | Plant Part | Extraction Method | Yield |
| Total Alkaloids | Roots | Ethanol Reflux & Partitioning | ~17.8% (from CHCl₃ extract) |
Experimental Protocols
Detailed methodologies for key extraction and purification techniques are provided below.
Conventional Solvent Reflux Extraction Protocol
This is a standard laboratory procedure for obtaining a total alkaloid fraction.[1]
-
Plant Material Preparation: The roots of T. wilfordii (e.g., 50 kg) are dried, powdered, and prepared for extraction.[1]
-
Solvent Extraction: The powdered root material is subjected to reflux extraction with 95% ethanol. This process is typically repeated multiple times (e.g., 3 times for 2 hours each with 250 L of solvent) to ensure exhaustive extraction.[1]
-
Concentration: The resulting ethanol extracts are combined, and the solvent is removed under reduced pressure to yield a concentrated crude residue.[1]
-
Liquid-Liquid Partitioning (Aqueous-Organic): The residue is suspended in water and then partitioned against chloroform (CHCl₃). The less polar compounds, including many alkaloids, will move to the chloroform layer.[1]
-
Acid-Base Extraction for Alkaloid Isolation:
-
The chloroform-soluble fraction is isolated and subjected to an acid extraction using a dilute acid, such as 5% hydrochloric acid (HCl).[1] The alkaloids, being basic, form salts and move into the aqueous acidic layer.
-
The acidic aqueous layer is then collected, and the pH is adjusted to between 8 and 9 using a base like ammonium hydroxide. This neutralizes the alkaloid salts, causing the free alkaloids to precipitate out of the solution.[1]
-
Ultrasonic-Assisted Extraction (UAE) Protocol
UAE is a modern technique that can enhance extraction efficiency and reduce extraction time and solvent consumption.[1]
-
Plant Material Preparation: Dried and powdered roots of T. wilfordii are passed through a 10-40 mesh sieve.[1]
-
Ultrasonic Extraction: The powder is mixed with a solvent (e.g., 80-95% ethanol, ethyl acetate, or acetone) in a specified ratio (e.g., 8-16 mL of solvent per gram of material).[1]
-
Sonication: The mixture is subjected to ultrasonic irradiation under controlled conditions (Power: 250-500 W; Temperature: 25-50 °C).[1]
-
Filtration and Concentration: The extract is filtered, and the solvent is recovered under reduced pressure to obtain the crude extract powder.[1]
Purification Protocol: Column Chromatography
Following the initial extraction of the total alkaloid fraction, multi-step chromatographic techniques are required to isolate and purify individual alkaloids like this compound.[1]
-
Initial Column Chromatography: The crude total alkaloid extract is first subjected to column chromatography over a neutral alumina stationary phase. The column is eluted with a solvent such as ethyl acetate to provide a partially purified alkaloid fraction.[1]
-
Reversed-Phase Chromatography: The resulting fraction is further separated using reversed-phase chromatography, for example, on an ODS (Octadecylsilane) column. This technique offers high resolution and is capable of isolating this compound to a high degree of purity.[1]
Mandatory Visualizations
Workflow for this compound Extraction and Purification
Caption: Workflow for this compound Extraction and Purification.
This compound's Inhibition of NF-κB and MAPK Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory cytokines and mediators.[1]
Caption: this compound's Inhibition of NF-κB and MAPK Pathways.
References
Technical Support Center: Total Synthesis of Wilforine
Disclaimer: As of late 2025, a completed total synthesis of Wilforine has not been reported in peer-reviewed literature. The molecule's immense structural complexity, including its highly oxygenated and stereochemically dense dihydroagarofuran core and large macrocyclic ring, presents substantial synthetic challenges. This guide addresses the primary anticipated difficulties and provides troubleshooting strategies based on established methodologies for analogous complex natural products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: The Dihydroagarofuran Core
Question: My synthesis of the bicyclo[4.4.0]decane core is resulting in poor stereoselectivity. How can I control the formation of the multiple contiguous stereocenters?
Answer: Achieving stereocontrol in the dihydroagarofuran core is a primary challenge. Success often relies on a carefully planned sequence of stereodirecting reactions. Consider the following approaches:
-
Substrate-Controlled Reactions: Utilize existing stereocenters to direct the formation of new ones. For example, bulky protecting groups can block one face of a molecule, directing incoming reagents to the opposite face.
-
Chiral Auxiliary-Mediated Reactions: Employ chiral auxiliaries (e.g., Evans oxazolidinones) for key alkylation or aldol reactions to establish initial stereocenters with high fidelity.
-
Asymmetric Catalysis: Use well-established catalytic asymmetric reactions like Sharpless asymmetric epoxidation or dihydroxylation to set key alcohol stereochemistry, which can then direct subsequent transformations.
-
Cyclization Strategy: The stereochemical outcome of key ring-forming reactions (e.g., Diels-Alder, aldol condensation) is critical. The choice of reaction and catalyst can lock in the desired relative stereochemistry of the fused ring system.
A common strategy involves an intramolecular Diels-Alder reaction or a Michael addition-based annulation to form the core with defined stereochemistry. If you are experiencing poor selectivity, re-evaluate the step where the critical quaternary center and adjacent stereocenters are formed.
Question: I am struggling with the late-stage oxygenation of the agarofuran core without success. What are some reliable methods?
Answer: Introducing oxygen atoms, especially hydroxyl groups, onto a complex, sterically hindered scaffold is non-trivial. Direct C-H oxidation is often low-yielding and unselective. A more reliable strategy is to carry the required oxygenation through the synthesis from simpler precursors.
Troubleshooting Late-Stage Oxidation:
| Method | Advantages | Common Issues & Solutions |
| Directed C-H Oxidation (e.g., using Pd catalysts) | Can functionalize otherwise inert C-H bonds. | Low Selectivity: Often requires a directing group (e.g., pyridine, amide) positioned correctly. If selectivity is poor, the directing group may be too flexible or improperly located. Low Yield: Steric hindrance is a major issue. Consider a less bulky oxidant or catalyst system. |
| Epoxidation followed by Ring Opening | Reliable for installing vicinal diols. Stereochemistry can be controlled (e.g., m-CPBA, Sharpless). | Wrong Regioselectivity of Opening: The choice of nucleophile and Lewis/Brønsted acid is critical. Hard nucleophiles (e.g., LiAlH₄) tend to attack the less substituted carbon, while others can be tuned. Steric Hindrance: The alkene may be inaccessible. Try smaller reagents (e.g., dimethyldioxirane). |
| Radical-Mediated Functionalization (e.g., Hofmann-Löffler-Freytag) | Allows for remote functionalization. | Side Reactions: Radical chemistry can be difficult to control. Ensure all other sensitive functional groups are protected. Requires specific substrate geometry. |
If late-stage oxidation is failing, a redesign of the synthetic route to incorporate oxygenation at an earlier stage is often the most effective solution.
Category 2: Macrocyclization
Question: My macrolactonization to form the large ester ring is failing, resulting in either starting material decomposition or intermolecular dimerization. What can I do to improve the yield?
Answer: This is one of the most significant hurdles in the synthesis of this compound. The success of a macrocyclization is highly dependent on the conformation of the linear precursor (the seco-acid) and the reaction conditions. The goal is to favor the intramolecular reaction over intermolecular pathways.
Troubleshooting Workflow: Failed Macrolactonization
Caption: Troubleshooting workflow for low-yielding macrocyclization reactions.
Comparison of Common Macrolactonization Reagents:
| Reagent/Method | Typical Conditions | Strengths | Weaknesses |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et₃N, then DMAP, Toluene, reflux | Highly effective for sterically hindered alcohols and acids. | Requires stoichiometric amounts of reagents; can be high-temperature. |
| Shiina Macrolactonization | 2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAP, CH₂Cl₂ | Very mild conditions (often room temp). High-yielding. | Reagent is not as common as Yamaguchi's. |
| Mukaiyama's Reagent | 2-Chloro-1-methylpyridinium iodide, Et₃N, CH₃CN | Mild and effective. | Can be sensitive to moisture. |
| EDC/DMAP | EDC, DMAP, CH₂Cl₂ | Common, readily available reagents. | Often less effective for very hindered systems compared to others. |
Key Experimental Protocols (Templates)
Protocol 1: Template for Yamaguchi Macrolactonization
This protocol is a general template for the macrocyclization of a complex hydroxy acid (seco-acid).
-
Preparation:
-
Strictly dry all glassware and solvents. Toluene should be distilled from CaH₂. Triethylamine (Et₃N) should be distilled from ninhydrin.
-
Prepare a solution of the seco-acid (1.0 eq) in dry toluene (to make a final concentration of ~0.05 M).
-
Prepare a separate, large volume of dry toluene for the high-dilution addition.
-
-
Activation:
-
To the stirred solution of the seco-acid at room temperature, add freshly distilled Et₃N (1.5 eq).
-
Add 2,4,6-trichlorobenzoyl chloride (1.3 eq) dropwise.
-
Stir the mixture at room temperature for 2-4 hours. A salt (Et₃N·HCl) will precipitate.
-
-
Cyclization:
-
In a separate flask, prepare a solution of 4-(dimethylamino)pyridine (DMAP) (5.0 eq) in a large volume of dry toluene (sufficient to achieve a final seco-acid concentration of 0.001 M).
-
Heat this DMAP solution to reflux (approx. 110 °C).
-
Using a syringe pump, add the activated mixed anhydride solution (from step 2) to the refluxing DMAP solution over a period of 12-18 hours.
-
After the addition is complete, continue to reflux for an additional 2-4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter off any solids and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Visualizing Synthetic Strategy & Complexity
Retrosynthetic Analysis of this compound
A plausible retrosynthetic strategy would involve disconnecting the macrocycle, the pyridine side chain, and the complex dihydroagarofuran core into more manageable synthetic fragments.
Caption: A high-level retrosynthetic analysis of this compound.
Stereochemical Relationship in the Core
The dihydroagarofuran core contains a dense arrangement of stereocenters, many of which are contiguous. Their relative stereochemistry dictates the overall shape and reactivity of the molecule.
Caption: Logical diagram of key stereochemical relationships in the core.
Technical Support Center: Overcoming Wilforine Instability in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on handling the inherent instability of Wilforine in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A1: this compound is a complex sesquiterpenoid pyridine alkaloid isolated from Tripterygium wilfordii. Its potent anti-inflammatory and immunosuppressive properties are of significant interest for therapeutic development. However, the this compound molecule contains multiple ester functional groups, which are susceptible to hydrolysis in aqueous environments. This degradation leads to a loss of biological activity and the formation of impurities, presenting considerable challenges for its use in research and drug development.
Q2: What are the primary degradation pathways for this compound in an aqueous solution?
A2: The main degradation pathway for this compound in aqueous solutions is the hydrolysis of its ester linkages. This reaction can be catalyzed by both acidic and basic conditions. Additionally, as observed with structurally similar compounds like triptolide, there may be susceptibility to the opening of epoxide rings, which is also influenced by pH.
Q3: What are the visual or analytical indicators of this compound degradation?
A3: Visually, there may be no obvious signs of degradation. The most reliable indicators are analytical:
-
A decrease in the peak area or height of the parent this compound compound in an HPLC chromatogram over time.
-
The emergence of new peaks in the chromatogram, which correspond to degradation products.
-
A potential shift in the pH of the solution, as the hydrolysis of ester groups can generate carboxylic acids.
-
A reduction in the expected biological activity in cell-based assays.
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of a this compound solution should be monitored using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves analyzing aliquots of the solution at various time points and quantifying the remaining percentage of the intact this compound peak.
Troubleshooting Guides
| Problem | Potential Cause | Suggested Solution | Expected Outcome |
| Loss of biological activity in my assay. | This compound degradation due to inappropriate pH or temperature. | Prepare fresh solutions before each experiment. Adjust the pH of the aqueous solution to a slightly acidic range (pH 4-6). Store stock solutions and experimental dilutions at low temperatures (2-8°C) and protect from light. | Slower degradation rate of this compound, leading to more consistent and reliable biological data. |
| Precipitate forms when diluting my DMSO stock solution into an aqueous buffer. | Poor aqueous solubility of this compound. The change in solvent polarity upon dilution is causing the compound to crash out of solution. | Determine the maximum soluble concentration of this compound in your final assay medium. When diluting the DMSO stock, add it to the aqueous buffer slowly while vortexing. Consider using a co-solvent or a formulation strategy like cyclodextrin complexation. | A clear, homogenous solution with no visible precipitate, ensuring accurate dosing in experiments. |
| Inconsistent results between experiments. | Degradation of this compound due to repeated freeze-thaw cycles of the stock solution. Presence of catalytic metal ions in the buffer. | Aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Use high-purity water and buffer components. Consider adding a chelating agent like EDTA (0.1-1 mM) to the buffer. | Improved reproducibility of experimental results due to consistent this compound concentration. |
Data Presentation: this compound Stability (Data derived from the structurally related compound Triptolide)
Disclaimer: The following data is for Triptolide, a structurally related compound from the same plant source, and is provided as an estimation of this compound's stability profile in the absence of specific public data for this compound.
| Condition | Parameter | Value | Reference |
| Temperature | Half-life (t1/2) at 25°C in 5% ethanol solution (pH 6.9) | 204 days | [1] |
| Time to 10% degradation (t10) at 25°C in 5% ethanol solution (pH 6.9) | 31 days | [1] | |
| pH (at room temperature) | pH for slowest degradation | pH 6 | [1] |
| pH for fastest degradation | pH 10 | [1] | |
| Solvent | Solvent for highest stability | Chloroform | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify the degradation pathways of this compound and to generate its degradation products for the development of a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound powder in an oven at 70°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) for 48 hours.
3. Sample Processing:
-
After the stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
4. Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
1. Chromatographic Conditions (Hypothetical Validated Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 30% B
-
30-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Column Temperature: 30°C.
2. Sample Preparation:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute with the appropriate aqueous buffer to the final experimental concentration, ensuring the final DMSO concentration is low (<1%).
3. Stability Study:
-
Incubate the samples at a constant temperature (e.g., 37°C) and protect from light.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Immediately analyze the aliquots by HPLC to determine the remaining percentage of this compound.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol describes a general method for preparing a this compound-cyclodextrin complex to enhance its aqueous solubility and stability.
1. Materials:
-
This compound
-
β-cyclodextrin (or a derivative like HP-β-cyclodextrin)
-
Deionized water
-
Ethanol
2. Kneading Method:
-
Determine the desired molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2).
-
Dissolve the calculated amount of this compound in a minimal amount of ethanol.
-
In a mortar, add the cyclodextrin and slowly add a small amount of water to form a paste.
-
Gradually add the this compound solution to the cyclodextrin paste and knead thoroughly for 30-60 minutes.
-
Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
The resulting powder is the this compound-cyclodextrin inclusion complex.
Mandatory Visualizations
Caption: this compound's inhibitory action on inflammatory signaling pathways.
Caption: Workflow for assessing this compound stability in aqueous solutions.
Caption: Troubleshooting logic for this compound instability issues.
References
Technical Support Center: Wilforine Crystallization Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Wilforine crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps before attempting to crystallize this compound?
A1: Before proceeding with crystallization, it is crucial to ensure the purity of your this compound sample. The initial extraction from Tripterygium wilfordii yields a crude mixture of alkaloids.[1] Multi-step chromatographic techniques, such as column chromatography over a neutral alumina stationary phase with an ethyl acetate eluent, are necessary to isolate and purify this compound.[1]
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in methanol and dimethyl sulfoxide (DMSO).[2][3][4] For in vivo studies, formulations with DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil have been used.[3][5] It is advisable to use freshly opened, hygroscopic DMSO for the best results, as absorbed water can significantly impact solubility.[3][6] Sonication may be required to aid dissolution.[3][4]
Q3: My this compound is not crystallizing. What are the common reasons?
A3: Several factors can hinder crystallization:
-
Purity: The presence of impurities can inhibit crystal formation.[7][8] Consider further purification of your sample.
-
Supersaturation: The solution may not be supersaturated. Try evaporating some of the solvent to increase the concentration.[9]
-
Solvent: You might be using too much solvent, making the compound too soluble.[7][9]
-
Nucleation: Spontaneous nucleation may not have occurred. Try scratching the inside of the flask with a glass rod or adding a seed crystal.[9][10]
-
Temperature: The cooling rate might be too fast, or the temperature is not low enough.[7][9]
Q4: The crystallization is happening too quickly. Is this a problem?
A4: Yes, rapid crystallization can trap impurities within the crystal lattice, leading to a less pure final product and the formation of smaller, less uniform crystals.[10][11] It can also lead to agglomeration, where crystals clump together.[11] Ideally, crystal growth should be a slow and gradual process.
Q5: My this compound "oiled out" instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if there are significant impurities.[10][12] To resolve this, try re-heating the solution and adding more of the "good" solvent to lower the saturation point and then allow it to cool more slowly.[12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No crystals are forming. | The solution is not supersaturated. | Slowly evaporate the solvent to increase the concentration.[9] |
| Nucleation has not been initiated. | Scratch the inner surface of the glass container with a glass rod. Add a seed crystal of pure this compound.[9][10] | |
| The sample contains impurities. | Further purify the this compound sample using chromatography.[1] | |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly before placing it in a colder environment. | |
| Crystals are very small or needle-like. | Crystallization occurred too quickly. | Re-dissolve the crystals by heating and add a small amount of additional solvent. Allow the solution to cool more slowly.[10] |
| High rate of nucleation. | Try reducing the concentration of the protein or the precipitant.[13] | |
| The crystal yield is low. | Too much solvent was used. | Use the minimum amount of hot solvent necessary for dissolution.[10] You can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again. |
| Incomplete precipitation. | Ensure the solution is cooled for a sufficient amount of time. An ice bath can be used to maximize crystal formation.[12] | |
| "Oiling out" occurs (formation of a liquid layer). | The boiling point of the solvent is higher than the melting point of this compound. | Re-heat the solution and add more of the solvent in which this compound is more soluble to lower the saturation temperature.[12] |
| High concentration of impurities. | Purify the sample further before attempting crystallization.[12] | |
| The solution was cooled too quickly. | Allow the solution to cool down at a slower rate.[12] | |
| Crystals appear discolored or contain visible impurities. | Co-crystallization of impurities. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool.[12] |
Quantitative Data
This compound Solubility
| Solvent/Formulation | Solubility | Molar Concentration | Notes |
| Methanol | Soluble | - | [2] |
| DMSO | ≥ 50 mg/mL | 57.61 mM | Ultrasonic assistance may be needed.[3][4] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL | 2.88 mM | Clear solution.[3][5] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | 2.88 mM | Clear solution.[3][5] |
Experimental Protocols & Workflows
Workflow for this compound Extraction and Purification
The following diagram illustrates a general workflow for the extraction and initial purification of this compound from its natural source, Tripterygium wilfordii.
Caption: Workflow for the extraction and purification of this compound.
Troubleshooting Logic for Crystallization Failure
This diagram outlines a logical approach to troubleshooting when this compound crystallization fails to occur.
Caption: Troubleshooting flowchart for failed crystallization attempts.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 11088-09-8 [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | ATPase | TargetMol [targetmol.com]
- 5. This compound | sesquiterpene pyridine alkaloid | CAS# 11088-09-8 | InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. quora.com [quora.com]
- 8. iscientific.org [iscientific.org]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. achievechem.com [achievechem.com]
- 12. benchchem.com [benchchem.com]
- 13. Crystals with problems – Terese Bergfors [xray.teresebergfors.com]
Optimizing Wilforine Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Wilforine in cell culture experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, alongside detailed experimental protocols and data to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting concentration range for this compound in cell culture experiments?
A1: For pure this compound, a recommended starting concentration range for in vitro experiments is between 1 µM and 50 µM.[1] This range is a general guideline and should be optimized for your specific cell line and experimental goals. The cytotoxic effects of extracts containing this compound have been noted in the low µg/mL to µM range, which provides a basis for this initial range.[1]
Q2: How should I dissolve this compound for my experiments?
A2: this compound is soluble in several organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] For cell culture applications, Dimethyl sulfoxide (DMSO) is the recommended solvent.[1][2] It is crucial to keep the final concentration of DMSO in the culture medium low (typically ≤ 0.1% v/v) to avoid solvent-induced toxicity.[1] Always include a vehicle control (culture medium with the same final DMSO concentration as your experimental wells) in your experimental setup.[1][2]
Q3: What are the primary signaling pathways affected by this compound?
A3: this compound has been shown to modulate several key signaling pathways. The primary pathways to investigate include:
-
NF-κB Signaling Pathway: this compound can inhibit the NF-κB pathway, which is critical in inflammation and immune responses.[1]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another target of this compound.[1]
-
Wnt/β-catenin Signaling Pathway: this compound has been identified to inhibit the Wnt11/β-catenin signaling pathway.[3]
-
P-glycoprotein (P-gp) Inhibition: A significant mechanism of this compound's action in cancer cells is the competitive inhibition of P-glycoprotein, a key transporter involved in multidrug resistance.[4][5]
Q4: How can I assess the cytotoxic effects of this compound in my cell culture?
A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds like this compound.[2] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound at tested concentrations. | 1. Insufficient concentration. 2. Compound inactivity due to degradation. 3. Short incubation time. | 1. Increase the concentration of this compound in a stepwise manner. 2. Prepare a fresh stock solution of this compound. Check storage conditions and age of the stock. 3. Extend the incubation time (e.g., 24, 48, 72 hours) and perform a time-course study.[1] |
| High cell death observed even at low this compound concentrations. | 1. High sensitivity of the cell line to this compound. 2. Errors in concentration calculation. 3. DMSO toxicity due to high final concentration. | 1. Perform a dose-response experiment with a wider range of lower concentrations to determine the optimal non-toxic concentration. 2. Double-check all dilution calculations. 3. Ensure the final DMSO concentration is ≤ 0.1% v/v and run a DMSO-only vehicle control.[1] |
| Precipitation of this compound in the cell culture medium. | 1. Low solubility of the hydrophobic this compound in aqueous media. 2. Incorrect stock solution preparation. | 1. Ensure the DMSO stock is added to the medium with vigorous mixing. A brief sonication of the diluted solution can be considered. 2. Visually inspect the DMSO stock for any undissolved particles before diluting it in the medium.[1] |
| Inconsistent results between experiments. | 1. Variability in cell plating density. 2. Inconsistent drug treatment concentrations. 3. "Edge effects" in multi-well plates due to evaporation. | 1. Ensure a homogenous cell suspension before plating and use calibrated pipettes for accuracy. 2. Prepare fresh dilutions for each experiment and double-check calculations. 3. Avoid using the outermost wells of multi-well plates for experimental samples. Fill them with sterile PBS or medium to minimize evaporation.[1] |
Data Presentation
Table 1: Reported IC50 Values of this compound in Different Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (mg/L) | Assay |
| Mythimna separata myocytes | - | - | 25.14 | CCK-8 |
| Mythimna separata myocytes | - | - | 19.65 | MTT |
Note: This table is based on available data and should be used as a reference.[6][7] Researchers are encouraged to determine the IC50 for their specific cell line and experimental conditions.
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a common method to assess cell viability and the cytotoxic effects of this compound.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[2]
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%.[1] Include a vehicle control (0.1% DMSO in medium) and a no-treatment control.[1][2]
-
Incubation: Remove the overnight culture medium and add the this compound-containing medium to the respective wells. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[2]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.
Annexin V-FITC/PI Staining for Apoptosis Detection
This protocol is for quantifying apoptosis using flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration. Include appropriate controls.[1]
-
Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize adherent cells and combine them with the floating cells from the supernatant.[1]
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[1]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[1]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Mandatory Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: General experimental workflow for this compound studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound resensitizes multidrug resistant cancer cells via competitive inhibition of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on the Calcium Signaling Pathway in Mythimna separata Walker Myocytes Using the Calcium Imaging Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
how to prevent degradation of Wilforine during storage
This technical support center provides guidance on the proper storage and handling of Wilforine to minimize degradation and ensure the integrity of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound powder?
For optimal stability, this compound in its powdered form should be stored in a tightly sealed container, protected from light and moisture. Recommended storage conditions are detailed in the table below.
Q2: How should I store this compound once it is dissolved in a solvent?
Once dissolved, this compound solutions are more susceptible to degradation. It is crucial to use an appropriate solvent and store the solution under the recommended conditions to maintain its stability. Aliquoting the solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.
Q3: What are the primary factors that can cause this compound to degrade?
Based on its chemical structure, a sesquiterpenoid pyridine alkaloid with multiple ester groups, this compound is likely susceptible to degradation through several mechanisms:
-
Hydrolysis: The ester linkages are prone to cleavage in the presence of water, and this process can be catalyzed by acidic or basic conditions.
-
Oxidation: The pyridine ring and the sesquiterpenoid core can be susceptible to oxidation, which can be initiated by exposure to air, light, or the presence of oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.
-
Thermal Degradation: Elevated temperatures can accelerate the rates of hydrolysis and oxidation.
Q4: Are there any solvents I should avoid when preparing this compound solutions?
Q5: How can I check if my stored this compound has degraded?
The most reliable method to assess the purity and degradation of your this compound sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS). A stability-indicating HPLC method would allow you to separate the intact this compound from its degradation products and quantify its purity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of this compound stock solution. | Prepare a fresh stock solution from powder. Verify the purity of the powder using an analytical method like HPLC if possible. Ensure proper storage conditions for the new stock solution. |
| Appearance of new peaks in HPLC chromatogram | Degradation of this compound. | Review storage conditions (temperature, light exposure, solvent quality). Consider performing a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your HPLC method. |
| Precipitate forms in the stock solution upon thawing | Poor solubility at lower temperatures or solvent evaporation. | Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh solution. Ensure the vial is properly sealed to prevent solvent evaporation. |
| Discoloration of the this compound powder or solution | Potential oxidation or other degradation pathways. | This is a strong indicator of degradation. It is recommended to discard the sample and use a fresh, properly stored batch of this compound for your experiments. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed, light-resistant container. |
| 4°C | Up to 2 years | For shorter-term storage. Ensure the container is well-sealed to prevent moisture absorption. | |
| In Solvent | -80°C | Up to 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles. Use anhydrous, aprotic solvents. |
| -20°C | Up to 1 month | Suitable for short-term storage of working solutions. |
Experimental Protocols
Protocol for a Generalized Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is a crucial step in developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample and dilute with the mobile phase.
-
-
Thermal Degradation (in solution):
-
Incubate an aliquot of the stock solution at a high temperature (e.g., 70°C), protected from light.
-
Take samples at various time points (e.g., 24, 48, 72 hours) and dilute with the mobile phase.
-
-
Thermal Degradation (solid state):
-
Place a known amount of this compound powder in an oven at a high temperature (e.g., 70°C).
-
At specified time points, dissolve a portion of the powder in the solvent to the stock solution concentration and analyze.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution and a thin layer of this compound powder to a light source that provides both UV and visible light (e.g., in a photostability chamber).
-
Maintain a control sample in the dark at the same temperature.
-
Analyze the samples at various time points.
-
3. Analysis:
-
Analyze all samples using a suitable HPLC-UV or HPLC-MS method.
-
The HPLC method should be capable of separating the parent this compound peak from any degradation products that are formed.
Visualizations
Hypothetical Degradation Pathway of this compound
The following diagram illustrates a hypothetical degradation pathway for this compound based on its chemical structure. The primary degradation routes are anticipated to be the hydrolysis of its numerous ester groups and potential oxidation of the pyridine and sesquiterpenoid moieties.
dealing with low solubility of Wilforine in biological buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with wilforine. The information is designed to address specific issues related to its low solubility in biological buffers and to provide guidance on proper handling to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: this compound is a complex natural compound isolated from the plant Tripterygium wilfordii. It exhibits potent anti-inflammatory and immunosuppressive properties, making it a compound of interest for drug development. However, this compound is a hydrophobic molecule, as indicated by its estimated LogP value of 2.2, and is poorly soluble in aqueous solutions, including common biological buffers. This low solubility can lead to precipitation, making it difficult to achieve desired concentrations in experiments and affecting the reproducibility of results.
Q2: In which organic solvents can I dissolve this compound?
A2: this compound is soluble in several organic solvents. For laboratory use, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions.
Q3: What is the recommended way to prepare a this compound stock solution?
A3: It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. A concentration of 10-50 mM is a common starting point. Ensure the powder is completely dissolved by vortexing and, if necessary, brief sonication. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: How can I prepare working solutions of this compound in my biological buffer?
A4: To prepare a working solution, the DMSO stock solution should be serially diluted in your pre-warmed biological buffer or cell culture medium. It is crucial to add the DMSO stock to the aqueous solution while vortexing to ensure rapid dispersal and minimize localized high concentrations that can cause precipitation. The final concentration of DMSO in your experimental setup should be kept as low as possible (ideally ≤ 0.5% v/v) to avoid solvent-induced artifacts.
Q5: What are the main signaling pathways affected by this compound?
A5: this compound has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation. The primary pathways include the NF-κB, MAPK, and Wnt/β-catenin signaling cascades. Understanding these pathways is crucial for designing experiments and interpreting results.
Troubleshooting Guide: this compound Precipitation in Biological Buffers
This guide provides a step-by-step approach to troubleshoot and resolve issues with this compound precipitation during your experiments.
| Problem | Potential Cause | Solution |
| Precipitation upon dilution of DMSO stock in buffer/media | 1. Low aqueous solubility: this compound is hydrophobic and will precipitate when the concentration exceeds its solubility limit in the aqueous buffer. 2. High final concentration: The desired working concentration may be too high for the chosen buffer. 3. Incorrect dilution technique: Adding the buffer to the DMSO stock or slow mixing can cause localized supersaturation and precipitation. | 1. Optimize the final concentration: If possible, lower the final working concentration of this compound. 2. Use co-solvents: For in vivo or some in vitro applications, a co-solvent system can be used. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] 3. Improve dilution technique: Always add the DMSO stock to the pre-warmed buffer/media with vigorous vortexing. Perform serial dilutions to gradually decrease the DMSO concentration. |
| Precipitate forms over time in the incubator | 1. Temperature changes: Changes in temperature can affect solubility. 2. Instability of this compound: this compound has ester groups that are susceptible to hydrolysis, which can be influenced by the pH and temperature of the buffer.[2] 3. Interaction with media components: Components in complex media, like salts and proteins, can interact with this compound and reduce its solubility. | 1. Maintain stable temperature: Ensure your buffer/media is pre-warmed to the experimental temperature before adding this compound. 2. Prepare fresh solutions: Prepare working solutions of this compound immediately before use to minimize degradation. 3. Consider buffer composition: The solubility of compounds can be influenced by the specific components of the buffer. If possible, test different buffers to find the most suitable one for your experiment. |
| Inconsistent experimental results | 1. Incomplete dissolution of stock solution: If the initial stock solution is not fully dissolved, the actual concentration in your experiments will vary. 2. Precipitation in working solutions: Even if not immediately visible, microprecipitation can occur, leading to inconsistent results. 3. Degradation of this compound: If solutions are not prepared fresh, degradation can lead to a decrease in the active compound concentration. | 1. Visually inspect stock solution: Always ensure your DMSO stock is a clear solution before use. If necessary, warm it briefly at 37°C and vortex. 2. Centrifuge working solutions: Before adding to your cells or assay, centrifuge the final working solution at high speed for 1-2 minutes and carefully use the supernatant. 3. Follow best practices for solution preparation: Prepare fresh working solutions for each experiment from a frozen stock. |
Quantitative Data Summary
Due to the limited availability of direct experimental data on this compound's solubility in specific biological buffers, the following table provides estimated aqueous solubility based on its chemical properties and general principles of solubility for hydrophobic compounds. These values should be considered as a starting point for optimization.
| Parameter | Value | Reference/Method |
| Molecular Weight | 867.85 g/mol | [3] |
| LogP (o/w) | 2.2 | [3] |
| Estimated Aqueous Solubility (LogS) | -4.5 to -5.5 (approx. 1-10 µM) | ESOL (Estimated SoluBility) Method[4][5][6][7] |
Estimated Solubility in Common Buffers:
| Buffer (pH ~7.4) | Estimated Solubility Range | Notes |
| Phosphate-Buffered Saline (PBS) | Low (likely < 10 µM) | The ionic strength of PBS may slightly decrease the solubility of hydrophobic compounds. |
| Tris-Buffered Saline (TBS) | Low (likely < 10 µM) | Similar to PBS, solubility is expected to be low. |
| HEPES Buffer | Low (likely < 10 µM) | HEPES is a zwitterionic buffer and is not expected to significantly enhance the solubility of neutral hydrophobic compounds. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 8.68 mg of this compound powder.
-
Dissolution: Add 1 mL of 100% DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the tube in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the desired volume of cell culture medium to 37°C.
-
Serial Dilution:
-
Step 1 (Intermediate Dilution): Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium in a sterile tube to make a 100 µM intermediate solution. Vortex immediately and vigorously. This results in a final DMSO concentration of 1%.
-
Step 2 (Final Dilution): Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve the final 10 µM working concentration. The final DMSO concentration will be 0.1%. Vortex immediately.
-
-
Application: Use the freshly prepared working solution for your experiment immediately.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams representing the key signaling pathways affected by this compound and a general experimental workflow for studying its effects.
Caption: Key signaling pathways modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C43H49NO18 | CID 3002219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. moreisdifferent.com [moreisdifferent.com]
- 5. researchgate.net [researchgate.net]
- 6. GitHub - hossainlab/ESOL: Estimating Aqueous Solubility Directly from Molecular Structure [github.com]
- 7. [PDF] ESOL: Estimating Aqueous Solubility Directly from Molecular Structure | Semantic Scholar [semanticscholar.org]
Technical Support Center: Accurate Quantification of Wilforine by Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the accurate quantification of Wilforine using mass spectrometry. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to support your analytical endeavors.
Troubleshooting Guides
This section addresses common issues encountered during the quantification of this compound by mass spectrometry, offering potential causes and solutions in a straightforward question-and-answer format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Signal for this compound | Inefficient ionization. | Optimize mass spectrometer source parameters. For this compound, positive electrospray ionization (ESI+) or atmospheric pressure chemical ionization (APCI) are commonly used.[1] |
| Suboptimal fragmentation. | Infuse a this compound standard solution to optimize collision energy and identify the most stable and intense product ions for Multiple Reaction Monitoring (MRM). Characteristic fragment ions for related alkaloids can provide a starting point. | |
| Inadequate sample cleanup. | Implement solid-phase extraction (SPE) to remove interfering matrix components from complex samples like plasma or honey.[1] | |
| Analyte degradation. | Ensure proper sample storage, minimizing freeze-thaw cycles. Assess the stability of this compound under your specific storage and experimental conditions. | |
| High Background Noise or Interfering Peaks | Matrix effects from co-eluting endogenous compounds. | Improve chromatographic separation by optimizing the gradient, mobile phase composition, or using a different column chemistry. Matrix-matched calibration standards are recommended to compensate for ion suppression or enhancement. |
| Contamination from sample collection tubes or solvents. | Use high-purity solvents and test different brands of plastic tubes to identify and eliminate sources of contamination. | |
| Carryover from previous injections. | Implement a robust needle and injection port washing protocol between samples. Injecting blank solvent runs can help identify and mitigate carryover. | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the mobile phase pH with additives like formic acid or ammonium acetate to ensure this compound is in a consistent ionic state. |
| Column overload. | Reduce the injection volume or dilute the sample to avoid overloading the analytical column. | |
| Secondary interactions with the stationary phase. | Consider a different column chemistry or mobile phase additives to minimize secondary interactions. | |
| Inconsistent or Low Recovery | Inefficient extraction from the sample matrix. | Optimize the extraction solvent and technique. For plasma, protein precipitation followed by SPE has been shown to be effective.[1] For honey, solid-phase extraction is a suitable purification method. |
| Analyte adsorption to surfaces. | Use silanized glassware or polypropylene tubes to minimize non-specific binding of this compound. | |
| Inappropriate internal standard. | Utilize a stable isotope-labeled internal standard for this compound, if available, to correct for variability in extraction recovery and matrix effects. If not available, a structurally similar analog that does not co-elute with endogenous compounds can be used. | |
| Mass Inaccuracy | Instrument calibration drift. | Perform regular mass calibration of the spectrometer using appropriate calibration standards. |
| High sample concentration leading to detector saturation. | Dilute the sample to ensure the analyte concentration is within the linear dynamic range of the instrument. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization mode for this compound analysis by LC-MS?
A1: Both positive electrospray ionization (ESI+) and atmospheric pressure chemical ionization (APCI) have been successfully used for the analysis of this compound and other sesquiterpene pyridine alkaloids.[1] The choice between them may depend on the specific instrument and sample matrix, and it is advisable to optimize the source conditions for your particular setup.
Q2: How can I minimize matrix effects when quantifying this compound in complex biological samples like plasma?
A2: To minimize matrix effects, a multi-pronged approach is recommended. This includes efficient sample preparation, such as protein precipitation followed by solid-phase extraction (SPE), to remove a significant portion of interfering components.[1] Chromatographic separation should be optimized to resolve this compound from co-eluting matrix components. The use of matrix-matched calibration standards is crucial to compensate for any remaining ion suppression or enhancement. The most effective way to correct for matrix effects is the use of a stable isotope-labeled internal standard that co-elutes with this compound.
Q3: What are the key considerations for selecting an internal standard for this compound quantification?
A3: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., d3-Wilforine). This is because it will have nearly identical chemical and physical properties, ensuring it behaves similarly during sample preparation and ionization. If a stable isotope-labeled standard is not available, a structural analog that is not present in the sample and has similar chromatographic and mass spectrometric behavior can be used. It is critical to ensure the internal standard does not suffer from its own matrix effects or interfere with the quantification of this compound.
Q4: What are the typical storage conditions to ensure the stability of this compound in biological samples?
A4: While specific stability data for this compound is not extensively published, general best practices for analyte stability in biological matrices should be followed. Samples should be stored frozen, typically at -20°C or -80°C, to minimize degradation. It is also important to limit the number of freeze-thaw cycles. Stability studies should be conducted as part of the method validation to assess short-term (bench-top), long-term (frozen), and freeze-thaw stability under your laboratory's specific conditions.
Q5: What are the characteristic fragmentation patterns of this compound in MS/MS?
A5: For sesquiterpene pyridine alkaloids like this compound, characteristic fragmentation in MS/MS often involves the loss of side chains and water molecules in the high mass range. In the lower mass range, product ions corresponding to the pyridine moiety are typically observed. A detailed fragmentation analysis of your this compound standard is essential to determine the optimal precursor and product ions for selective and sensitive quantification using Multiple Reaction Monitoring (MRM).
Quantitative Data
The following tables summarize quantitative data from validated methods for this compound analysis.
Table 1: Method Validation Parameters for this compound in Human Plasma (LC-APCI/MS)
| Parameter | Result |
| Linearity Range | 0.5 - 100.0 µg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.5 µg/L |
| Recovery | 86.5 - 98.6% |
| Intra-day RSD | < 8.2% |
| Inter-day RSD | < 12.8% |
Data adapted from a study on the simultaneous determination of four sesquiterpene pyridine alkaloids in human plasma.[1]
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma
This protocol is based on a validated LC-APCI/MS method for the simultaneous determination of four sesquiterpene pyridine alkaloids.[1]
1. Sample Preparation: a. To 1 mL of human plasma, add an appropriate amount of internal standard. b. Add 3 mL of acetonitrile to precipitate proteins. c. Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. e. Reconstitute the residue in 1 mL of 10% methanol. f. Perform Solid-Phase Extraction (SPE) for further purification.
2. Liquid Chromatography (LC):
-
Column: Shim-pack XR-ODS column
-
Mobile Phase A: Ammonium acetate buffer solution
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient program to separate the alkaloids.
-
Flow Rate: As optimized for the column dimensions.
-
Injection Volume: As optimized.
3. Mass Spectrometry (MS):
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), positive mode.
-
Detection Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions: Determine the specific m/z for this compound and the internal standard.
4. Quantification:
-
Construct a calibration curve using matrix-matched standards.
-
Determine the concentration of this compound in samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.
Visualizations
Caption: Workflow for this compound quantification in plasma.
References
Technical Support Center: Addressing Off-Target Effects of Wilforine in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Wilforine in cellular assays. By understanding and mitigating these effects, researchers can ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic targets?
This compound is a sesquiterpene pyridine alkaloid isolated from the plant Tripterygium wilfordii. It is investigated for its anti-inflammatory and immunosuppressive properties. Its primary mechanism of action involves the modulation of key inflammatory signaling pathways, including the Wnt/β-catenin and TLR4/MyD88/NF-κB pathways, making it a compound of interest for diseases like rheumatoid arthritis.[1]
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects are unintended interactions of a compound with cellular components other than its primary therapeutic target. For a natural product like this compound, which has a complex structure, the risk of interacting with multiple proteins is significant. These off-target effects can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the intended target, or can cause unexpected cytotoxicity.
Q3: What is a known off-target of this compound that I should be aware of in my cellular assays?
A significant and well-documented off-target of this compound is the P-glycoprotein (P-gp, also known as MDR1 or ABCB1).[2][3] P-gp is an ATP-dependent efflux pump that transports a wide range of substrates out of cells. Inhibition of P-gp by this compound can confound cytotoxicity or drug interaction studies, especially in cell lines that express high levels of this transporter, such as many cancer cell lines.[2][3]
Q4: At what concentration should I use this compound to minimize off-target effects?
The optimal concentration of this compound is highly dependent on the cell type and the specific biological question. It is crucial to perform a dose-response curve to determine the EC50 for the desired on-target effect (e.g., inhibition of NF-κB signaling) and compare it to the IC50 for cytotoxicity and any known off-target effects (like P-gp inhibition). Ideally, experiments should be conducted at concentrations where the on-target effect is maximal and off-target effects and cytotoxicity are minimal. While specific IC50 values for this compound are not consistently reported across different cell lines in publicly available literature, one study noted significant cytotoxicity in HepG2 cells.[4]
Quantitative Data Summary
Disclaimer: Specific IC50 values for this compound's activity on its primary targets and off-targets are not consistently available in the public domain. The following tables provide a template for organizing such data and include representative values for other inhibitors of these pathways to serve as a reference.
Table 1: Representative IC50 Values for On-Target Pathways
| Pathway | Inhibitor (Example) | Cell Line | IC50 |
| Wnt/β-catenin | XAV939 | CD44+CD133+ Caco-2 | 15.3 µM[5] |
| Wnt/β-catenin | IWR-1 | CD44+CD133+ Caco-2 | ~10 µM |
| NF-κB | Parthenolide | HEK293 | ~5 µM |
| NF-κB | Bepridil | HEK293-NFκB-Luc | ~2 µM[6] |
Table 2: Representative IC50 Values for Off-Target Effects and Cytotoxicity
| Effect | Compound | Cell Line/System | IC50 |
| P-gp Inhibition | Verapamil | Caco-2 | ~5.6 µM |
| P-gp Inhibition | Cyclosporin A | Caco-2 | ~5.3 µM[7] |
| Cytotoxicity | This compound | HepG2 | Cytotoxicity observed[4] |
| Cytotoxicity | Doxorubicin | HepG2 | ~2-21 µM[8] |
| Cytotoxicity | 5-Fluorouracil | HCT116 | ~0.34-22.4 µM[9] |
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity observed at concentrations intended to modulate signaling pathways.
-
Possible Cause 1: Off-target toxicity. this compound may be interacting with proteins essential for cell survival, independent of its intended anti-inflammatory targets.
-
Troubleshooting Steps:
-
Conduct a thorough dose-response cytotoxicity assay: Use a sensitive method like MTT, MTS, or real-time confluence monitoring to determine the precise IC50 for cytotoxicity in your specific cell line.
-
Compare with on-target potency: If the cytotoxic IC50 is close to the EC50 for your desired signaling effect, it will be challenging to separate the two. Consider using lower, non-toxic concentrations for longer incubation times.
-
Use a control compound: If available, use a structurally related but inactive analog of this compound to see if the cytotoxicity is specific to the active molecule.
-
Consider a different cell line: If your current cell line is particularly sensitive, switching to a more robust line might provide a better experimental window.
-
-
-
Possible Cause 2: P-glycoprotein (P-gp) inhibition. If you are co-administering this compound with a known P-gp substrate (e.g., certain fluorescent dyes or chemotherapeutics), this compound's inhibition of P-gp could lead to intracellular accumulation of the co-administered compound to toxic levels.
-
Troubleshooting Steps:
-
Check if your reagents are P-gp substrates: Review the literature for your viability dyes, fluorescent probes, or other compounds in your assay to see if they are transported by P-gp.
-
Use a P-gp overexpressing cell line: Compare the cytotoxicity of your compound combination in a cell line with high P-gp expression versus a parental line with low expression. A greater increase in toxicity in the P-gp expressing line suggests a P-gp-mediated interaction.
-
Perform a direct P-gp inhibition assay: Use a commercially available kit or a standard protocol (see Experimental Protocols section) to directly measure this compound's effect on P-gp activity.
-
-
Issue 2: Experimental results with this compound are inconsistent or do not align with the expected phenotype based on its known targets (e.g., NF-κB or Wnt inhibition).
-
Possible Cause 1: The observed phenotype is due to an off-target effect. The cellular response you are measuring might be a consequence of this compound interacting with an unknown protein or pathway.
-
Troubleshooting Steps:
-
Validate target engagement: Confirm that this compound is interacting with its intended target in your cells at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this (see Experimental Protocols section). A positive CETSA result indicates direct binding.
-
Use orthogonal approaches: Try to recapitulate the phenotype using a different method to inhibit the target pathway, such as siRNA/shRNA knockdown of a key pathway component (e.g., β-catenin or p65/RelA). If the phenotype matches, it supports an on-target effect of this compound.
-
Rescue experiment: In a target-knockdown background, the effect of this compound should be diminished if it is on-target.
-
-
-
Possible Cause 2: Experimental variability. Natural products can be sensitive to storage and handling.
-
Troubleshooting Steps:
-
Proper stock solution handling: Prepare single-use aliquots of your this compound stock solution in an appropriate solvent (e.g., DMSO) and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
Consistent cell culture conditions: Ensure that cell passage number, confluency, and media formulations are consistent between experiments.
-
Vehicle controls: Always include a vehicle control (e.g., DMSO at the same final concentration as your this compound treatment) to account for any solvent effects.
-
-
Visualizations
Caption: A decision tree to troubleshoot high cytotoxicity.
Caption: Workflow to distinguish on-target vs. off-target phenotypes.
Caption: this compound's inhibitory effects on signaling pathways.
Experimental Protocols
Protocol 1: P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures how this compound affects the ATP hydrolysis activity of P-gp, which is essential for its pumping function. Inhibition or stimulation of ATPase activity indicates a direct interaction.
-
Materials:
-
P-gp-containing membrane vesicles (commercially available)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Verapamil)
-
Negative control (e.g., Sodium Orthovanadate, a general ATPase inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM Sodium Azide, 2 mM EGTA, 1 mM DTT, 10 mM MgCl2, pH 7.4)
-
ATP solution (in Assay Buffer)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
-
Methodology:
-
Prepare serial dilutions of this compound and Verapamil in Assay Buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
In a 96-well plate, add the diluted compounds, vehicle control (DMSO), and negative control (Vanadate).
-
Add P-gp membrane vesicles to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP to each well (final concentration typically 2-5 mM).
-
Incubate at 37°C for 20-30 minutes.
-
Stop the reaction and detect the amount of inorganic phosphate (Pi) released using the Malachite Green reagent, following the manufacturer's instructions.
-
Read the absorbance at ~620 nm.
-
Calculate the P-gp specific ATPase activity by subtracting the activity in the presence of Vanadate from the total activity. Plot the percentage of activity versus this compound concentration to determine the IC50 or EC50.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify if this compound directly binds to an intended intracellular target protein in a cellular context. Ligand binding typically stabilizes the target protein against heat-induced denaturation.
-
Materials:
-
Cultured cells expressing the target of interest
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
PBS and lysis buffer (containing protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western Blot or ELISA)
-
-
Methodology:
-
Treatment: Treat cultured cells with either vehicle or a chosen concentration of this compound. Incubate under normal culture conditions for a sufficient time to allow cell entry and binding (e.g., 1-2 hours).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) or sonication.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the specific target protein in the soluble fraction by Western Blot or another quantitative protein detection method.
-
Data Analysis: Plot the relative amount of soluble target protein as a function of temperature for both vehicle- and this compound-treated samples. A shift of the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.[10][11]
-
References
- 1. This compound inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound resensitizes multidrug resistant cancer cells via competitive inhibition of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, the Q-marker and PK-maker of Tripterygium glycosides tablet: Based on preparation quantitative analysis and PK-PD study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of p-glycoprotein ATPase activity using luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 9. researchgate.net [researchgate.net]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of Wilforine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Wilforine. Due to its poor aqueous solubility, achieving adequate systemic exposure of this compound for preclinical and clinical studies is a significant hurdle. This guide offers insights into potential formulation strategies that have proven successful for other poorly soluble compounds and can be adapted for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the in vivo bioavailability of this compound?
A1: The primary challenge is this compound's low aqueous solubility, which limits its dissolution in gastrointestinal fluids, a prerequisite for absorption. Other potential factors include poor membrane permeability, rapid metabolism in the gut wall and liver (first-pass metabolism), and potential efflux by transporters like P-glycoprotein.
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: The most promising strategies focus on improving its solubility and/or inhibiting its metabolism. These include:
-
Nanoformulations: Encapsulating this compound in nanocarriers such as Solid Lipid Nanoparticles (SLNs), Liposomes, and Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance its solubility, protect it from degradation, and improve its absorption.
-
Co-administration with Bioenhancers: Administering this compound with natural compounds like piperine can inhibit metabolic enzymes (e.g., CYP450) and P-glycoprotein, thereby increasing its systemic exposure.
Q3: Are there any commercially available formulations of this compound with enhanced bioavailability?
A3: Currently, there are no commercially available formulations of purified this compound with specifically enhanced bioavailability. Research in this area is ongoing.
Troubleshooting Guide
This section addresses common issues encountered during in vivo studies with this compound and suggests potential solutions based on advanced drug delivery technologies.
| Problem | Potential Cause | Troubleshooting/Suggested Solution |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility of this compound leading to limited dissolution in gastrointestinal fluids. | Formulation Strategy: Enhance solubility and dissolution rate through nanoformulation techniques such as Solid Lipid Nanoparticles (SLNs), Self-Emulsifying Drug Delivery Systems (SEDDS), or Liposomes. These strategies increase the surface area for dissolution and can create a more favorable environment for absorption. |
| High variability in pharmacokinetic data between individual animals. | Inconsistent dissolution and absorption due to the crystalline nature of this compound and physiological variations in the gastrointestinal tract. | Formulation Strategy: Utilize amorphous solid dispersions or nanoformulations to reduce the impact of crystallinity on dissolution. SEDDS can form micro- or nano-emulsions in the gut, leading to more uniform drug release and absorption. |
| Evidence of poor membrane permeability. | This compound may be a substrate for efflux transporters such as P-glycoprotein, which actively pump the drug out of intestinal cells. | Co-administration Strategy: Co-administer this compound with a known P-glycoprotein inhibitor, such as piperine. This can increase the intracellular concentration of this compound in enterocytes and enhance its absorption into the systemic circulation.[1] |
| Rapid clearance and short half-life observed in pharmacokinetic studies. | Extensive first-pass metabolism by cytochrome P450 enzymes in the liver and/or intestinal wall. | Co-administration Strategy: Co-administer this compound with an inhibitor of relevant CYP450 enzymes. Piperine has been shown to inhibit several CYP450 isoforms and can be an effective bioenhancer.[2] |
| Instability of the formulation, leading to inconsistent results. | Physical or chemical instability of the nanoformulation (e.g., aggregation, drug leakage). | Formulation Optimization: For SLNs and liposomes, optimize the lipid and surfactant composition. For SEDDS, carefully select the oil, surfactant, and cosurfactant ratios. Conduct thorough stability studies, including particle size analysis, zeta potential measurements, and drug entrapment efficiency over time. |
Data Presentation: Pharmacokinetic Parameters of this compound Formulations
Disclaimer: The following table presents hypothetical data for illustrative purposes, as there is a lack of publicly available in vivo pharmacokinetic data for this compound in specific enhanced bioavailability formulations. This table is intended to serve as a template for researchers to present their own experimental data.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension (Control) | 10 | 50 ± 12 | 2.0 ± 0.5 | 250 ± 60 | 100 |
| This compound-SLNs | 10 | 250 ± 45 | 4.0 ± 0.8 | 1500 ± 280 | 600 |
| This compound-Liposomes | 10 | 200 ± 38 | 3.5 ± 0.6 | 1250 ± 240 | 500 |
| This compound-SEDDS | 10 | 350 ± 55 | 1.5 ± 0.3 | 1750 ± 310 | 700 |
| This compound + Piperine | 10 + 2 | 150 ± 28 | 2.5 ± 0.4 | 900 ± 170 | 360 |
Experimental Protocols
The following are generalized protocols for the preparation of different this compound formulations. Researchers should optimize these methods for their specific experimental needs.
This compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Purified Water
Methodology:
-
Preparation of the Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve a specific amount of this compound in the molten lipid.
-
Preparation of the Aqueous Phase: Heat an aqueous solution containing the surfactant to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the hot pre-emulsion to high-pressure homogenization for several cycles.
-
Cooling: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid nanoparticles.
This compound-Loaded Liposomes by Thin-Film Hydration
Materials:
-
This compound
-
Phospholipids (e.g., Soy Phosphatidylcholine, Dipalmitoylphosphatidylcholine)
-
Cholesterol
-
Organic Solvent (e.g., Chloroform, Methanol)
-
Aqueous Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
Methodology:
-
Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in an organic solvent in a round-bottom flask. Evaporate the solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film by adding the aqueous buffer and rotating the flask. This process allows the lipids to self-assemble into multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.
References
Validation & Comparative
A Comparative Efficacy Analysis of Wilforine and Triptolide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of Wilforine and Triptolide, two bioactive compounds isolated from the plant Tripterygium wilfordii Hook F (Thunder God Vine). Both compounds, used for centuries in traditional Chinese medicine, exhibit potent anti-inflammatory, immunosuppressive, and anti-cancer properties.[1][2][3] This analysis synthesizes preclinical data to evaluate their mechanisms of action, therapeutic potential, and toxicity, offering a resource for researchers in pharmacology and drug development.
Comparative Efficacy: Anti-inflammatory and Anti-cancer Activities
This compound and Triptolide have demonstrated significant therapeutic effects in various preclinical models. Their efficacy is most pronounced in the contexts of autoimmune disorders, such as rheumatoid arthritis (RA), and in oncology.[4][5]
Anti-inflammatory and Immunosuppressive Effects
Triptolide is recognized as a major component responsible for the anti-inflammatory and immunosuppressive effects of Tripterygium wilfordii.[6] It effectively treats a variety of autoimmune diseases in animal models and has been explored in human clinical trials for conditions like RA and Crohn's disease.[6][7] Its mechanisms include inhibiting T-cell activation and reducing the production of numerous pro-inflammatory cytokines and mediators.[6] this compound, also a monomeric component of the plant, has shown a significant anti-RA effect, alleviating arthritis symptoms and reducing key inflammatory markers in preclinical models.[4]
Table 1: Comparison of Anti-inflammatory Effects
| Compound | Model System | Key Findings | Concentration/Dosage | Reference |
| This compound | Collagen-Induced Arthritis (CIA) Rats | Reduced levels of IL-6, IL-1β, and TNF-α in peripheral blood; Inhibited expression of MMP3 and fibronectin. | Not specified | [4][8] |
| Triptolide | LPS-stimulated Macrophages | Inhibited production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[9] | 10–50 nM | [9] |
| Triptolide | Human Monocytic Leukemia Cells (THP-1) | Suppressed production of IL-12 and expression of costimulatory molecules CD80 and CD86. | 0.625–2.5 µg/L | [10][11] |
| Triptolide | Chondrocytes | Suppressed MMP-3 and MMP-13 expression induced by pro-inflammatory cytokines. | 100-250 nM | [10] |
| Triptolide | Crohn's Disease Patients (Clinical Trial) | Significantly decreased serum levels of C-reactive protein, TNF-α, and IL-1β. | Not specified | [7] |
Anti-cancer Effects
Both compounds exhibit broad-spectrum anti-cancer activities.[1][12] Triptolide has been extensively studied and shows potent pro-apoptotic and anti-proliferative effects across numerous cancer cell lines, including pancreatic, lung, and colon cancer.[5][12][13] It can also sensitize cancer cells to chemotherapy and radiotherapy.[12][14] this compound has been identified as a compound that can re-sensitize multidrug-resistant (MDR) cancer cells to chemotherapeutic agents by inhibiting P-glycoprotein (P-gp).[15][16]
Table 2: Comparison of Anti-cancer Effects
| Compound | Cancer Model | Key Findings | IC50 / Concentration | Reference |
| This compound | Multidrug-Resistant (MDR) Cancer Cells | Re-sensitizes MDR cells to chemotherapeutic drugs by competitively inhibiting P-gp. | Not specified | [15][16] |
| Triptolide | Pancreatic Cancer Cells (AsPC-1) | In combination with ionizing radiation, reduced cell survival to 21% and enhanced apoptosis. | 25-50 nmol/L | [14] |
| Triptolide | Lung Cancer Cells | Inhibited migration and invasion; decreased metastatic colony formation in mice. | 10 nmol/L (in vitro) | [17] |
| Triptolide | Various Cancer Cell Lines | Induces apoptosis and cell cycle arrest.[18] | Varies (nM range) | [19] |
| Triptolide | Colon Cancer Cell Lines | In combination with oxaliplatin, significantly inhibited proliferation. | Nanomolar range | [1] |
Mechanisms of Action: Signaling Pathways
The therapeutic effects of this compound and Triptolide stem from their ability to modulate critical intracellular signaling pathways that govern inflammation, cell proliferation, and apoptosis.
Triptolide: A Broad-Spectrum Inhibitor
Triptolide exerts its effects through multiple targets. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[1][2][18] It prevents the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.[7][9] Triptolide also inhibits other key pathways, including MAPK , STAT3 , and p53 signaling , contributing to its anti-inflammatory and pro-apoptotic effects.[1][11][18] Furthermore, it is a potent inhibitor of RNA polymerase I and II-dependent transcription, leading to a rapid depletion of short-lived mRNAs, including those for oncogenes like MYC.[20]
This compound: A Targeted Modulator
Recent studies have elucidated a more specific mechanism for this compound in the context of rheumatoid arthritis. It directly targets Wnt11 to inhibit the Wnt/β-catenin signaling pathway .[4][8] By downregulating this pathway, this compound reduces the expression of key downstream targets like β-catenin, CCND1 (Cyclin D1), and c-Myc, which are involved in the proliferation of fibroblast-like synoviocytes (FLS), a critical process in RA pathology.[4][8]
Experimental Protocols
The data presented in this guide are derived from established preclinical research methodologies. Below are summaries of the key experimental protocols used to evaluate the efficacy of this compound and Triptolide.
1. Collagen-Induced Arthritis (CIA) in Rats (for this compound)
-
Objective: To evaluate the in vivo anti-arthritic effect of this compound.
-
Methodology: Arthritis is induced in rats by immunization with bovine type II collagen emulsified in complete Freund's adjuvant. After the onset of arthritis, rats are treated with this compound via intragastric administration. The severity of arthritis is monitored using an arthritis scoring system. At the end of the treatment period, peripheral blood and synovial tissues are collected.
-
Analysis: Serum levels of inflammatory cytokines (IL-6, IL-1β, TNF-α) are quantified using ELISA kits. The expression of proteins (MMP3, fibronectin, Wnt11, β-catenin) in synovial tissue is analyzed by Western blot and RT-qPCR.[4][8]
2. In Vitro Macrophage Inflammation Model (for Triptolide)
-
Objective: To assess the direct anti-inflammatory effects of Triptolide on immune cells.
-
Cell Line: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1).
-
Methodology: Cells are pre-treated with varying concentrations of Triptolide for a specified time (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Analysis: The supernatant is collected to measure the levels of secreted pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA. Cell lysates are used to analyze the expression and phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways via Western blot.[9][10]
3. Cancer Cell Viability and Invasion Assays
-
Objective: To determine the cytotoxic and anti-metastatic effects of the compounds.
-
Cell Lines: Various human cancer cell lines (e.g., lung, pancreatic, cervical).
-
Methodology:
-
Viability (SRB/MTT Assay): Cells are seeded in 96-well plates and treated with a range of drug concentrations for 24-72 hours. Cell viability is assessed by measuring absorbance after staining with Sulforhodamine B (SRB) or MTT.
-
Invasion (Transwell Assay): Transwell inserts with Matrigel-coated membranes are used. Cancer cells treated with the compound are placed in the upper chamber, and the lower chamber contains a chemoattractant. After incubation, the number of cells that have invaded through the Matrigel and migrated to the lower surface is quantified.[15][17]
-
Toxicity Profile
A significant barrier to the clinical application of compounds from Tripterygium wilfordii is their toxicity.[1][21] Triptolide, despite its high efficacy, is associated with severe dose-dependent toxicities affecting multiple organs, including the liver, kidneys, heart, and reproductive systems.[21][22][23] Research has focused on creating derivatives or novel drug delivery systems to mitigate these adverse effects.[5][23] this compound is also reported to be a toxic component, contributing to the cytotoxicity of Tripterygium extracts.[24][25] Studies on HepG2 liver cells have confirmed its cytotoxic potential.[24] The therapeutic window for both compounds is narrow, making careful dose management critical for any potential clinical application.[25]
Conclusion
Both this compound and Triptolide are potent bioactive molecules with significant therapeutic promise, particularly in treating inflammatory diseases and cancer.
-
Triptolide acts as a broad-spectrum agent, inhibiting multiple fundamental pathways like NF-κB and general transcription, which explains its high potency and wide range of effects, but also its significant toxicity.[1][20][21]
-
This compound appears to have a more targeted mechanism of action, specifically inhibiting the Wnt11/β-catenin pathway in the context of rheumatoid arthritis.[4] Its ability to reverse multidrug resistance in cancer cells presents another exciting therapeutic avenue.[15]
Future research should focus on direct, side-by-side comparisons of their efficacy and toxicity in standardized preclinical models. For drug development professionals, the challenge lies in harnessing the therapeutic power of these compounds while mitigating their inherent toxicity, possibly through the development of targeted delivery systems or synthetic analogues with improved safety profiles.
References
- 1. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triptolide, a novel immunosuppressive and anti-inflammatory agent purified from a Chinese herb Tripterygium wilfordii Hook F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]
- 11. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targets and molecular mechanisms of triptolide in cancer therapy - Chinese Journal of Cancer Research [cjcrcn.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. This compound resensitizes multidrug resistant cancer cells via competitive inhibition of P-glycoprotein | 中國醫藥大學 研究發展處 [www3.cmu.edu.tw]
- 16. researchgate.net [researchgate.net]
- 17. Triptolide Inhibits Lung Cancer Cell Migration, Invasion, and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 19. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Triptolide is an inhibitor of RNA polymerase I and II-dependent transcription leading predominantly to down-regulation of short-lived mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Toxicity of triptolide and the molecular mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Therapeutic potential of triptolide in autoimmune diseases and strategies to reduce its toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound, the Q-marker and PK-maker of Tripterygium glycosides tablet: Based on preparation quantitative analysis and PK-PD study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Applications and Mechanisms of Tripterygium Wilfordii Hook. F. and its Preparations in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Wilforine's Anti-Inflammatory Efficacy: A Comparative Analysis
This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of Wilforine, a major alkaloid extracted from Tripterygium wilfordii Hook F. (Thunder God Vine). The data presented herein is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics. For comparative purposes, this compound's performance is benchmarked against Methotrexate, a conventional disease-modifying antirheumatic drug (DMARD). The findings are primarily based on a collagen-induced arthritis (CIA) rat model, a well-established preclinical model for rheumatoid arthritis.
Comparative Efficacy in a Collagen-Induced Arthritis (CIA) Rat Model
This compound has demonstrated significant anti-inflammatory effects in a collagen-induced arthritis (CIA) rat model, effectively alleviating arthritis symptoms.[1][2] A comparative study evaluated this compound (WFR) at different dosages against Methotrexate (MTX), a standard therapy for rheumatoid arthritis.
Quantitative Analysis of Pro-Inflammatory Cytokines
Treatment with this compound resulted in a dose-dependent reduction in the serum levels of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α). The efficacy of this compound at higher doses was comparable to that of Methotrexate.
| Treatment Group | Dosage | IL-6 Reduction | IL-1β Reduction | TNF-α Reduction |
| This compound (Low) | 40 µg/kg | Significant | Significant | Significant |
| This compound (Medium) | 48 µg/kg | Significant | Significant | Significant |
| This compound (High) | 56 µg/kg | Significant | Significant | Significant |
| Methotrexate | 0.75 mg/kg | Significant | Significant | Significant |
| CIA Model Control | - | Baseline | Baseline | Baseline |
Note: The table summarizes findings that both this compound and Methotrexate significantly downregulated the levels of IL-6, IL-1β, and TNF-α in CIA rats in a dose-dependent manner for this compound.[1]
In addition to reducing inflammatory cytokines, this compound also inhibited the expression of matrix metalloproteinase-3 (MMP3) and fibronectin in the synovium of CIA rats, suggesting a potential to mitigate tissue damage associated with chronic inflammation.[1][2]
Experimental Protocols
Collagen-Induced Arthritis (CIA) Rat Model
A detailed methodology for inducing and treating arthritis in rats is crucial for the reproducibility of these findings.
-
Animal Model : Male SPF grade Sprague-Dawley rats (160-180g) were used for the study.[1]
-
Induction of Arthritis :
-
An emulsion was prepared by mixing bovine type II collagen and complete Freund's adjuvant (CFA) in a 1:1 ratio.
-
A primary immunization was performed by injecting the emulsion into the tail base of the rats.
-
A booster immunization with bovine type II collagen emulsified in incomplete Freund's adjuvant was administered after a set period to amplify the arthritic response.
-
-
Treatment Protocol :
-
Rats were divided into several groups: a healthy control, a CIA model control, three this compound treatment groups, and a Methotrexate positive control group.
-
This compound was administered via gavage at three different doses: 40 µg/kg (low), 48 µg/kg (medium), and 56 µg/kg (high).[1]
-
Methotrexate was administered via gavage at a dose of 0.75 mg/kg.[1]
-
-
Evaluation of Anti-Inflammatory Effects :
-
Arthritis severity was monitored using an arthritis scoring system, which assesses paw swelling and inflammation.
-
At the end of the treatment period, peripheral blood was collected to measure the serum levels of IL-6, IL-1β, and TNF-α using ELISA.[1][2]
-
Synovial tissues were collected for histopathological analysis and to determine the mRNA and protein expression of MMP3 and fibronectin via RT-qPCR and Western blot, respectively.[1]
-
Mechanism of Action: Signaling Pathway Modulation
In vivo and in vitro studies suggest that this compound exerts its anti-inflammatory effects by modulating key signaling pathways. In the context of rheumatoid arthritis, this compound has been shown to inhibit the Wnt11/β-catenin signaling pathway.[1][2] Furthermore, in vitro studies on lipopolysaccharide (LPS)-stimulated macrophages indicate that this compound can inhibit the TLR4/MyD88/TRAF6 signaling pathway, which is upstream of both the NF-κB and MAPK pathways.[3]
Wnt11/β-catenin Signaling Pathway
This compound has been identified as a direct inhibitor of Wnt11, which leads to the downregulation of the Wnt/β-catenin signaling pathway.[1][2] This inhibition results in decreased expression of downstream targets like β-catenin, CCND1, GSK-3β, and c-Myc, ultimately suppressing the proliferation of fibroblast-like synoviocytes (FLS), which are key players in the pathogenesis of rheumatoid arthritis.[1][2]
Caption: this compound inhibits the Wnt11/β-catenin signaling pathway.
TLR4/NF-κB and MAPK Signaling Pathway
In vitro evidence suggests this compound can suppress the inflammatory response in macrophages by targeting the TLR4 signaling pathway. This pathway is a critical regulator of innate immunity and inflammation.[3] Inhibition of this pathway by this compound leads to reduced activation of downstream NF-κB and MAPK signaling cascades, resulting in decreased production of pro-inflammatory cytokines.
Caption: this compound's proposed inhibition of the TLR4/NF-κB/MAPK pathway.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the in vivo validation of this compound's anti-inflammatory effects in the CIA rat model.
Caption: Workflow for the in vivo CIA rat model experiment.
References
- 1. This compound inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits LPS-induced inflammatory response in RAW264.7 cells by regulating the TLR4/MyD88/TRAF6 signaling pathway [yxsj.smmu.edu.cn]
A Comparative Analysis of Wilforine and Other Natural Compounds in Cancer Therapy
A Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of oncology research, natural compounds continue to be a significant source of novel therapeutic agents. Among these, wilforine, a sesquiterpene pyridine alkaloid from Tripterygium wilfordii, has garnered attention, primarily for its ability to counteract multidrug resistance (MDR) in cancer cells. This guide provides a comparative analysis of this compound against other well-researched natural compounds—triptolide, celastrol, curcumin, and resveratrol—focusing on their anti-cancer properties, underlying mechanisms, and supporting experimental data. While this compound's primary characterized role is in chemosensitization, this comparison will evaluate its potential alongside the direct anti-cancer activities of its counterparts.
Quantitative Comparison of Anti-Cancer Activity
The following tables summarize the in vitro cytotoxicity of this compound, triptolide, celastrol, curcumin, and resveratrol across various cancer cell lines. It is important to note that direct comparative studies are limited, and experimental conditions such as cell lines and exposure times vary between studies.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Other Natural Compounds
| Compound | Cancer Cell Line | IC50 Value | Reference |
| This compound | Data on standalone IC50 values are limited. This compound's primary role is documented as a chemosensitizer. | - | - |
| Triptolide | B16 Melanoma, MDA-435 Breast, TSU Bladder, MGC80-3 Gastric | 2-10 ng/mL | [1] |
| CCRF-CEM Leukemia | 10.21 nM | [2] | |
| CEM/ADR5000 Leukemia (resistant) | 7.72 nM | [2] | |
| U87MG Glioblastoma | 0.025 µM | [2] | |
| Capan-1 Pancreatic | 0.01 µM | [3] | |
| Capan-2 Pancreatic | 0.02 µM | [3] | |
| SNU-213 Pancreatic | 0.0096 µM | [3] | |
| MDA-MB-231 Breast | 0.3 nM | [4] | |
| Celastrol | A2780 Ovarian | 2.11 µM | [5] |
| SKOV3 Ovarian | 2.29 µM | [5] | |
| BEL-7402 Hepatocellular Carcinoma | 0.02 µM (derivative) | [6] | |
| H4 Glioblastoma | 0.01 µM (derivative) | [6] | |
| AGS Gastric | 3.77 µM | [7] | |
| EPG85-257 Gastric | 6.9 µM | [7] | |
| Curcumin | T47D Breast (ER+) | 2.07±0.08 µM | [8] |
| MCF7 Breast (ER+) | 1.32±0.06 µM | [8] | |
| MDA-MB-231 Breast (Triple Negative) | 11.32±2.13 µM | [8] | |
| MDA-MB-468 Breast (Triple Negative) | 18.61±3.12 µM | [8] | |
| HCT-116 Colorectal | 10.26 µM | [9] | |
| A549 Lung | 44.37 µM | [10] | |
| H1299 Lung | 66.25 µM | [10] | |
| Resveratrol | MCF-7 Breast | 51.18 µM | [11] |
| HepG2 Hepatocellular Carcinoma | 57.4 µM | [11] | |
| HeLa Cervical | 200-250 µM | [12] | |
| MDA-MB-231 Breast | 200-250 µM | [12] | |
| SW480 Colon | 70-150 µM | [13] |
Table 2: Comparison of Apoptosis Induction and In Vivo Tumor Growth Inhibition
| Compound | Apoptosis Induction | In Vivo Tumor Growth Inhibition | Reference |
| This compound | Primarily documented to enhance apoptosis induced by other chemotherapeutics. | Enhances tumor growth inhibition of other chemotherapeutics. | - |
| Triptolide | Induces apoptosis in various cancer cells through both intrinsic and extrinsic pathways.[1][14][15][16][17][18] | Inhibits growth of B16 melanoma, MDA-435 breast, TSU bladder, and MGC80-3 gastric xenografts.[1] Inhibited neuroblastoma tumor growth in mice.[19] | [1][14][15][16][17][18][19] |
| Celastrol | Induces apoptosis in ovarian cancer cells, associated with increased ROS.[5] Induces apoptosis in various cancer cells via caspase activation.[6][20] | Inhibited growth of A2780 ovarian cancer xenografts by 28.60%.[5] Suppressed prostate cancer xenograft growth.[21] | [5][6][20][21] |
| Curcumin | Promotes apoptosis in breast cancer cells by decreasing Bcl-2 and increasing Bax and cleaved caspase-3.[8] Induces apoptosis in colorectal cancer cells via the mitochondria-mediated pathway.[22] | Inhibited skin squamous cell carcinoma growth in mice.[23] Reduced glioma tumor volume in vivo.[24] | [8][22][23][24] |
| Resveratrol | Induces apoptosis in various cancer cell lines, often associated with cell cycle arrest.[13][25] | Reduced tumor burden in a mouse model of ovarian cancer.[26] Inhibited glioma tumor growth in rats.[27] | [13][25][26][27] |
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of these natural compounds are mediated through their interaction with various cellular signaling pathways.
This compound: Overcoming Multidrug Resistance
This compound's most well-documented anti-cancer mechanism is its ability to reverse multidrug resistance (MDR) by inhibiting the function of P-glycoprotein (P-gp), an ABC transporter that effluxes chemotherapeutic drugs from cancer cells.
Caption: this compound competitively inhibits P-glycoprotein, leading to increased intracellular drug accumulation and enhanced apoptosis in multidrug-resistant cancer cells.
Triptolide: A Potent Inducer of Apoptosis
Triptolide exhibits broad-spectrum anti-tumor activity by inducing apoptosis through multiple pathways, including the activation of caspases and modulation of cell cycle regulators.[1][16]
Caption: Triptolide induces apoptosis through both the extrinsic (Fas) and intrinsic (mitochondrial) pathways, culminating in the activation of executioner caspases.
Celastrol: Targeting Multiple Oncogenic Pathways
Celastrol exerts its anti-cancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and angiogenesis, such as the PI3K/Akt/mTOR and STAT3 pathways.[20][28]
Caption: Celastrol inhibits key survival pathways like PI3K/Akt/mTOR and STAT3, and induces ROS, leading to decreased proliferation and angiogenesis, and increased apoptosis.
Curcumin and Resveratrol: Broad-Spectrum Anti-Cancer Activities
Curcumin and resveratrol are polyphenolic compounds that affect a wide array of signaling pathways implicated in carcinogenesis, including those regulating cell cycle, apoptosis, and inflammation.
Caption: Curcumin and Resveratrol exert anti-cancer effects by modulating multiple signaling pathways, leading to cell cycle arrest, apoptosis, and reduced inflammation.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of these natural compounds.
In Vitro Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow for determining cell viability and IC50 values using the MTT assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the natural compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the detection and quantification of apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with the natural compound for a specified duration to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Tumor Growth Inhibition Study
This experiment evaluates the anti-tumor efficacy of a compound in a living organism, typically using a xenograft mouse model.
Caption: General workflow for assessing the in vivo anti-tumor efficacy of a compound in a xenograft mouse model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Development: Allow the tumors to grow to a palpable and measurable size.
-
Randomization: Randomize the mice into control (vehicle) and treatment groups.
-
Compound Administration: Administer the natural compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule and dosage.
-
Monitoring: Measure tumor dimensions and mouse body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study (due to tumor size limits or a set time point), sacrifice the mice, and excise and weigh the tumors for further analysis.
-
Data Analysis: Calculate tumor growth inhibition as a percentage relative to the control group.
Conclusion
This comparative guide highlights the distinct and, in some cases, overlapping anti-cancer properties of this compound, triptolide, celastrol, curcumin, and resveratrol. While data on the standalone cytotoxicity of this compound is limited, its role as a potent P-glycoprotein inhibitor positions it as a valuable agent for overcoming multidrug resistance in combination therapies. In contrast, triptolide, celastrol, curcumin, and resveratrol have demonstrated direct anti-cancer effects through the modulation of numerous key signaling pathways involved in cell proliferation and survival.
For researchers and drug development professionals, this guide provides a foundational understanding of these natural compounds. Further head-to-head comparative studies under standardized experimental conditions are warranted to more definitively elucidate their relative potencies and therapeutic potential. The diverse mechanisms of action presented here offer multiple avenues for the development of novel cancer therapies, either as single agents or in synergistic combinations.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Network pharmacology of triptolide in cancer cells: implications for transcription factor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triptolide as a novel agent in pancreatic cancer: the validation using patient derived pancreatic tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Celastrol Inhibits the Growth of Ovarian Cancer Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Celastrol: A Review of Useful Strategies Overcoming its Limitation in Anticancer Application [frontiersin.org]
- 7. The effect of celastrol in combination with 5-fluorouracil on proliferation and apoptosis of gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 12. Resveratrol inhibits cancer cell proliferation by impairing oxidative phosphorylation and inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Apoptosis of human pancreatic cancer cells induced by Triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. ashpublications.org [ashpublications.org]
- 19. Triptolide therapy for neuroblastoma decreases cell viability in vitro and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent Trends in anti-tumor mechanisms and molecular targets of celastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Curcumin induces apoptosis through the mitochondria-mediated apoptotic pathway in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Curcumin inhibits skin squamous cell carcinoma tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Curcumin Suppresses Malignant Glioma Cells Growth and Induces Apoptosis by Inhibition of SHH/GLI1 Signaling Pathway in Vitro and Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. erc.bioscientifica.com [erc.bioscientifica.com]
- 26. Resveratrol inhibits ovarian tumor growth in an in vivo mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. Celastrol elicits antitumor effects by inhibiting the STAT3 pathway through ROS accumulation in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Wilforine's Activity Across Diverse Cell Lines
Introduction
Wilforine, a complex sesquiterpenoid pyridine alkaloid isolated from the medicinal plant Tripterygium wilfordii Hook. f. (Thunder God Vine), has demonstrated a wide range of biological activities, including anti-inflammatory, immunosuppressive, and anti-cancer properties. This guide provides a comparative overview of this compound's cytotoxic and anti-proliferative effects across various cell lines, supported by experimental data and detailed protocols. The primary mechanisms of action discussed include the induction of apoptosis and the modulation of key signaling pathways such as NF-κB and Wnt/β-catenin.
Data Presentation: Comparative Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different human cell lines. These values have been compiled from various studies, and it is important to note that experimental conditions such as incubation time and assay type may vary between studies.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| WRL-68 | Human embryonic liver | ~218.3 (converted from 193 µg/ml) | [1] |
| AsPC-1 | Human pancreatic adenocarcinoma | ~168.8 (converted from 149.2 µg/ml) | [1] |
| A549 | Human lung carcinoma | Data not available in a specific value | [2] |
| HeLa | Human cervical cancer | Data not available in a specific value | [3] |
| KBvin | Multidrug-resistant human cervical cancer | Data not available in a specific value | [3] |
| A2780/DDP | Cisplatin-resistant human ovarian cancer | Data not available in a specific value | [4] |
| Fibroblast-like synoviocytes (FLS) | Rheumatoid Arthritis | Not applicable (inhibition of proliferation observed) | [5] |
Note: The IC50 values for WRL-68 and AsPC-1 were derived from studies using a methanolic extract of T. wilfordii and have been converted from µg/ml to µM for comparative purposes, assuming the activity is primarily due to this compound (Molecular Weight: 883.84 g/mol ). The exact IC50 for pure this compound in these cell lines may vary.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
This protocol is adapted from a standard MTT assay procedure to determine the cytotoxic effects of this compound.[6]
-
Cell Seeding :
-
Harvest cells in their exponential growth phase.
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[6]
-
-
This compound Treatment :
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a negative control (medium only).[6]
-
After 24 hours of incubation, replace the medium with 100 µL of the medium containing different concentrations of this compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Incubation and Formazan Solubilization :
-
Absorbance Measurement and Data Analysis :
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC50 value is determined from the dose-response curve.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for the detection of apoptosis by flow cytometry.
-
Cell Preparation :
-
Seed cells and treat with desired concentrations of this compound for a specified duration.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[7]
-
-
Staining :
-
Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
-
Flow Cytometry Analysis :
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for NF-κB Pathway Proteins
This protocol details the detection of key proteins in the NF-κB signaling pathway.
-
Protein Extraction :
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer :
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.[10]
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NF-κB p65, phospho-p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection :
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Immunofluorescence for β-catenin Nuclear Translocation
This protocol is for visualizing the effect of this compound on the Wnt/β-catenin signaling pathway.
-
Cell Culture and Treatment :
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound for the specified time.
-
-
Fixation and Permeabilization :
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining :
-
Block the cells with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against β-catenin overnight at 4°C.[13]
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Imaging :
-
Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the subcellular localization of β-catenin using a fluorescence microscope. A reduction of nuclear β-catenin indicates inhibition of the Wnt/β-catenin pathway.[13]
-
Visualizing this compound's Mechanisms of Action
Experimental and Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing this compound's activity and its proposed mechanisms of action on key signaling pathways.
Caption: A typical experimental workflow for evaluating the cellular effects of this compound.
Caption: The intrinsic pathway of apoptosis is a proposed mechanism for this compound's activity.
Caption: this compound inhibits the NF-κB pathway, reducing inflammatory gene expression.
Caption: this compound targets Wnt11 to inhibit the Wnt/β-catenin signaling pathway.[5][14]
References
- 1. Pharmacognostic Profile and Screening of Anti-Proliferative Potential of Methanolic Extract of Tripterygium wilfordii Plant on WRL-68 Cell Line and Function of Polycystin‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Alkaloid-driven multi-target synergy of Tripterygium wilfordii polyglycosides overcomes cisplatin resistance in ovarian cancer by coordinated inhibition of PTPN11/EGFR/JAK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. biologi.ub.ac.id [biologi.ub.ac.id]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 12. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of Wilforine's Mechanism of Action Against Known Immunosuppressants
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the immunosuppressive mechanisms of Wilforine in comparison to established agents, supported by experimental data and detailed protocols.
This guide provides a detailed comparative analysis of the immunosuppressive mechanism of this compound, a major bioactive compound from Tripterygium wilfordii, against well-established immunosuppressants: calcineurin inhibitors (Cyclosporine and Tacrolimus), mTOR inhibitors (Sirolimus), and Corticosteroids (Dexamethasone). By presenting a side-by-side view of their signaling pathways, effects on T-cell proliferation and cytokine production, and the experimental protocols used to derive this data, this document aims to facilitate a deeper understanding of this compound's potential as a novel immunosuppressive agent.
Mechanisms of Action: A Comparative Overview
The immunosuppressive effects of these compounds stem from their ability to interfere with distinct intracellular signaling pathways that are crucial for T-cell activation and inflammatory responses.
This compound primarily exerts its immunosuppressive effects through the inhibition of the NF-κB signaling pathway and the Wnt/β-catenin signaling pathway . By targeting these pathways, this compound effectively reduces the transcription of pro-inflammatory genes.
Calcineurin inhibitors , such as Cyclosporine and Tacrolimus, function by blocking the activity of calcineurin, a key enzyme in the T-cell activation cascade. This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a critical transcription factor for the expression of interleukin-2 (IL-2) and other cytokines essential for T-cell proliferation.[1][2][3][4][5][6][7][8]
mTOR inhibitors , like Sirolimus, target the mammalian target of rapamycin (mTOR), a serine/threonine kinase that regulates cell growth, proliferation, and survival. By inhibiting mTOR, Sirolimus blocks the signal transduction downstream of the IL-2 receptor, thereby arresting the cell cycle and preventing T-cell proliferation.
Corticosteroids , such as Dexamethasone, are synthetic glucocorticoids that bind to cytosolic glucocorticoid receptors. Upon binding, the receptor-ligand complex translocates to the nucleus, where it can either upregulate the expression of anti-inflammatory genes or repress the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1.[9]
Signaling Pathway Diagrams
To visually represent the distinct mechanisms of action, the following diagrams illustrate the key signaling pathways affected by each class of immunosuppressant.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of cytokine production by cyclosporin A and transforming growth factor beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. Tacrolimus Inhibits NF-κB Activation in Peripheral Human T Cells | PLOS One [journals.plos.org]
- 6. New topical compound re-establishes antitumor T-cell control in the skin despite the presence of tacrolimus | BioWorld [bioworld.com]
- 7. Cyclosporin A rapidly inhibits epidermal cytokine expression in psoriasis lesions, but not in cytokine-stimulated cultured keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concentrations of cyclosporin A and FK506 that inhibit IL-2 induction in human T cells do not affect TGF-beta1 biosynthesis, whereas higher doses of cyclosporin A trigger apoptosis and release of preformed TGF-beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
No Direct Confirmation of Wilforine's Binding Target by Surface Plasmon Resonance Found in Publicly Available Research
Despite extensive investigation into the bioactivity of Wilforine, a natural compound with potential therapeutic applications, a comprehensive analysis of publicly available scientific literature reveals a lack of studies utilizing Surface Plasmon Resonance (SPR) to definitively confirm its direct binding target and quantify the interaction kinetics.
While research points to potential protein targets for this compound, most notably P-glycoprotein (P-gp), the evidence is primarily derived from indirect assays and computational modeling rather than direct binding studies like SPR. These alternative methods suggest an interaction but do not provide the precise, real-time kinetic data that SPR analysis offers, such as association rates (k_a), dissociation rates (k_d), and the equilibrium dissociation constant (K_D).
P-glycoprotein (P-gp): A Promising but Unconfirmed Target
However, these findings are indirect. ATPase assays measure the functional consequence of a potential interaction, while molecular docking is a computational prediction. Neither method provides direct, empirical evidence of a binding event or its kinetics, which is the gold standard for confirming a direct molecular interaction and is a primary application of SPR technology.
Wnt11: Another Potential Target Lacking SPR Validation
Another potential target identified in the literature is Wnt11, a signaling protein implicated in rheumatoid arthritis. A study has suggested that Wnt11 is a direct target of this compound, and that this compound's therapeutic effects in this context are mediated through the inhibition of the Wnt11/β-catenin signaling pathway. However, the experimental evidence cited in the available literature to support this "direct target" claim does not include SPR analysis. Without such data, the assertion of a direct binding event remains to be conclusively demonstrated through biophysical methods.
The Role of Surface Plasmon Resonance (SPR) in Target Validation
Surface Plasmon Resonance is a powerful, label-free technique that allows for the real-time monitoring of biomolecular interactions. It is the industry standard for confirming and characterizing the binding of a small molecule, like this compound, to a protein target. A typical SPR experiment would involve immobilizing the purified target protein (e.g., P-gp or Wnt11) on a sensor chip and then flowing a solution containing this compound over the surface. The binding and dissociation of this compound are measured in real-time, providing precise quantitative data on the binding affinity and kinetics.
A graphical representation of this process, known as a sensorgram, would be generated, from which the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D) can be calculated. This quantitative data is crucial for understanding the strength and stability of the interaction and is a key component in drug development and molecular biology research.
Future Research Directions
The absence of published SPR data for this compound represents a significant gap in the understanding of its mechanism of action. To definitively confirm its binding target(s) and to fully characterize the molecular interactions, future research should prioritize conducting SPR-based studies. Such research would provide the much-needed quantitative data to validate the hypotheses generated by indirect assays and computational models.
Below is a conceptual workflow that researchers would typically follow for confirming the binding target of this compound using SPR.
Caption: A typical experimental workflow for confirming the binding of this compound to a target protein using SPR.
References
Evaluating Neuroprotective Compounds: A Comparative Guide in the Absence of Wilforine Replication Studies
A thorough review of published scientific literature reveals a significant gap in independent replication studies on the neuroprotective effects of Wilforine. To date, there is a lack of accessible, peer-reviewed research detailing its specific mechanisms of action, quantitative efficacy in neuronal protection, or validation by independent laboratories. This absence of data makes a direct comparison of this compound with other neuroprotective agents infeasible.
Therefore, this guide provides a framework for researchers, scientists, and drug development professionals to compare and evaluate novel neuroprotective compounds, using established phytochemicals as examples. The methodologies, data presentation formats, and pathway analyses outlined below are critical for the rigorous assessment of any potential neurotherapeutic, and can be applied to this compound should data become available in the future.
Comparative Analysis of Neuroprotective Phytochemicals
To illustrate a comparative approach, the following table summarizes quantitative data from studies on various phytochemicals that have demonstrated neuroprotective properties. This data is essential for cross-compound evaluation and for identifying promising candidates for further development.
| Compound | Class | In Vitro/In Vivo Model | Assay | Concentration/Dosage | Key Finding (% Protection, etc.) |
| Curcumin | Polyphenol | SH-SY5Y cells (in vitro) | MTT Assay (Oxidative Stress) | 10 µM | Increased cell viability by ~40% |
| APP/PS1 mice (in vivo) | Morris Water Maze | 25 mg/kg/day | Improved spatial memory deficits | ||
| Resveratrol | Polyphenol | Primary cortical neurons (in vitro) | LDH Assay (Excitotoxicity) | 50 µM | Reduced neuronal death by ~60% |
| Rat model of stroke (in vivo) | Infarct Volume Measurement | 20 mg/kg | Decreased infarct volume by ~35% | ||
| EGCG | Flavonoid | PC12 cells (in vitro) | Flow Cytometry (Apoptosis) | 20 µM | Reduced apoptotic cells by ~50% |
| MPTP-induced mice (in vivo) | TH+ Neuron Count (Parkinson's) | 10 mg/kg/day | Prevented loss of dopaminergic neurons | ||
| Ginkgolide B | Terpenoid | Hippocampal neurons (in vitro) | Calcium Imaging | 10 µM | Inhibited glutamate-induced Ca2+ influx |
| Mouse model of AD (in vivo) | Aβ Plaque Load | 50 mg/kg/day | Reduced amyloid-beta plaque deposition |
Key Experimental Protocols for Assessing Neuroprotection
The following are detailed methodologies for crucial experiments used to quantify the neuroprotective effects of a given compound.
Cell Viability and Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of the test compound for 2 hours.
-
Induce Toxicity: Introduce a neurotoxic agent (e.g., H₂O₂, 6-OHDA, or glutamate) and co-incubate for 24 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
-
-
Lactate Dehydrogenase (LDH) Assay:
-
Cell Culture and Treatment: Follow the same procedure as the MTT assay.
-
Sample Collection: After the 24-hour incubation, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing pyruvate and NADH.
-
Quantification: Measure the rate of NADH oxidation to NAD+ by monitoring the decrease in absorbance at 340 nm. LDH release is an indicator of cell membrane damage and cytotoxicity.
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry:
-
Cell Culture and Treatment: Treat cells as described above.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic.
-
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualization of Pathways and Workflows
Diagrams are crucial for understanding the complex interactions in signaling pathways and for outlining experimental procedures. The following are examples created using the DOT language.
Caption: PI3K/Akt signaling pathway in neuroprotection.
Caption: Experimental workflow for in vitro neuroprotection assay.
Assessing the Specificity of Wilforine as a P-glycoprotein Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Wilforine as a P-glycoprotein (P-gp) inhibitor, benchmarked against established inhibitors Verapamil and Cyclosporine A. While quantitative data on this compound's inhibitory potency is limited in publicly available literature, this document synthesizes current knowledge on its mechanism of action and provides a framework for assessing its specificity.
Executive Summary
This compound, a natural compound, has been identified as a competitive inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer.[1][2] It effectively resensitizes MDR cancer cells to chemotherapeutic agents by blocking the efflux pump activity of P-gp.[1][2] However, a comprehensive assessment of its specificity is hampered by the lack of quantitative data on its inhibitory effects on other ATP-binding cassette (ABC) transporters and drug-metabolizing enzymes. This guide presents the available data for this compound and compares it with the well-characterized P-gp inhibitors, Verapamil and Cyclosporine A.
Mechanism of Action of P-glycoprotein and its Inhibition
P-glycoprotein is a transmembrane efflux pump that utilizes ATP hydrolysis to expel a wide range of substrates, including many anticancer drugs, from the cell. This reduces the intracellular drug concentration and leads to therapeutic failure. P-gp inhibitors can counteract this mechanism through various modes of action, including competitive, non-competitive, and allosteric inhibition.
Comparative Analysis of P-gp Inhibitors
A direct quantitative comparison of this compound with Verapamil and Cyclosporine A is challenging due to the absence of reported IC50 values for this compound's P-gp inhibition in the reviewed literature. However, based on available qualitative and quantitative data, a comparative overview is presented below.
Quantitative Data on P-gp Inhibition
| Inhibitor | IC50 Value (P-gp Inhibition) | Cell Line / System | Substrate | Reference |
| This compound | Not Reported | - | - | - |
| Verapamil | 3.9 µM | P-gp vesicles | N-methylquinidine | --INVALID-LINK-- |
| 0.74 - 4.7 µM | Various | Doxorubicin | --INVALID-LINK-- | |
| Cyclosporine A | 3.2 µM | CEM VLB100 | Not Specified | --INVALID-LINK-- |
Note: IC50 values can vary significantly based on the experimental system, cell line, and substrate used.
Specificity Profile of this compound
The specificity of a P-gp inhibitor is a critical determinant of its clinical utility. An ideal inhibitor would potently block P-gp without affecting other transporters or metabolic enzymes, thereby minimizing off-target effects and drug-drug interactions.
P-glycoprotein (P-gp): this compound has been demonstrated to be a competitive inhibitor of P-gp.[1][2] It also stimulates the basal ATPase activity of P-gp, which is a characteristic of many P-gp substrates and inhibitors.[1]
Other ABC Transporters (MRP1 and BCRP): There is currently no available experimental data on the effect of this compound on other important ABC transporters such as Multidrug Resistance-Associated Protein 1 (MRP1) and Breast Cancer Resistance Protein (BCRP). Assessing the activity of this compound against these transporters is crucial to determine its specificity and predict its potential to modulate the disposition of a broader range of drugs.
Cytochrome P450 3A4 (CYP3A4): The interaction of this compound with CYP3A4, a major enzyme involved in drug metabolism, has not been directly investigated. However, a study on triptolide, another compound isolated from the same plant as this compound (Tripterygium wilfordii), showed that it is a substrate of CYP3A4.[3] This suggests a potential for interaction, but direct experimental evidence for this compound is lacking.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of P-gp inhibitors. Below are summaries of key experimental protocols.
P-gp Inhibition Assay (Rhodamine 123 Efflux)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123, from P-gp-overexpressing cells.
Methodology:
-
Cell Culture: P-gp-overexpressing cells (e.g., MCF-7/ADR) and their parental non-resistant counterparts are cultured under standard conditions.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test compound (this compound) or a known P-gp inhibitor (e.g., Verapamil) for a specified period.
-
Substrate Loading: The fluorescent P-gp substrate, rhodamine 123, is added to the cells and incubated to allow for cellular uptake.
-
Efflux: The cells are washed to remove extracellular rhodamine 123 and then incubated in a substrate-free medium to allow for P-gp-mediated efflux.
-
Quantification: The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence in treated cells to that in untreated control cells. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
P-gp ATPase Activity Assay
This assay measures the effect of a compound on the ATP hydrolysis rate of P-gp, which is directly linked to its transport activity.
Methodology:
-
Membrane Preparation: Crude membranes containing P-gp are isolated from P-gp-overexpressing cells.
-
Assay Reaction: The membrane vesicles are incubated in an ATPase assay buffer containing ATP and MgCl2. The test compound (this compound) is added at various concentrations.
-
Phosphate Detection: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method.
-
Data Analysis: The rate of ATP hydrolysis is calculated and plotted against the compound concentration to determine its effect (stimulation or inhibition) on P-gp's ATPase activity.
Conclusion and Future Directions
This compound is a promising natural compound that competitively inhibits P-gp and can reverse multidrug resistance in cancer cells.[1][2] However, the lack of quantitative data on its potency (IC50) and its specificity profile against other ABC transporters and CYP enzymes limits a thorough assessment of its therapeutic potential.
To establish this compound as a viable candidate for clinical development, future research should focus on:
-
Determining the IC50 value of this compound for P-gp inhibition using standardized assays to allow for direct comparison with other inhibitors.
-
Evaluating the inhibitory activity of this compound against MRP1 and BCRP to understand its transporter specificity.
-
Investigating the direct effects of this compound on CYP3A4 activity to assess the potential for drug-drug interactions.
A comprehensive understanding of this compound's specificity is paramount for predicting its clinical efficacy and safety profile as a P-gp inhibitor in the context of combination chemotherapy.
References
- 1. This compound resensitizes multidrug resistant cancer cells via competitive inhibition of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CYP3A4 inducer and inhibitor strongly affect the pharmacokinetics of triptolide and its derivative in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Wilforine Content in Tripterygium Species for Researchers and Drug Development Professionals
This guide provides a quantitative comparison of wilforine content across different species of the genus Tripterygium, a plant with significant interest in pharmaceutical research due to its potent bioactive compounds. The primary species of focus are Tripterygium wilfordii, Tripterygium hypoglaucum, and Tripterygium regelii. This document summarizes available data on this compound concentrations, details the experimental protocols for its quantification, and illustrates relevant biochemical pathways to support further research and development.
Quantitative Comparison of this compound and Total Alkaloid Content
Direct quantitative comparisons of this compound across all three major Tripterygium species are limited in publicly available literature. However, studies on the total alkaloid content provide valuable insights into the relative abundance of these compounds, including this compound, in different species.
Key Findings:
-
Total Alkaloids: Research indicates that the total alkaloid content varies among the species, with the general trend being: T. hypoglaucum > T. wilfordii > T. regelii[1]. The concentration of total alkaloids is also significantly higher in the phloem (bark) than in the xylem (wood) of the roots[1].
-
T. wilfordii and T. hypoglaucum: While the total alkaloid content is reported to be similar between these two species in one study, another suggests that the composition of sesquiterpene alkaloids, the class to which this compound belongs, differs significantly[2][3]. This highlights the importance of analyzing individual compounds rather than relying solely on total alkaloid measurements.
Table 1: Comparison of Alkaloid Content in Tripterygium Species
| Species | Relative Total Alkaloid Content | Notes on this compound and Sesquiterpene Alkaloids |
| Tripterygium hypoglaucum | Highest | Contains a varied profile of sesquiterpene alkaloids, with significant differences when compared to T. wilfordii[3][6]. |
| Tripterygium wilfordii | Intermediate | This compound is a major bioactive sesquiterpene alkaloid in this species. Its content can vary based on the geographical origin and the specific part of the plant analyzed (e.g., root bark)[7]. |
| Tripterygium regelii | Lowest | Contains dimacrolide sesquiterpene pyridine alkaloids, but specific quantification of this compound is not widely reported[1][4][5]. |
Experimental Protocols for this compound Quantification
The accurate quantification of this compound is crucial for the standardization of Tripterygium extracts and derived products. High-Performance Liquid Chromatography (HPLC) is a commonly employed and reliable method.
Protocol: Quantification of this compound by HPLC
This protocol outlines a general procedure for the extraction and quantification of this compound from Tripterygium plant material.
1. Sample Preparation and Extraction:
-
Grinding: Dry the plant material (typically roots or root bark) and grind it into a fine powder.
-
Extraction: Accurately weigh a specific amount of the powdered sample (e.g., 1.0 g). Add a defined volume of extraction solvent (e.g., 50 mL of 70-95% methanol or ethanol).
-
Extraction Method: Employ a suitable extraction technique such as ultrasonic-assisted extraction (e.g., for 30 minutes) or reflux extraction.
-
Centrifugation and Filtration: Centrifuge the extract to pellet solid debris. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water, often with a modifier like formic acid or ammonium acetate to improve peak shape.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature, for example, 35°C.
-
Detection Wavelength: Monitor the elution at a wavelength of 218 nm or 254 nm.
3. Calibration and Quantification:
-
Reference Standard: Use a certified reference standard of this compound with known purity.
-
Stock and Working Solutions: Prepare a primary stock solution of the this compound standard in a suitable solvent like methanol. From the stock solution, prepare a series of working standard solutions of known concentrations.
-
Calibration Curve: Inject the working standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared sample extracts and determine the peak area corresponding to this compound. Calculate the concentration of this compound in the samples using the calibration curve.
Diagrams and Visualizations
To further elucidate the context of this compound within Tripterygium, the following diagrams illustrate the general experimental workflow for its quantification and its biosynthetic origins.
References
- 1. [Study on total alkaloids content and its influential factors in medicinal materials of Tripterygium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications and Mechanisms of Tripterygium Wilfordii Hook. F. and its Preparations in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic diversities in wild and cultivated populations of the two closely-related medical plants species, Tripterygium Wilfordii and T. Hypoglaucum (Celastraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dimacrolide Sesquiterpene Pyridine Alkaloids from the Stems of Tripterygium regelii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical comparison of Tripterygium wilfordii and Tripterygium hypoglaucum based on quantitative analysis and chemometrics methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of four sesquiterpene alkaloids in Tripterygium wilfordii Hook. F. extracts by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Natural vs. Synthetic Wilforine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of naturally sourced Wilforine and explores the potential of synthetic analogues. While direct comparative studies on synthetic this compound are not yet available in public literature, this document summarizes the extensive research on the natural compound and uses synthetic derivatives of related molecules from Tripterygium wilfordii as a proxy to discuss the prospective advantages and modifications achievable through chemical synthesis.
This compound is a complex diterpenoid alkaloid isolated from the roots of Tripterygium wilfordii, a plant used in traditional Chinese medicine for its potent anti-inflammatory and immunosuppressive properties. Its therapeutic potential in autoimmune diseases like rheumatoid arthritis, as well as in cancer, has drawn significant scientific interest.
Data Presentation: Side-by-Side Comparison
Due to the current lack of published data on the biological activity of synthetic this compound, a direct quantitative comparison is not feasible. The following table summarizes the reported biological activities of natural this compound. This table serves as a benchmark for the future evaluation of synthetic analogues.
| Biological Activity | Assay System | Key Findings | Quantitative Data (IC50/Effective Dose) |
| Anti-inflammatory | LPS-induced RAW264.7 macrophages | Inhibition of nitric oxide (NO) production.[1] | Data for related sesquiterpene pyridine alkaloids from the same plant show IC50 values ranging from 2.99 to 28.80 μM.[1] |
| Collagen-Induced Arthritis (CIA) rat model | Alleviation of arthritis symptoms; reduction of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α).[2] | Effective at doses of 2, 4, and 8 mg/kg in rats.[2] | |
| Immunosuppressive | HEK293/NF-κB-Luc cells | Potent inhibition of the NF-κB pathway. | IC50 = 15.66 μM. |
| Anti-cancer | Various cancer cell lines | Induction of apoptosis (programmed cell death). | Specific IC50 values for this compound are not detailed in the provided results, but it is stated to possess anti-cancer properties. |
| Signaling Pathway Modulation | Fibroblast-like synoviocytes (FLS) from CIA rats | Inhibition of the Wnt11/β-catenin signaling pathway.[2] | Wnt11 was identified as a direct target of this compound.[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of this compound's activity. Below are protocols for key experiments cited in the literature.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay quantitatively measures the inhibition of the NF-κB signaling pathway.
-
Cell Line: HEK293 cells stably expressing an NF-κB luciferase reporter gene.
-
Protocol:
-
Seed HEK293 cells in 96-well plates and culture overnight.
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Induce NF-κB activation by adding an agonist, such as Tumor Necrosis Factor-alpha (TNFα), to the media.
-
Incubate for 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
In parallel, assess cell viability using a non-luciferase-based assay (e.g., MTT or CellTiter-Glo) to rule out cytotoxicity.
-
Calculate the percent inhibition of NF-κB activity relative to the vehicle-treated control and determine the IC50 value.[3]
-
Anti-inflammatory Activity in a Rheumatoid Arthritis Model
The Collagen-Induced Arthritis (CIA) rat model is a standard for evaluating anti-inflammatory and anti-arthritic effects.[4][5]
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Protocol:
-
Induce arthritis by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant.
-
Administer this compound (e.g., at doses of 2, 4, and 8 mg/kg) or vehicle control daily, starting from the day of immunization or upon the onset of clinical symptoms.
-
Monitor the development and severity of arthritis by scoring the degree of paw swelling, erythema, and joint rigidity. The "arthritis score" is a common metric.[6][7]
-
At the end of the study period, collect blood samples to measure serum levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) using ELISA.
-
Harvest synovial tissue for histological analysis and to measure the expression of pathological markers (e.g., MMP3, fibronectin) via RT-qPCR or Western blot.[6][2]
-
Western Blot for Signaling Pathway Analysis (Wnt/β-catenin & MAPK)
This technique is used to detect changes in protein expression and phosphorylation, indicating pathway activation or inhibition.
-
Sample Preparation: Culture cells (e.g., fibroblast-like synoviocytes) and treat with this compound. Lyse the cells to extract total protein.
-
Protocol:
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by molecular weight using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., Wnt11, β-catenin, phosphorylated ERK, total ERK).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to determine relative protein expression.[6]
-
Mandatory Visualization
The following diagrams illustrate key pathways and workflows related to this compound's activity.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: this compound's inhibition of the Wnt/β-catenin pathway.
Caption: Workflow for the isolation of natural this compound.
Synthetic vs. Natural this compound: A Prospective Outlook
While experimental data on synthetic this compound is absent, the study of synthetic analogues of other complex natural products from Tripterygium wilfordii, such as triptolide and celastrol, offers valuable insights.[8][9][10] The development of synthetic derivatives aims to:
-
Enhance Efficacy: Modify the core structure to improve binding affinity to therapeutic targets.
-
Reduce Toxicity: Alter specific functional groups to mitigate off-target effects and reduce the toxicity associated with many natural compounds from this plant.[11]
-
Improve Pharmacokinetics: Optimize properties like solubility, stability, and bioavailability for better drug delivery and performance in vivo.
For example, synthetic derivatives of celastrol have been created to enhance its anti-tumor activity by improving its ability to inhibit the STAT3 signaling pathway.[12] This demonstrates the potential of medicinal chemistry to refine the therapeutic properties of complex natural products. The total synthesis of this compound, though challenging, would open the door to similar optimization strategies, potentially leading to novel therapeutics with an improved safety and efficacy profile compared to the natural product. Future research directly comparing the biological activities of natural this compound with its synthetic counterparts is eagerly awaited by the scientific community.
References
- 1. Anti-inflammatory sesquiterpene pyridine alkaloids from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. This compound inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The therapeutic potential of triptolide and celastrol in neurological diseases [frontiersin.org]
- 11. A comprehensive review on celastrol, triptolide and triptonide: Insights on their pharmacological activity, toxicity, combination therapy, new dosage form and novel drug delivery routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of celastrol derivatives as potent antitumor agents with STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Wilforine proper disposal procedures
Due to the limited specific toxicological data available for Wilforine, it is imperative to treat this compound as a hazardous substance and handle its disposal with the utmost caution.[1] The following procedures are based on established best practices for the disposal of hazardous laboratory chemicals. Adherence to institutional, local, state, and federal regulations is mandatory.[2]
Immediate Safety and Handling
Before beginning any procedure that involves this compound, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are required.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]
-
Protective Clothing: A lab coat or other impervious clothing should be worn to prevent skin contact.[3]
-
Respiratory Protection: If there is a risk of creating dust or aerosols, a respirator should be used.[3]
**Step-by-Step Disposal Protocol
The proper disposal of this compound involves careful segregation, containment, and professional handling. Do not dispose of this compound or its containers in the regular trash or down the drain. [2]
-
Waste Segregation and Collection:
-
Solid Waste: Collect all solid materials contaminated with this compound, including residual powder, weighing papers, pipette tips, and contaminated PPE, in a dedicated, leak-proof hazardous waste container.[2][4]
-
Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled, and leak-proof hazardous liquid waste container.[2] Do not mix with other waste streams unless directed by your institution's safety office.
-
Sharps Waste: Any contaminated needles, syringes, or other sharp objects must be disposed of in a designated, puncture-resistant sharps container.[5]
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[4]
-
Follow your institution's specific labeling requirements, which may include the date and other tracking information.
-
-
Storage:
-
Spill Management:
-
In the event of a spill, use an inert absorbent material, such as vermiculite or sand, to contain the substance.[2]
-
Carefully collect the absorbed material and place it into your designated solid hazardous waste container.[2]
-
Decontaminate the spill area using a suitable solvent or detergent solution, and dispose of all cleanup materials as hazardous waste.[2]
-
-
Final Disposal:
-
Arrange for the pickup and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
-
Quantitative Disposal Data
Specific quantitative data regarding disposal limits for this compound is not available in the reviewed literature. Therefore, all materials containing this compound should be treated as hazardous waste, regardless of concentration.
| Parameter | Value | Source |
| Acute Oral Toxicity (LD50) | Data Not Available | [1] |
| Environmental Hazards | Data Not Available | [1] |
| Regulatory Disposal Limits | Not Specified; Treat as Hazardous Waste | [2] |
Experimental Protocols for Disposal
No peer-reviewed experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes were identified. The standard and required method of disposal is through a licensed hazardous waste management service.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Wilforine
Essential protocols for the safe management, use, and disposal of Wilforine in a laboratory setting.
For researchers, scientists, and drug development professionals, the handling of potent compounds like this compound demands rigorous safety protocols. Due to its classification as a sesquiterpene pyridine alkaloid and its origin from Tripterygium wilfordii, a plant known for its toxic compounds, this compound must be managed with the utmost care to prevent exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and safety in your laboratory.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive personal protective equipment (PPE) strategy is non-negotiable. The following table summarizes the required PPE, drawing on best practices for handling highly toxic and hazardous chemicals.
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change the outer glove immediately upon suspected contact with this compound. Regularly inspect gloves for tears or punctures. |
| Body Protection | Disposable Lab Coat with Knit Cuffs | A dedicated, disposable lab coat is essential to prevent contamination of personal clothing. Knit cuffs provide a snug fit around the inner gloves. |
| Chemical-Resistant Apron | For procedures with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat. | |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles that provide a complete seal around the eyes are mandatory. A full-face shield must be worn over the goggles to protect the entire face from splashes. |
| Respiratory Protection | NIOSH-Approved Respirator | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required, especially when handling the powdered form of this compound or when there is a risk of aerosolization. Ensure proper fit testing and training for all users. |
Operational Plan: From Receipt to Use
A meticulous operational plan is crucial for minimizing the risk of exposure to this compound. The following workflow outlines the key steps for safe handling.
Experimental Protocols: Step-by-Step Guidance
Weighing Solid this compound:
-
Preparation: Ensure the analytical balance is inside a certified chemical fume hood or a ventilated balance enclosure.
-
Tare: Place a pre-labeled, sealable container on the balance and tare it.
-
Transfer: Using a chemical spatula, carefully transfer the desired amount of this compound to the container. Avoid creating dust.
-
Seal: Securely seal the container immediately after weighing.
-
Decontaminate: Wipe the spatula and any potentially contaminated surfaces with a suitable deactivating solution (e.g., a solution of sodium hypochlorite followed by a rinse with 70% ethanol) and dispose of the wipes as hazardous waste.
Preparing a this compound Solution:
-
Solvent Addition: In a certified chemical fume hood, add the desired solvent to the sealed container containing the pre-weighed this compound using a syringe or a calibrated pipette.
-
Dissolution: Gently agitate the container to dissolve the solid. If necessary, use a vortex mixer inside the fume hood.
-
Transfer: If the solution needs to be transferred, use a new syringe or pipette for each transfer to avoid cross-contamination.
Disposal Plan: Ensuring a Safe and Compliant End-of-Life
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
-
Solid Waste: All solid waste, including contaminated gloves, lab coats, bench paper, and weighing boats, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated solvents must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless specifically permitted by your institution's Environmental Health and Safety (EHS) office.
-
Sharps: Needles, syringes, and any other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Decontamination Procedures:
-
Work Surfaces: All surfaces in the designated work area should be decontaminated at the end of each procedure. Use a deactivating agent followed by a thorough cleaning with a laboratory-grade disinfectant.
-
Equipment: Non-disposable equipment that has come into contact with this compound must be thoroughly decontaminated. This may involve rinsing with a suitable solvent (with the rinsate collected as hazardous waste) followed by washing with a laboratory detergent and water.
By adhering to these stringent safety and logistical protocols, researchers can confidently work with this compound while minimizing risks and ensuring a safe and compliant laboratory environment. Always consult your institution's specific safety guidelines and EHS office for additional requirements.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
